molecular formula C28H35NO3 B1683391 Ulipristal CAS No. 159811-51-5

Ulipristal

货号: B1683391
CAS 编号: 159811-51-5
分子量: 433.6 g/mol
InChI 键: HKDLNTKNLJPAIY-WKWWZUSTSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Ulipristal is a selective progesterone receptor modulator (SPRM) of significant interest in biochemical and pharmacological research. It is a derivative of 19-norprogesterone that exhibits mixed agonist-antagonist activity at the progesterone receptor, and it also binds to the glucocorticoid receptor with lower affinity. Its primary research applications stem from its ability to potently block or delay the luteinizing hormone (LH) surge and follicular rupture, making it a key compound for studying the process of ovulation and emergency contraception mechanisms . Beyond its well-characterized role in ovulation inhibition, this compound has important applications in research on uterine fibroids. Studies for this application utilize repeated dosing and have shown that the compound exerts direct actions on fibroid tissue, reducing its size through the inhibition of cell proliferation and induction of apoptosis . The exact mechanism of action is complex and tissue-dependent; while its pre-ovulatory effects are well-established, research into its potential impacts on the endometrium and embryo implantation continues to be an active area of scientific investigation . From a pharmacokinetic perspective, this compound is rapidly absorbed and has a mean elimination half-life of approximately 32 hours. It is metabolized primarily by the CYP3A4 enzyme, which is a critical consideration for designing in-vivo studies and investigating drug interactions . This product is intended for research purposes only and is not for diagnostic or therapeutic use. It is strictly for use in laboratory research by qualified professionals.

属性

IUPAC Name

(8S,11R,13S,14S,17R)-17-acetyl-11-[4-(dimethylamino)phenyl]-17-hydroxy-13-methyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H35NO3/c1-17(30)28(32)14-13-25-23-11-7-19-15-21(31)10-12-22(19)26(23)24(16-27(25,28)2)18-5-8-20(9-6-18)29(3)4/h5-6,8-9,15,23-25,32H,7,10-14,16H2,1-4H3/t23-,24+,25-,27-,28-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKDLNTKNLJPAIY-WKWWZUSTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1(CCC2C1(CC(C3=C4CCC(=O)C=C4CCC23)C5=CC=C(C=C5)N(C)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@@H](C3=C4CCC(=O)C=C4CC[C@@H]23)C5=CC=C(C=C5)N(C)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H35NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501025842
Record name Ulipristal
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Molecular Weight

433.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

159811-51-5
Record name Ulipristal [USAN:INN:BAN]
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Record name Ulipristal
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Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
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Record name Ulipristal
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Record name (8S,11R,13S,14S,17R)-17-acetyl-11-[4-(dimethylamino)phenyl]-17-hydroxy-13-methyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one
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Record name ULIPRISTAL
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Unraveling the Molecular Interactions of Ulipristal Acetate with Progesterone Receptors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

PISA, Italy – December 15, 2025 – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth understanding of the mechanism of action of ulipristal acetate (B1210297) (UPA) on progesterone (B1679170) receptors (PR). This guide synthesizes current knowledge, presenting detailed data on binding affinities, experimental protocols, and the intricate signaling pathways modulated by this selective progesterone receptor modulator (SPRM).

This compound acetate is a synthetic steroid primarily known for its use in emergency contraception and the management of uterine fibroids. Its therapeutic effects are mediated through its unique interaction with progesterone receptors, exhibiting both antagonistic and partial agonistic activities. This dual nature allows UPA to modulate PR function in a tissue-specific manner, leading to its distinct clinical profile.

High-Affinity Binding and Receptor Selectivity

At the core of UPA's mechanism is its high-affinity binding to the two main isoforms of the progesterone receptor, PR-A and PR-B. While specific quantitative data on the binding affinities (Ki or IC50 values) for each isoform are not consistently reported across all studies, the available evidence confirms a strong interaction. In contrast, UPA displays a significantly lower affinity for other steroid receptors, such as the glucocorticoid receptor (GR) and the androgen receptor (AR), highlighting its selectivity. Anti-glucocorticoid and anti-androgen effects are typically observed only at doses substantially higher than those required for its anti-progestin activity.[1][2]

Receptor Binding Affinity (Qualitative) Relative Potency
Progesterone Receptor (PR)High-
Glucocorticoid Receptor (GR)Lower than PRAnti-glucocorticoid activity at doses 50-fold greater than for anti-progestin effect[1]
Androgen Receptor (AR)Weak to NegligibleAnti-androgen activity at doses 50-fold greater than for anti-progestin effect[1]
Estrogen Receptor (ER)No relevant affinity-
Mineralocorticoid Receptor (MR)No relevant affinity-

Modulation of Progesterone Receptor Signaling

Upon binding to the progesterone receptor, this compound acetate induces a specific conformational change in the receptor's ligand-binding domain (LBD). This altered conformation is distinct from that induced by the natural ligand, progesterone. The structural change dictates the recruitment of a unique profile of co-regulators—co-activators and co-repressors—to the receptor complex.

The crystal structure of the human PR LBD in complex with UPA reveals that it stabilizes an antagonist conformation, which facilitates the recruitment of the corepressor SMRT (Silencing Mediator for Retinoid and Thyroid-hormone Receptors). This contrasts with progesterone, which promotes the recruitment of co-activators. The recruitment of corepressors like NCoR (Nuclear Receptor Corepressor) and SMRT is a key mechanism underlying UPA's antagonist effects, leading to the repression of progesterone-responsive genes.

UPA_Signaling_Pathway

Experimental Protocols for Studying UPA's Mechanism of Action

A variety of in vitro and in vivo experimental models are employed to elucidate the molecular mechanisms of this compound acetate.

Radioligand Binding Assays

Competitive radioligand binding assays are fundamental for determining the binding affinity of UPA for various steroid receptors.

Principle: This assay measures the ability of unlabeled UPA to compete with a radiolabeled ligand (e.g., ³H-progesterone) for binding to the receptor.

Generalized Protocol:

  • Preparation of Receptor Source: A cell or tissue homogenate containing the progesterone receptor is prepared.

  • Incubation: The receptor preparation is incubated with a fixed concentration of the radiolabeled ligand and varying concentrations of unlabeled UPA.

  • Separation: Bound and free radioligand are separated using methods like filtration.

  • Quantification: The amount of bound radioactivity is measured.

  • Data Analysis: The concentration of UPA that inhibits 50% of the radiolabeled ligand binding (IC50) is determined and used to calculate the inhibitory constant (Ki).

Binding_Assay_Workflow start Start prepare_reagents Prepare Receptor Source, Radioligand, and UPA dilutions start->prepare_reagents incubate Incubate Receptor, Radioligand, and UPA prepare_reagents->incubate separate Separate Bound and Free Ligand (Filtration) incubate->separate quantify Quantify Bound Radioactivity separate->quantify analyze Calculate IC50 and Ki quantify->analyze end End analyze->end

Luciferase Reporter Gene Assays

These assays are used to assess the functional consequences of UPA binding to the progesterone receptor, specifically its effect on gene transcription.

Principle: Cells are transfected with a plasmid containing a progesterone response element (PRE) linked to a luciferase reporter gene. The binding of a PR agonist to the endogenous PR activates transcription from the PRE, leading to luciferase production and light emission. UPA's antagonist activity is measured by its ability to inhibit this progesterone-induced luciferase activity.

Generalized Protocol:

  • Cell Culture and Transfection: A suitable cell line is cultured and co-transfected with a PR expression vector and a PRE-luciferase reporter plasmid.

  • Treatment: Cells are treated with progesterone in the presence or absence of varying concentrations of UPA.

  • Cell Lysis: After incubation, the cells are lysed to release the luciferase enzyme.

  • Luminometry: The luciferase substrate is added to the cell lysate, and the resulting light emission is measured using a luminometer.

  • Data Analysis: The inhibitory effect of UPA on progesterone-induced luciferase activity is quantified.

Luciferase_Assay_Logic Progesterone Progesterone PR Progesterone Receptor Progesterone->PR Activates UPA This compound Acetate UPA->PR Inhibits PRE_Luc PRE-Luciferase PR->PRE_Luc Binds and Activates Luciferase Luciferase Expression PRE_Luc->Luciferase Light Light Emission Luciferase->Light Catalyzes

Impact on Gene Expression

This compound acetate significantly alters the gene expression profile in progesterone-responsive tissues, particularly the endometrium. Microarray and quantitative PCR (qPCR) studies have identified a number of genes whose expression is modulated by UPA. This altered gene expression landscape is thought to contribute to its effects on endometrial receptivity.

Key genes regulated by UPA in the endometrium include:

  • Downregulated genes: HAND2, FGF18, OPN (Osteopontin), and CALCR (Calcitonin Receptor). The downregulation of HAND2, a crucial factor for endometrial receptivity, and its target FGF18, is a significant finding.

  • Upregulated genes: HBEGF (Heparin-binding EGF-like growth factor) and IL6 (Interleukin-6).

The precise protocols for these gene expression studies involve the isolation of RNA from treated and untreated cells or tissues, followed by reverse transcription, and then either hybridization to a microarray chip or amplification in a qPCR assay. Validation of microarray data is typically performed using qPCR for a subset of genes.

This technical guide provides a foundational resource for understanding the complex pharmacology of this compound acetate. Further research into its tissue-specific effects and the precise interplay of co-regulators will continue to refine our knowledge of this important therapeutic agent.

References

Ulipristal Acetate: A Deep Dive into its Molecular Landscape and Chemical Behavior

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ulipristal acetate (B1210297) (UPA) is a synthetic selective progesterone (B1679170) receptor modulator (SPRM) that has garnered significant attention for its applications in emergency contraception and the management of uterine fibroids.[1] Its unique pharmacological profile, characterized by both antagonistic and partial agonistic effects on the progesterone receptor (PR), underpins its therapeutic efficacy. This technical guide provides an in-depth exploration of the molecular structure, chemical properties, and mechanism of action of this compound acetate, supplemented with detailed experimental protocols and data presentations to support further research and development.

Molecular Structure and Chemical Properties

This compound acetate is a derivative of 19-norprogesterone.[1] Its chemical structure is characterized by a complex steroidal backbone with key functional groups that dictate its interaction with the progesterone receptor and other biological targets.

Table 1: Physicochemical Properties of this compound Acetate

PropertyValueReference
Chemical Formula C₃₀H₃₇NO₄--INVALID-LINK--
Molecular Weight 475.6 g/mol --INVALID-LINK--
IUPAC Name [(8S,11R,13S,14S,17R)-17-acetyl-11-[4-(dimethylamino)phenyl]-13-methyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] acetate--INVALID-LINK--
CAS Number 126784-99-4--INVALID-LINK--
Melting Point 184 - 188 °CChem-Impex
Appearance White to yellow to green powder to crystalChem-Impex
Solubility DMF: 30 mg/ml; DMSO: 30 mg/ml; Ethanol: 30 mg/ml; Ethanol:PBS (pH 7.2) (1:1): 0.2 mg/mlCayman Chemical
Optical Rotation 173 - 183 ° (C=1, CHCl3)Chem-Impex

Mechanism of Action

This compound acetate's primary mechanism of action involves its high-affinity binding to the progesterone receptor, where it can act as either an antagonist or a partial agonist depending on the target tissue and the physiological context. This selective modulation of PR activity is the basis for its therapeutic effects.

Progesterone Receptor Modulation

In the context of emergency contraception, UPA primarily acts as a progesterone antagonist. By binding to the progesterone receptor, it inhibits or delays ovulation, which is a key event for fertilization. It can also alter the endometrial lining, making it less receptive to implantation.

For the treatment of uterine fibroids, UPA's antagonistic effects on the progesterone receptors in the fibroid tissue inhibit cell proliferation and induce apoptosis (programmed cell death), leading to a reduction in fibroid size.

Receptor Binding Profile

This compound acetate exhibits high binding affinity for the progesterone receptor. It also has a notable affinity for the glucocorticoid receptor, although its antiglucocorticoid activity in vivo is significantly lower than its antiprogestin effects. Its affinity for androgen, estrogen, and mineralocorticoid receptors is negligible.

Table 2: Receptor Binding Affinity of this compound Acetate

ReceptorLigandAssay SystemValueUnit
Progesterone Receptor A (PR-A)This compound AcetateHuman8.5EC₅₀ (nM)
Progesterone Receptor B (PR-B)This compound AcetateHuman7.7EC₅₀ (nM)
Progesterone ReceptorThis compound AcetateRabbit Uterine13.6EC₅₀ (nM)
Glucocorticoid Receptor (GR)This compound AcetateRabbit Thymic15.4EC₅₀ (nM)
Estrogen Receptor (ER)This compound AcetateHuman>10,000EC₅₀ (nM)
Signaling Pathways

This compound acetate's interaction with the progesterone receptor initiates a cascade of intracellular signaling events. Recent studies have also elucidated its impact on other signaling pathways, such as the STAT3/CCL2 pathway, particularly in the context of its anti-tumor effects. UPA has been shown to inhibit the STAT3/CCL2 signaling pathway, leading to cell death in uterine sarcoma cells.

STAT3_Pathway UPA This compound Acetate STAT3 STAT3 UPA->STAT3 Inhibits phosphorylation pSTAT3 pSTAT3 (Active) STAT3->pSTAT3 Phosphorylation CCL2 CCL2 pSTAT3->CCL2 Regulates expression CellDeath Cell Death (Apoptosis) CCL2->CellDeath Inhibition leads to

This compound acetate inhibits the STAT3 signaling pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis, characterization, and biological evaluation of this compound acetate.

Synthesis of this compound Acetate

The following is a representative multi-step synthesis of this compound acetate.

Synthesis_Workflow cluster_0 Starting Material to Intermediate cluster_1 Final Steps Start Ketone Starting Material Epoxidation Epoxidation Start->Epoxidation Cyanation Cyanation Epoxidation->Cyanation Protection Hydroxyl Group Protection Cyanation->Protection Grignard Grignard Addition Protection->Grignard Acetylation Acetylation Grignard->Acetylation Purification Purification Acetylation->Purification UPA UPA Purification->UPA Final Product

A generalized workflow for the synthesis of this compound acetate.

Detailed Protocol:

  • Epoxidation: The starting ketone is subjected to epoxidation to introduce an epoxide ring.

  • Cyanation: The epoxide is then opened with a cyanide source.

  • Hydroxyl Group Protection: The resulting hydroxyl group is protected to prevent unwanted side reactions in subsequent steps.

  • Grignard Addition: A Grignard reagent is used to introduce a key substituent.

  • Acetylation: The protected hydroxyl group is deprotected and then acetylated to form the final acetate ester.

  • Purification: The crude product is purified using techniques such as column chromatography to yield pure this compound acetate.

Note: Specific reagents, solvents, and reaction conditions can be found in the cited literature.

High-Performance Liquid Chromatography (HPLC) Analysis

This method is for the determination of the purity of this compound acetate and its related substances.

Table 3: HPLC Method for this compound Acetate Analysis

ParameterCondition
Column Wondasil C18 (250 mm × 4.6 mm, 5 µm)
Mobile Phase Acetonitrile:Water (70:30, v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 302 nm
Column Temperature 25 °C
Injection Volume 20 µL
Competitive Progesterone Receptor Binding Assay

This protocol outlines a general procedure for a competitive radioligand binding assay to determine the affinity of this compound acetate for the progesterone receptor.

Materials:

  • Progesterone receptor preparation (e.g., from cell lysates or purified protein).

  • Radiolabeled progesterone (e.g., [³H]-progesterone).

  • This compound acetate solutions of varying concentrations.

  • Unlabeled progesterone (for determining non-specific binding).

  • Assay buffer.

  • Scintillation cocktail.

  • Scintillation counter.

Procedure:

  • Incubate the progesterone receptor preparation with a fixed concentration of radiolabeled progesterone and varying concentrations of this compound acetate.

  • Allow the binding to reach equilibrium.

  • Separate the bound from the free radioligand using a filtration method.

  • Measure the radioactivity of the bound fraction using a scintillation counter.

  • Plot the percentage of specific binding against the logarithm of the this compound acetate concentration to determine the IC₅₀ value.

  • Calculate the Ki value from the IC₅₀ using the Cheng-Prusoff equation.

Cell Viability (MTT) Assay

This assay is used to assess the effect of this compound acetate on the viability of cell lines.

Materials:

  • Cell line of interest (e.g., uterine fibroid cells, cancer cell lines).

  • Cell culture medium.

  • This compound acetate stock solution.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization solution (e.g., DMSO).

  • 96-well microplate.

  • Microplate reader.

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound acetate for a specified duration (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for a few hours, allowing viable cells to convert MTT to formazan (B1609692) crystals.

  • Add a solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to an untreated control.

Conclusion

This compound acetate's multifaceted molecular structure and its selective modulation of the progesterone receptor underscore its importance in reproductive medicine. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals, facilitating further investigation into its therapeutic potential and the development of novel applications. A thorough understanding of its chemical properties and biological activities is paramount for optimizing its clinical use and exploring new therapeutic avenues.

References

The Genesis and Synthesis of Ulipristal Acetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ulipristal acetate (B1210297) (UPA), a second-generation selective progesterone (B1679170) receptor modulator (SPRM), has emerged as a critical therapeutic agent in women's reproductive health, primarily for emergency contraception and the management of uterine fibroids. Its discovery marked a significant advancement in steroid chemistry and pharmacology, offering a compound with a nuanced mechanism of action that balances antagonistic and partial agonistic effects on the progesterone receptor. This technical guide provides a comprehensive overview of the discovery of this compound acetate, a detailed exploration of a prominent industrial synthesis pathway with experimental protocols, and an in-depth look at its molecular mechanism of action through signaling pathway diagrams.

Discovery and Development

This compound acetate, initially known as CDB-2914, was developed through a collaborative research effort aimed at creating a more selective and potent progesterone receptor modulator with fewer off-target effects compared to its predecessors. The development was driven by the need for effective and safe options for emergency contraception and the long-term management of progesterone-dependent gynecological conditions. UPA is a derivative of 19-norprogesterone (B1209251) and was specifically designed to exhibit high binding affinity for the progesterone receptor.[1] Its journey from a promising chemical entity to a globally approved medication underscores the intricate process of drug discovery, involving extensive preclinical and clinical research to establish its safety and efficacy.

The Synthetic Pathway of this compound Acetate

The industrial synthesis of this compound acetate is a multi-step process that has been optimized for yield and purity. A widely utilized six-step pathway commences from the steroidal precursor, estra-4,9-diene-3,17-dione. This process involves a series of carefully controlled chemical transformations to build the complex molecular architecture of UPA.

G cluster_synthesis This compound Acetate Synthesis Pathway start Estra-4,9-diene-3,17-dione epoxidation Step 1: Epoxidation start->epoxidation H2O2, Base cyanation Step 2: Cyanation epoxidation->cyanation Acetone cyanohydrin, DBU hydroxyl_protection Step 3: Hydroxyl Protection cyanation->hydroxyl_protection TMSCl, Imidazole grignard Step 4: Grignard Reaction hydroxyl_protection->grignard 4-(dimethylamino)phenyl magnesium bromide, CuCl methylation Step 5: Methylation & Hydrolysis grignard->methylation MeLi or MeMgBr, then H+ acetylation Step 6: Acetylation methylation->acetylation Acetic anhydride, Perchloric acid upa This compound Acetate acetylation->upa G cluster_moa This compound Acetate Mechanism of Action upa This compound Acetate pr Progesterone Receptor (PR) upa->pr Binds to nucleus Nucleus pr->nucleus Translocates to dna Progesterone Response Element (PRE) on DNA nucleus->dna Binds to transcription Modulation of Gene Transcription dna->transcription coactivators Coactivator Recruitment (Agonist Effect) transcription->coactivators corepressors Corepressor Recruitment (Antagonist Effect) transcription->corepressors ovulation Inhibition/Delay of Ovulation coactivators->ovulation Partial corepressors->ovulation Primary Effect endometrium Alteration of Endometrium corepressors->endometrium Primary Effect

References

Ulipristal Acetate: A Selective Progesterone Receptor Modulator (SPRM) - A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ulipristal acetate (B1210297) (UPA) is a potent, orally active selective progesterone (B1679170) receptor modulator (SPRM) with a distinctive mechanism of action that confers both antagonistic and partial agonistic effects on the progesterone receptor (PR).[1] This dual activity allows for its successful application in two key areas of women's health: emergency contraception and the management of uterine fibroids.[2][3] As an emergency contraceptive, UPA's primary mechanism is the inhibition or delay of ovulation.[1][4] For the treatment of uterine fibroids, its therapeutic effect is derived from the inhibition of cell proliferation and the induction of apoptosis in leiomyoma cells.[5] This technical guide provides an in-depth overview of the core pharmacology of this compound acetate, including its mechanism of action, signaling pathways, pharmacokinetics, and pharmacodynamics, supported by quantitative data and detailed experimental methodologies.

Mechanism of Action

This compound acetate's pharmacological effects are mediated through its high-affinity binding to the progesterone receptor.[4] Unlike pure antagonists, UPA's mixed agonist/antagonist profile is tissue- and context-dependent, influenced by the presence of co-regulators and the hormonal milieu.[6]

In Emergency Contraception: When administered prior to the luteinizing hormone (LH) surge, UPA effectively delays or inhibits ovulation, preventing the release of an egg for fertilization.[1] This is achieved by interfering with the normal progesterone feedback mechanisms that regulate the menstrual cycle.

In Uterine Fibroids: Uterine fibroids are progesterone-sensitive benign tumors.[2] UPA exerts its therapeutic effect by directly targeting the progesterone receptors within the fibroid cells. This interaction leads to the inhibition of cell proliferation and the induction of programmed cell death (apoptosis), resulting in a reduction in fibroid volume and control of associated symptoms like heavy menstrual bleeding.[5]

Signaling Pathways

This compound acetate modulates several key signaling pathways to exert its therapeutic effects.

Progesterone Receptor (PR) Signaling

UPA directly competes with progesterone for binding to the PR. Upon binding, it induces a conformational change in the receptor that is distinct from that induced by progesterone. This altered conformation affects the recruitment of co-activators and co-repressors to the PR complex, leading to a modulation of the transcription of progesterone-responsive genes. This can result in either agonistic or antagonistic effects depending on the target gene and cellular context.

PR_Signaling cluster_ligands Ligands cluster_receptor Receptor Complex cluster_nucleus Nucleus UPA This compound Acetate PR Progesterone Receptor (PR) UPA->PR Binds to Progesterone Progesterone Progesterone->PR Binds to Coactivators Co-activators PR->Coactivators Recruits Corepressors Co-repressors PR->Corepressors Recruits PRE Progesterone Response Element (DNA) PR->PRE Binds to GeneTranscription Modulation of Gene Transcription PRE->GeneTranscription Regulates

Caption: this compound Acetate's Modulation of Progesterone Receptor Signaling.
STAT3/CCL2 Signaling Pathway

In the context of uterine sarcoma, this compound acetate has been shown to induce cell death by inhibiting the STAT3/CCL2 signaling pathway.[7][8] UPA down-regulates the expression of Chemokine (C-C motif) ligand 2 (CCL2), which in turn inhibits the phosphorylation and total expression of Signal Transducer and Activator of Transcription 3 (STAT3).[5] This inhibition of STAT3, a key regulator of cell survival and proliferation, contributes to the anti-tumor effects of UPA.[9]

STAT3_CCL2_Signaling UPA This compound Acetate CCL2 CCL2 (Chemokine) UPA->CCL2 Inhibits Expression STAT3 STAT3 CCL2->STAT3 Activates pSTAT3 Phosphorylated STAT3 (pSTAT3) STAT3->pSTAT3 Phosphorylation CellProliferation Cell Proliferation & Survival pSTAT3->CellProliferation Promotes Apoptosis Apoptosis pSTAT3->Apoptosis Inhibits

Caption: Inhibition of STAT3/CCL2 Pathway by this compound Acetate.
Glucocorticoid Receptor (GR) Interaction

This compound acetate also exhibits binding affinity for the glucocorticoid receptor (GR), where it acts as an antagonist.[10][11] This interaction is an important consideration, particularly for long-term therapeutic use, as it can lead to the inhibition of endogenous glucocorticoid signaling.[10] UPA has been shown to block GR phosphorylation, prevent its nuclear translocation, and reduce subsequent GR-DNA interactions.[10][11]

GR_Interaction UPA This compound Acetate GR Glucocorticoid Receptor (GR) UPA->GR Antagonizes Glucocorticoids Glucocorticoids Glucocorticoids->GR Activates pGR Phosphorylated GR (pGR) GR->pGR Phosphorylation NuclearTranslocation Nuclear Translocation pGR->NuclearTranslocation GR_DNA_Binding GR-DNA Binding NuclearTranslocation->GR_DNA_Binding GeneTranscription Glucocorticoid- responsive Gene Transcription GR_DNA_Binding->GeneTranscription

Caption: this compound Acetate's Antagonistic Effect on Glucocorticoid Receptor Signaling.

Quantitative Data

Pharmacokinetic Parameters

The pharmacokinetic profile of this compound acetate is characterized by rapid absorption and a relatively long half-life, allowing for once-daily dosing in the treatment of uterine fibroids.[12]

ParameterValue (following a single 30 mg oral dose)Reference
Tmax (Time to Peak Plasma Concentration) ~1 hour (0.5-2.0 h)[6]
Cmax (Peak Plasma Concentration) 176 ± 89 ng/mL[1][6]
AUC0-inf (Area Under the Curve) 556 ± 260 ng·h/mL[6]
Terminal Half-life (t1/2) 32.4 ± 6.3 hours[6]
Plasma Protein Binding >98%[13]

Note: Administration with a high-fat meal can delay Tmax and decrease Cmax, but increase AUC0-inf.[1][6]

Clinical Efficacy - Emergency Contraception

Clinical trials have demonstrated the high efficacy of this compound acetate as an emergency contraceptive, particularly when taken closer to the time of unprotected intercourse.

Time of AdministrationPregnancy RateComparisonReference
Within 72 hours1.8%vs. 2.6% for Levonorgestrel[14]
Within 120 hours2.1%vs. 5.5% expected pregnancy rate without EC[15]
Between 72 and 120 hours0%vs. 3 pregnancies in the Levonorgestrel group[15]
Clinical Efficacy - Uterine Fibroids

This compound acetate has shown significant efficacy in controlling bleeding and reducing the volume of uterine fibroids.

OutcomeDosageResultReference
Amenorrhea Rate (at 13 weeks) 5 mg/day73%[14]
10 mg/day82%[14]
Placebo6%[14]
Bleeding Control (PBAC score <75 at 13 weeks) 5 mg/day91%[14]
10 mg/day92%[14]
Placebo19%[14]
Fibroid Volume Reduction (after 2 courses) 5 mg/day54%[16]
10 mg/day58%[16]

Experimental Protocols

The following are generalized protocols for key experiments used in the study of this compound acetate. Researchers should optimize these protocols for their specific cell lines, tissues, and experimental conditions.

Cell Proliferation (MTT) Assay

This colorimetric assay assesses cell metabolic activity, which is indicative of cell viability and proliferation.[17]

MTT_Assay_Workflow Start Start Step1 1. Seed cells in a 96-well plate (e.g., 5,000-10,000 cells/well) Start->Step1 Step2 2. Allow cells to adhere overnight Step1->Step2 Step3 3. Treat cells with varying concentrations of this compound Acetate Step2->Step3 Step4 4. Incubate for the desired period (e.g., 24, 48, 72 hours) Step3->Step4 Step5 5. Add MTT reagent to each well (final concentration ~0.5 mg/mL) Step4->Step5 Step6 6. Incubate for 2-4 hours at 37°C Step5->Step6 Step7 7. Add solubilization solution (e.g., DMSO or specialized detergent) Step6->Step7 Step8 8. Incubate until formazan (B1609692) crystals dissolve (e.g., overnight or with shaking) Step7->Step8 Step9 9. Measure absorbance at 570 nm Step8->Step9 End End Step9->End

Caption: General Workflow for an MTT Cell Proliferation Assay.

Protocol:

  • Cell Seeding: Plate cells (e.g., uterine leiomyoma cells) in a 96-well plate at a predetermined optimal density and allow them to attach overnight.

  • Treatment: Replace the medium with fresh medium containing various concentrations of this compound acetate or a vehicle control.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.

  • MTT Addition: Add MTT solution to each well to a final concentration of approximately 0.5 mg/mL and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.[17]

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a proprietary detergent solution) to each well to dissolve the formazan crystals.[17]

  • Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the color is proportional to the number of viable cells.

Apoptosis (TUNEL) Assay

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is used to detect DNA fragmentation, a hallmark of apoptosis.[18][19]

Protocol:

  • Sample Preparation: Prepare paraffin-embedded tissue sections or cultured cells on slides.

  • Deparaffinization and Rehydration: For tissue sections, deparaffinize in xylene and rehydrate through a graded series of ethanol (B145695) washes.

  • Permeabilization: Incubate the samples with Proteinase K to permeabilize the cells.[18]

  • TUNEL Reaction: Incubate the samples with a mixture of Terminal deoxynucleotidyl Transferase (TdT) and labeled nucleotides (e.g., BrdU-dUTP or a fluorescently labeled dUTP). TdT will add the labeled nucleotides to the 3'-OH ends of fragmented DNA.

  • Detection: If using an indirect method (e.g., BrdU), incubate with a labeled anti-BrdU antibody.

  • Visualization: Visualize the labeled cells using fluorescence microscopy or light microscopy (if a chromogenic substrate is used). Apoptotic cells will show a strong nuclear signal.

  • Counterstaining: Counterstain with a nuclear stain (e.g., DAPI or hematoxylin) to visualize all cell nuclei.

Proliferation Marker (Ki-67) Immunohistochemistry (IHC)

Ki-67 is a nuclear protein associated with cellular proliferation. Its detection by IHC is a common method to assess the proliferative activity in tissues.[3]

Protocol:

  • Deparaffinization and Rehydration: Deparaffinize and rehydrate paraffin-embedded tissue sections as described for the TUNEL assay.

  • Antigen Retrieval: Perform heat-induced epitope retrieval (HIER) using a suitable buffer (e.g., citrate (B86180) buffer, pH 6.0) to unmask the Ki-67 antigen.[20]

  • Blocking: Block endogenous peroxidase activity with a hydrogen peroxide solution and block non-specific antibody binding with a blocking serum.[20]

  • Primary Antibody Incubation: Incubate the sections with a primary antibody specific for Ki-67 overnight at 4°C.

  • Secondary Antibody and Detection: Incubate with a biotinylated secondary antibody followed by a streptavidin-HRP complex, or use a polymer-based detection system.[3]

  • Chromogen Development: Add a chromogenic substrate (e.g., DAB) to produce a colored precipitate at the site of the antigen.

  • Counterstaining: Counterstain with hematoxylin (B73222) to visualize the cell nuclei.

  • Microscopy and Analysis: Analyze the slides under a light microscope. The percentage of Ki-67-positive nuclei (brown staining) provides the proliferation index.

Gene Expression Analysis (qRT-PCR)

Quantitative real-time polymerase chain reaction (qRT-PCR) is used to measure the expression levels of specific genes in response to this compound acetate treatment.[10][21]

Protocol:

  • RNA Extraction: Isolate total RNA from cultured cells or tissue samples treated with this compound acetate or a vehicle control.

  • RNA Quality and Quantity Assessment: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop) and assess its integrity using gel electrophoresis or a bioanalyzer.[22]

  • cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and appropriate primers.[10]

  • qRT-PCR: Perform the real-time PCR reaction using a thermocycler. The reaction mixture should contain the cDNA template, gene-specific primers, and a fluorescent dye (e.g., SYBR Green) or a labeled probe that binds to the target DNA.[10]

  • Data Analysis: The amplification of the target gene is monitored in real-time. The cycle threshold (Ct) value is used to quantify the initial amount of the target gene's mRNA. Gene expression levels are typically normalized to a stable housekeeping gene. The relative change in gene expression is often calculated using the ΔΔCt method.

Conclusion

This compound acetate stands as a significant therapeutic agent in gynecology, with well-defined mechanisms of action as a selective progesterone receptor modulator. Its ability to differentially modulate PR activity in various tissues underpins its efficacy in both emergency contraception and the long-term management of uterine fibroids. The ongoing research into its effects on various signaling pathways continues to elucidate its complex pharmacological profile. The quantitative data from clinical trials robustly support its clinical utility, and the standardized experimental protocols outlined in this guide provide a framework for further investigation into its molecular and cellular effects. This in-depth technical guide serves as a comprehensive resource for researchers and drug development professionals working with or investigating this important molecule.

References

Unveiling the In Vitro Pharmacodynamics of Ulipristal Acetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ulipristal acetate (B1210297) (UPA) is a selective progesterone (B1679170) receptor modulator (SPRM) with a complex in vitro pharmacodynamic profile characterized by both antagonistic and partial agonistic activities. This technical guide provides an in-depth exploration of the in vitro studies that have elucidated the molecular mechanisms of UPA, focusing on its binding affinity, receptor interaction, and effects on downstream signaling pathways. Quantitative data from key studies are summarized, detailed experimental protocols are provided, and critical molecular interactions and experimental workflows are visualized to offer a comprehensive resource for researchers in reproductive health and oncology.

Introduction

This compound acetate is a synthetic steroid derived from 19-norprogesterone, utilized primarily for emergency contraception and the management of uterine fibroids.[1] Its therapeutic efficacy stems from its potent modulation of the progesterone receptor (PR), a key regulator of female reproductive functions. Understanding the in vitro pharmacodynamics of UPA is crucial for optimizing its clinical use and exploring its potential in other indications, such as oncology. This guide delves into the core in vitro aspects of UPA's mechanism of action.

Receptor Binding and Selectivity

This compound acetate exhibits a high and specific binding affinity for the progesterone receptor, which underlies its primary pharmacological effects. Its selectivity profile across various steroid hormone receptors has been characterized in numerous in vitro studies.

Quantitative Binding Affinity Data

The binding affinity and functional potency of this compound acetate have been quantified in various in vitro systems. The following tables summarize key quantitative data from published studies.

Receptor/Cell LineParameterValueReference
Human Progesterone Receptor A (PR-A)EC508.5 nM[2]
Human Progesterone Receptor B (PR-B)EC507.7 nM[2]
Rabbit Uterine Progesterone ReceptorEC5013.6 nM[2]
Rabbit Thymic Glucocorticoid Receptor (GR)EC5015.4 nM[2]
Human Estrogen Receptor (ER)EC50>10,000 nM[2][3]
IGROV-1 Human Ovarian Cancer CellsIC50 (Growth Inhibition)15.5 µM[2][3]
SKOV3 Human Ovarian Cancer CellsIC50 (Growth Inhibition)31.5 µM[2][3]

Table 1: In Vitro Binding Affinity and Potency of this compound Acetate

Molecular Mechanism of Action

This compound acetate's action as a selective progesterone receptor modulator (SPRM) is characterized by its ability to induce a unique conformational change in the PR. This altered receptor conformation leads to differential recruitment of co-activators and co-repressors to progesterone response elements (PREs) on target genes, resulting in a mixed agonist/antagonist profile that is tissue- and gene-specific.

Progesterone Receptor Signaling Pathway Modulation

In the absence of a ligand, the progesterone receptor (PR) is located in the cytoplasm in a complex with heat shock proteins (HSPs). Upon binding to its natural ligand, progesterone, the HSPs dissociate, and the receptor dimerizes and translocates to the nucleus. In the nucleus, the PR dimer binds to progesterone response elements (PREs) on the DNA, leading to the recruitment of co-activators and subsequent transcription of target genes that regulate processes like cell proliferation and differentiation.

This compound acetate, as an SPRM, also binds to the PR, inducing its nuclear translocation. However, the UPA-PR complex adopts a conformation distinct from that induced by progesterone. This altered conformation leads to the differential recruitment of co-regulatory proteins. In some cellular contexts, UPA acts as an antagonist by recruiting co-repressors, thereby inhibiting the transcription of progesterone-responsive genes. In other contexts, it can act as a partial agonist by recruiting a different set of co-activators, leading to a partial transcriptional response.

G Progesterone Receptor Signaling and UPA Modulation cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Progesterone Progesterone PR_HSP PR-HSP Complex Progesterone->PR_HSP Binds UPA UPA UPA->PR_HSP Binds PR_dimer_P4 PR Dimer (Progesterone-bound) PR_HSP->PR_dimer_P4 Translocates to Nucleus PR_dimer_UPA PR Dimer (UPA-bound) PR_HSP->PR_dimer_UPA Translocates to Nucleus PRE Progesterone Response Element (PRE) PR_dimer_P4->PRE Binds PR_dimer_UPA->PRE Binds Coactivators Co-activators PRE->Coactivators Recruits Corepressors Co-repressors PRE->Corepressors Recruits Gene_Activation Target Gene Activation Coactivators->Gene_Activation Leads to Gene_Repression Target Gene Repression Corepressors->Gene_Repression Leads to

Caption: Progesterone Receptor Signaling and UPA Modulation.

Experimental Protocols

The following sections provide detailed methodologies for key in vitro experiments used to characterize the pharmacodynamics of this compound acetate.

Receptor Binding Assay (Competitive Binding)

This assay quantifies the affinity of this compound acetate for the progesterone receptor by measuring its ability to displace a radiolabeled progestin.

Objective: To determine the binding affinity (Ki) of this compound acetate for the progesterone receptor.

Materials:

  • Cell Line: T47D human breast cancer cells (constitutively express high levels of PR).

  • Radioligand: [³H]-Promegestone (R5020).

  • Test Compound: this compound acetate.

  • Buffers: Tris-HCl buffer with protease inhibitors.

  • Instrumentation: Scintillation counter.

Protocol:

  • Cell Culture: T47D cells are cultured in RPMI 1640 medium supplemented with 10% fetal calf serum.

  • Preparation of Cytosol: Cells are harvested and homogenized in Tris-HCl buffer. The homogenate is centrifuged to obtain a cytosolic fraction containing the progesterone receptors.

  • Competitive Binding: Aliquots of the cytosol are incubated with a fixed concentration of [³H]-Promegestone and varying concentrations of unlabeled this compound acetate.

  • Incubation: The mixture is incubated to allow binding to reach equilibrium.

  • Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand using a method such as dextran-coated charcoal adsorption or filtration.

  • Quantification: The amount of bound radioactivity is measured using a scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is then converted to a Ki value using the Cheng-Prusoff equation.

G Competitive Receptor Binding Assay Workflow start Start culture Culture T47D Cells start->culture prepare Prepare Cytosolic Extract (contains PR) culture->prepare incubate Incubate Cytosol with [3H]-Promegestone and UPA prepare->incubate separate Separate Bound and Free Radioligand incubate->separate quantify Quantify Bound Radioactivity (Scintillation Counting) separate->quantify analyze Data Analysis (IC50 -> Ki) quantify->analyze end End analyze->end G Reporter Gene Assay Workflow start Start culture Culture Host Cells (e.g., HEK293) start->culture transfect Co-transfect with PR and PRE-Reporter Plasmids culture->transfect treat Treat with UPA and/or Progesterone transfect->treat incubate Incubate for Reporter Gene Expression treat->incubate lyse Lyse Cells and Measure Reporter Activity incubate->lyse analyze Data Analysis (EC50/IC50) lyse->analyze end End analyze->end

References

The Impact of Ulipristal Acetate on Endometrial Tissue: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ulipristal acetate (B1210297) (UPA) is a selective progesterone (B1679170) receptor modulator (SPRM) that exerts a complex combination of agonistic and antagonistic effects on the progesterone receptor (PR). This dual activity leads to significant, yet generally reversible, changes in endometrial tissue. Clinically, UPA is utilized for emergency contraception and the management of uterine fibroids, primarily by inhibiting ovulation and controlling bleeding. At the tissue and cellular level, UPA induces a unique, non-physiological, and benign histological state known as Progesterone Receptor Modulator-Associated Endometrial Changes (PAEC). These changes are characterized by cystic glandular dilation, a reduction in cellular proliferation, and modulation of key progesterone-responsive genes. This document provides a detailed technical overview of the molecular and histological effects of UPA on the endometrium, summarizing key quantitative data, experimental methodologies, and cellular signaling pathways.

Molecular Mechanism of Action

This compound acetate functions by binding with high affinity to the progesterone receptor. Unlike the natural ligand, progesterone, UPA's binding induces a unique conformational change in the receptor. This altered conformation results in differential recruitment of co-activators and co-repressors to the promoter regions of target genes, leading to a mixed agonist/antagonist transcriptional profile depending on the specific gene and cellular context.[1] In the endometrium, the predominant effect is antiproliferative and anti-secretory, opposing the typical progesterone-driven maturation of the secretory phase.[2][3]

Quantitative Effects on Endometrial Tissue

The effects of UPA have been quantified across several clinical and molecular parameters. The following tables summarize key data from published studies.

Table 1: Clinical and Histological Outcomes of UPA Treatment
ParameterUPA DosageTreatment DurationOutcomePlacebo/ComparatorReference(s)
Amenorrhea Rate 5 mg/day13 weeks73%6% (Placebo)[4]
10 mg/day13 weeks82%6% (Placebo)[4]
10 mg/day13 weeks98%89% (Leuprolide Acetate)[5]
PAEC Incidence 5-10 mg/day13 weeks59% - 62%N/A[3][6]
5-10 mg/day>1 treatment course10.3% - 19.2%N/A[7]
PAEC Reversibility 5-10 mg/dayPost-treatmentDecrease from 59-79% to 0-7%N/A[3][6]
Endometrial Thickness 5-10 mg/dayMultiple 12-week coursesMedian thickness remained 7-8 mmN/A[7]
5-10 mg/dayAfter 1st 12-week course7.4% of patients had thickness ≥16 mmN/A[2][7]
Table 2: Molecular and Cellular Effects of UPA on Endometrial Tissue
ParameterAssay TypeTissue/Cell TypeKey FindingReference(s)
Cell Proliferation (Ki67) ImmunohistochemistryEndometriumLower Ki67+ nuclei vs. proliferative phase[2]
ImmunohistochemistryUterine FibroidsSignificant decrease in Ki67+ cells in good/weak responders vs. control[8]
Gene Expression (HAND2) qPCR / IHCEndometrial Biopsies (in vivo)No significant change in expression after 24 weeks of UPA-CVR[7][8]
qPCRPrimary Endometrial Stromal CellsNo significant alteration of HAND2 expression by UPA (vs. Mifepristone, which suppressed it)[8][9]
Gene Expression (FGF18) qPCRPrimary Endometrial Stromal CellsNo significant alteration of FGF18 expression by UPA (vs. Mifepristone, which elevated it)[8][9][10]
Gene Expression (Other) Microarray / qPCREndometrial Biopsies (in vivo)Down-regulation of genes associated with endometrial receptivity[1]

Signaling Pathways Modulated by this compound Acetate

UPA's interaction with the progesterone receptor initiates a cascade of downstream events that alter endometrial cell function. Key affected pathways include the regulation of stromal-epithelial communication and cell cytoskeleton dynamics.

Progesterone-HAND2-FGF Signaling Pathway

In normal endometrial function, progesterone binding to its receptor in stromal cells induces the expression of the transcription factor HAND2. HAND2 acts as a crucial mediator by suppressing the production of fibroblast growth factors (FGFs), which would otherwise act in a paracrine manner to stimulate epithelial cell proliferation. UPA, unlike some other PRMs such as mifepristone, does not appear to suppress HAND2 expression, thereby maintaining this crucial anti-proliferative check on the epithelium.[8][9]

G cluster_stroma Endometrial Stroma cluster_epithelium Endometrial Epithelium P4 Progesterone PR Progesterone Receptor (PR) P4->PR Binds & Activates UPA This compound Acetate UPA->PR Binds & Modulates HAND2 HAND2 (Transcription Factor) PR->HAND2 Induces Expression FGFs Fibroblast Growth Factors (FGFs) HAND2->FGFs Suppresses Expression FGFR FGF Receptor (FGFR) FGFs->FGFR Binds & Activates (Paracrine action) Prolif Epithelial Proliferation FGFR->Prolif Stimulates

UPA's effect on the HAND2-FGF signaling axis.
Interference with Actin Cytoskeleton Remodeling

Estrogen (E2) and progesterone (P4) are known to induce actin cytoskeleton remodeling in endometrial stromal cells, a process critical for cell morphology and migration. This is mediated through pathways including PI3K/Akt and ERK1/2. Studies have shown that UPA can inhibit the cytoskeletal rearrangements and focal adhesion complex formation induced by E2 and P4, potentially contributing to the altered tissue architecture seen in PAEC.

G cluster_pathways Signaling Cascades E2_P4 Estrogen (E2) & Progesterone (P4) PI3K_Akt PI3K/Akt Pathway E2_P4->PI3K_Akt ERK1_2 ERK1/2 Pathway E2_P4->ERK1_2 Remodeling Actin Cytoskeleton Remodeling & Focal Adhesion Formation PI3K_Akt->Remodeling ERK1_2->Remodeling Migration Cell Migration Remodeling->Migration UPA This compound Acetate UPA->Remodeling Inhibits

UPA inhibits E2/P4-induced actin remodeling.

Experimental Protocols

The findings summarized in this guide are based on a variety of in vivo, in vitro, and molecular analysis techniques. The following sections detail the core methodologies used in key studies.

In Vivo Clinical Study Protocol (Adapted from Donnez et al. & Whitaker et al.)

This protocol outlines the typical design for a clinical trial assessing the impact of UPA on the endometrium.

G cluster_workflow In Vivo Experimental Workflow start Patient Recruitment (e.g., Symptomatic Fibroids, Abnormal Bleeding) screening Screening & Baseline - Transvaginal Ultrasound - Endometrial Biopsy (Pipelle) start->screening randomization Randomization screening->randomization analysis Analysis: - Histopathology (PAEC) - Immunohistochemistry (Ki67) - qRT-PCR / Microarray screening->analysis upa_arm Treatment Arm: UPA (5 or 10 mg/day) for 12-13 weeks randomization->upa_arm Group 1 placebo_arm Control Arm: Placebo or Active Comparator (e.g., GnRH agonist) randomization->placebo_arm Group 2 end_biopsy End-of-Treatment Biopsy (Week 13) upa_arm->end_biopsy placebo_arm->end_biopsy follow_up Treatment-Free Follow-Up Period (e.g., 6 months) end_biopsy->follow_up end_biopsy->analysis final_biopsy Final Follow-Up Biopsy follow_up->final_biopsy final_biopsy->analysis

Typical workflow for an in vivo UPA clinical trial.
  • Patient Selection : Premenopausal women with symptomatic uterine fibroids and heavy menstrual bleeding are recruited. Baseline assessment includes a pictorial blood-loss assessment chart (PBAC) score >100.[4]

  • Screening and Baseline Biopsy : A screening endometrial biopsy is obtained using a Pipelle device to confirm benign histology. Endometrial thickness is measured by transvaginal ultrasound.[2]

  • Randomization and Treatment : Patients are randomized to receive daily oral UPA (e.g., 5 mg or 10 mg) or a placebo/comparator for a predefined period, typically 12-13 weeks.[4]

  • Histopathological Evaluation : Biopsy specimens are formalin-fixed, paraffin-embedded, and sectioned. Slides are stained with Hematoxylin and Eosin (H&E). A panel of at least two independent gynecologic pathologists, blinded to treatment allocation, assesses the histology for the presence of PAEC, hyperplasia, or other abnormalities.

  • Molecular Analysis :

    • Immunohistochemistry (IHC) : Sections are stained for markers of proliferation (e.g., Ki67), apoptosis, and steroid receptors (ER, PR). The percentage of Ki67-positive nuclei in glandular and stromal compartments is quantified.[2]

    • Gene Expression (qRT-PCR) : RNA is extracted from biopsy tissue. Following reverse transcription, qPCR is performed to quantify the expression levels of target genes (e.g., HAND2, FGF18, steroid receptors). Gene expression is normalized to a housekeeping gene (e.g., RPLP0), and fold-change is calculated using the 2-ΔΔCt method.[7][8]

In Vitro Primary Endometrial Stromal Cell Culture Protocol (Adapted from Kannan et al.)

This protocol is used to study the direct effects of UPA on endometrial stromal cells and their gene expression.

  • Tissue Collection : Endometrial tissue is obtained from hysterectomy specimens of premenopausal women with benign gynecological conditions.

  • Cell Isolation : The tissue is minced and subjected to enzymatic digestion (e.g., with collagenase and DNase). Stromal cells are separated from epithelial glands by filtration through a narrow-gauge mesh.

  • Cell Culture : Primary human endometrial stromal cells (HESCs) are cultured in a suitable medium (e.g., DMEM/F-12) supplemented with charcoal-stripped fetal bovine serum to remove endogenous steroids.

  • Decidualization and Treatment : To mimic the in vivo hormonal environment, cells are treated with a hormone mixture containing 17β-estradiol (E2), progesterone (P4), and 8-bromo-cAMP to induce decidualization. Experimental groups are co-treated with UPA (e.g., 5-10 µM), a comparator (e.g., mifepristone), or vehicle control for a period of up to 6 days.[8][9]

  • Endpoint Analysis : Cells are harvested at various time points for analysis.

    • RNA Isolation and qPCR : Total RNA is isolated and gene expression of HAND2, FGF18, and other targets is quantified as described in the in vivo protocol.[8][10]

    • Immunocytochemistry : Cells cultured on chamber slides are fixed, permeabilized, and stained with antibodies against proteins of interest (e.g., HAND2) to visualize protein expression and localization.[8]

Conclusion

This compound acetate profoundly impacts the endometrial environment by directly modulating the progesterone receptor. This action results in the characteristic, benign, and reversible histological changes known as PAEC. The underlying mechanisms involve the suppression of cellular proliferation and the intricate regulation of paracrine signaling pathways, such as the HAND2-FGF axis, which governs epithelial growth. While UPA does induce a non-physiological state, current evidence suggests these changes do not progress to hyperplasia and resolve upon treatment cessation. For researchers and drug development professionals, understanding these specific endometrial effects is critical for evaluating the safety profile of UPA and for the development of future generations of selective progesterone receptor modulators.

References

Unraveling the Anti-proliferative Mechanisms of Ulipristal Acetate on Uterine Fibroid Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Uterine fibroids, or leiomyomas, are the most prevalent benign tumors in women of reproductive age, often leading to significant morbidity. Ulipristal acetate (B1210297) (UPA), a selective progesterone (B1679170) receptor modulator (SPRM), has emerged as a promising therapeutic agent, demonstrating notable efficacy in reducing fibroid volume and alleviating associated symptoms. This technical guide delves into the core anti-proliferative effects of UPA on uterine fibroid cells. It provides a comprehensive overview of the molecular mechanisms, detailed experimental protocols for their investigation, and a summary of key quantitative data. Furthermore, this guide presents visual representations of the implicated signaling pathways and experimental workflows to facilitate a deeper understanding of UPA's mode of action.

Introduction

Progesterone plays a pivotal role in the pathophysiology of uterine fibroids by promoting their growth and proliferation.[1][2] this compound acetate exerts its therapeutic effects by competitively binding to the progesterone receptor (PR) in fibroid cells, where it acts as a partial antagonist.[3] This interaction triggers a cascade of molecular events that collectively inhibit cell proliferation and induce programmed cell death (apoptosis), leading to a reduction in tumor size.[3][4][5] Key mechanisms underlying UPA's anti-proliferative action include the induction of apoptosis, modulation of cell cycle regulators, and remodeling of the extracellular matrix (ECM).[6][7][8] This guide will explore these mechanisms in detail, providing the necessary technical information for researchers to investigate and build upon our current understanding of UPA's therapeutic potential.

Quantitative Data on the Anti-proliferative Effects of this compound Acetate

The following tables summarize the key quantitative findings from in vivo and in vitro studies on the effects of this compound acetate on uterine fibroid cells and tissue.

Table 1: Effect of this compound Acetate on Uterine Fibroid Volume in Clinical Trials

Study (PEARL IV)Treatment GroupMedian Reduction in Fibroid Volume from Baseline
After second treatment course5 mg UPA54%[9]
10 mg UPA58%[9]
After four treatment courses10 mg UPA72%[10]

Table 2: In Vitro Effects of this compound Acetate on Leiomyoma Cell Viability

Cell TypeUPA ConcentrationTreatment DurationReduction in Cell Viability
Primary Leiomyoma Cells1 µM72 hoursDose-dependent decrease observed[7]
10 µM72 hoursDose-dependent decrease observed[7]

Table 3: Effect of this compound Acetate on Markers of Proliferation in Uterine Fibroid Tissue

Patient Response to UPAMarkerPercentage of Positive Cells (UPA-treated)Percentage of Positive Cells (Control)p-value
Good responsePCNALower than control-< 0.001
Weak responsePCNALower than control-< 0.05
Good responseKi67Lower than control-< 0.001
Weak responseKi67Lower than control-< 0.05

Data adapted from Ciebiera M, et al. (2021).

Table 4: Effect of this compound Acetate on Apoptosis in Uterine Fibroid Tissue

Patient Response to UPAMarkerApoptotic Index (UPA-treated)Apoptotic Index (Control)p-value
Good responseTUNEL-positive cellsSignificantly higher than control-< 0.001

Data adapted from Ciebiera M, et al. (2021).

Table 5: Effect of this compound Acetate on Serum VEGF Levels

TreatmentMean Serum VEGF Level (pg/mL)
Before UPA treatment147.17 ± 153.51[11]
After first cycle of UPA treatment102.04 ± 186.08[11]

Key Signaling Pathways Modulated by this compound Acetate

This compound acetate's anti-proliferative effects are mediated through the modulation of several key signaling pathways within uterine fibroid cells.

Apoptosis Induction Pathway

UPA promotes apoptosis in leiomyoma cells by altering the balance between pro-apoptotic and anti-apoptotic proteins. It downregulates the expression of the anti-apoptotic protein B-cell lymphoma 2 (Bcl-2) and increases the expression of cleaved caspase-3, a key executioner of apoptosis.[2][3]

UPA This compound Acetate PR Progesterone Receptor UPA->PR binds to & antagonizes Bcl2 Bcl-2 (Anti-apoptotic) PR->Bcl2 inhibits downregulation of Caspase3 Cleaved Caspase-3 (Pro-apoptotic) Bcl2->Caspase3 inhibits Apoptosis Apoptosis Caspase3->Apoptosis

UPA-Induced Apoptosis Pathway

Cell Cycle Regulation Pathway

UPA arrests the cell cycle in uterine fibroid cells by upregulating the expression of cyclin-dependent kinase (CDK) inhibitors p21 and p27.[7] These proteins inhibit the activity of cyclin E-CDK2 complexes, which are essential for the G1 to S phase transition, thereby halting cell proliferation.[7]

UPA This compound Acetate p21 p21 UPA->p21 upregulates p27 p27 UPA->p27 upregulates CyclinE_CDK2 Cyclin E / CDK2 Complex p21->CyclinE_CDK2 inhibits p27->CyclinE_CDK2 inhibits CellCycle Cell Cycle Progression (G1 to S phase) CyclinE_CDK2->CellCycle

UPA-Mediated Cell Cycle Arrest

Extracellular Matrix (ECM) Remodeling Pathway

UPA influences the integrity of the extracellular matrix surrounding fibroid cells by modulating the expression of matrix metalloproteinases (MMPs) and their tissue inhibitors (TIMPs). An increase in the expression of MMP-2 and a decrease in MMP-9 have been observed, suggesting a role in the degradation and remodeling of the ECM, which may contribute to the reduction in fibroid size.[5][12]

UPA This compound Acetate MMP2 MMP-2 UPA->MMP2 increases expression of MMP9 MMP-9 UPA->MMP9 decreases expression of ECM_Degradation ECM Degradation & Remodeling MMP2->ECM_Degradation MMP9->ECM_Degradation contributes to

UPA's Effect on ECM Remodeling

Anti-angiogenic Pathway

UPA exhibits anti-angiogenic properties by downregulating the expression of vascular endothelial growth factor (VEGF) and its receptor (VEGFR).[3] This inhibition of new blood vessel formation is thought to restrict the nutrient and oxygen supply to the fibroid, thereby impeding its growth.

UPA This compound Acetate VEGF VEGF UPA->VEGF downregulates VEGFR VEGFR UPA->VEGFR downregulates VEGF->VEGFR binds to Angiogenesis Angiogenesis VEGFR->Angiogenesis promotes

UPA's Anti-angiogenic Action

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the anti-proliferative effects of this compound acetate on uterine fibroid cells.

Primary Uterine Leiomyoma Cell Culture

Objective: To isolate and culture primary uterine leiomyoma cells from patient tissue samples for in vitro studies.

Protocol:

  • Tissue Collection and Preparation:

    • Obtain fresh uterine leiomyoma tissue from patients undergoing myomectomy or hysterectomy, with informed consent and institutional review board approval.

    • Transport the tissue to the laboratory in sterile, ice-cold transport medium (e.g., DMEM/F-12) supplemented with antibiotics (penicillin/streptomycin).

    • In a sterile biosafety cabinet, wash the tissue multiple times with phosphate-buffered saline (PBS) to remove any blood clots and debris.

    • Carefully dissect and mince the tissue into small fragments (approximately 1-2 mm³).

  • Enzymatic Digestion:

    • Transfer the minced tissue to a sterile conical tube containing a digestion solution of collagenase type I (e.g., 2 mg/mL) and dispase (e.g., 2.5 U/mL) in DMEM/F-12.

    • Incubate the tissue at 37°C in a shaking water bath for 2-4 hours, or until the tissue is fully digested.

    • Periodically vortex the tube to aid in dissociation.

  • Cell Isolation and Seeding:

    • Neutralize the enzymatic activity by adding an equal volume of complete culture medium (DMEM/F-12 supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin).

    • Filter the cell suspension through a 70-µm cell strainer to remove any undigested tissue.

    • Centrifuge the filtrate at 300 x g for 5 minutes.

    • Discard the supernatant and resuspend the cell pellet in complete culture medium.

    • Perform a cell count using a hemocytometer and assess viability with trypan blue exclusion.

    • Seed the cells into T-75 culture flasks at a density of 1-2 x 10⁶ cells per flask.

  • Cell Culture and Maintenance:

    • Incubate the flasks at 37°C in a humidified atmosphere with 5% CO₂.

    • Change the culture medium every 2-3 days.

    • When the cells reach 80-90% confluency, subculture them by treating with 0.25% trypsin-EDTA.

    • Cells from passages 2-5 are typically used for experiments.

cluster_0 Tissue Processing cluster_1 Cell Isolation cluster_2 Cell Culture Tissue Leiomyoma Tissue Mince Mince Tissue Tissue->Mince Digest Enzymatic Digestion Mince->Digest Filter Filter Suspension Digest->Filter Centrifuge Centrifuge Filter->Centrifuge Resuspend Resuspend Pellet Centrifuge->Resuspend Seed Seed Cells Resuspend->Seed Incubate Incubate Seed->Incubate Subculture Subculture Incubate->Subculture

Primary Leiomyoma Cell Culture Workflow

Cell Proliferation/Viability Assay (MTT/CCK-8)

Objective: To quantify the effect of UPA on the proliferation and viability of uterine fibroid cells.

Protocol:

  • Cell Seeding:

    • Seed primary leiomyoma cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate for 24 hours to allow for cell attachment.

  • UPA Treatment:

    • Prepare a stock solution of UPA in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of UPA in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 100 µM). Include a vehicle control (medium with the same concentration of DMSO as the highest UPA concentration).

    • Replace the medium in each well with 100 µL of the prepared UPA dilutions or control medium.

  • Incubation:

    • Incubate the plates for the desired treatment duration (e.g., 24, 48, 72 hours).

  • MTT/CCK-8 Assay:

    • For MTT Assay:

      • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

      • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

      • Shake the plate for 10 minutes to ensure complete dissolution.

    • For CCK-8 Assay:

      • Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.

  • Data Acquisition:

    • Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

Apoptosis Assay (TUNEL Assay)

Objective: To detect and quantify DNA fragmentation, a hallmark of apoptosis, in UPA-treated uterine fibroid cells.

Protocol:

  • Cell Preparation:

    • Culture primary leiomyoma cells on sterile glass coverslips in 24-well plates.

    • Treat the cells with UPA at various concentrations for a specified duration (e.g., 48 hours).

  • Fixation and Permeabilization:

    • Wash the cells with PBS and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash again with PBS and permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

  • TUNEL Staining:

    • Perform the TUNEL assay using a commercially available kit (e.g., ApopTag® Peroxidase In Situ Apoptosis Detection Kit) following the manufacturer's instructions.

    • This typically involves an equilibration step followed by incubation with a working strength TdT enzyme solution.

    • A stop/wash buffer is then added, followed by incubation with an anti-digoxigenin conjugate.

  • Visualization and Quantification:

    • Develop the signal using a peroxidase substrate (e.g., DAB).

    • Counterstain the nuclei with a suitable stain (e.g., hematoxylin).

    • Mount the coverslips onto microscope slides.

    • Visualize the cells under a light microscope. TUNEL-positive (apoptotic) cells will exhibit brown-stained nuclei.

    • Quantify the apoptotic index by counting the number of TUNEL-positive cells as a percentage of the total number of cells in multiple random fields.

Western Blot Analysis

Objective: To determine the expression levels of specific proteins involved in proliferation, apoptosis, and ECM remodeling in UPA-treated uterine fibroid cells.

Protocol:

  • Protein Extraction:

    • Culture and treat primary leiomyoma cells with UPA as described previously.

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate in a microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the total protein.

  • Protein Quantification:

    • Determine the protein concentration of each sample using a BCA protein assay kit.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

    • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against the target proteins (e.g., Bcl-2, cleaved caspase-3, p21, p27, MMP-2, MMP-9, β-actin) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) detection reagent.

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin).

Conclusion

This compound acetate exerts potent anti-proliferative effects on uterine fibroid cells through a multi-faceted mechanism involving the induction of apoptosis, cell cycle arrest, and modulation of the extracellular matrix. The experimental protocols and quantitative data presented in this guide provide a robust framework for researchers to further investigate the molecular intricacies of UPA's action. A thorough understanding of these mechanisms is crucial for optimizing its clinical application and for the development of novel, targeted therapies for uterine fibroids. The provided visual diagrams of the key signaling pathways offer a clear and concise overview of the current understanding of how UPA mediates its therapeutic effects, serving as a valuable resource for both seasoned investigators and newcomers to the field.

References

Ulipristal Acetate: A Deep Dive into its Ovulatory and Follicular Rupture Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Ulipristal acetate (B1210297) (UPA) is a selective progesterone (B1679170) receptor modulator (SPRM) that has become a first-line option for emergency contraception (EC) due to its high efficacy.[1][2] Its primary mechanism of action is the inhibition or delay of ovulation, a process intricately linked to the hormonal fluctuations of the menstrual cycle.[3][4] This technical guide provides a comprehensive overview of UPA's impact on ovulation and follicular rupture, detailing its molecular interactions, summarizing key clinical data, outlining experimental protocols, and visualizing the underlying pathways. UPA's effectiveness, particularly when administered close to the time of ovulation, distinguishes it from other hormonal ECs like levonorgestrel (B1675169) (LNG).[1][5]

Core Mechanism of Action

This compound acetate exerts its effects by binding with high affinity to the progesterone receptor (PR), where it acts as a mixed progesterone agonist/antagonist.[6][7][8] This modulatory activity is the cornerstone of its contraceptive effect.

  • At the Hypothalamic-Pituitary Level: During the late follicular phase, rising estradiol (B170435) levels normally trigger a surge in gonadotropin-releasing hormone (GnRH), which in turn stimulates a surge of luteinizing hormone (LH) from the pituitary gland.[1] This LH surge is the direct trigger for follicular rupture and ovulation. UPA's anti-progestogenic effect can suppress or delay this LH surge, thereby preventing the follicle from rupturing and releasing an oocyte.[6][9]

  • At the Ovarian Level: Beyond its central effects, UPA also appears to have a direct impact on the ovary.[10][11] Even after the LH surge has initiated, UPA can inhibit progesterone receptor-dependent pathways within the ovarian follicle that are critical for rupture.[2][10] This includes interfering with the proteolytic activity required to break down the follicular wall.[1]

Signaling Pathway of this compound Acetate in Ovulation Inhibition

The following diagram illustrates the hormonal cascade leading to ovulation and the key intervention point of this compound Acetate.

G cluster_center Central Regulation cluster_ovary Ovarian Level Hypothalamus Hypothalamus Pituitary Pituitary Gland Hypothalamus->Pituitary  GnRH (+) Ovary Ovary (Growing Follicle) Pituitary->Ovary LH Surge (+) Progesterone Progesterone Ovary->Progesterone FollicularRupture Follicular Rupture (Ovulation) PR Progesterone Receptor (PR) Progesterone->PR Binds PR->Ovary  Promotes Follicular  Proteolysis & Rupture (+) UPA This compound Acetate UPA->Pituitary Inhibits LH Surge (-) UPA->PR Binds & Blocks

UPA's dual action on the pituitary and ovarian progesterone receptors.

Quantitative Efficacy Data

The timing of UPA administration relative to the LH surge is critical to its effectiveness in preventing follicular rupture. Clinical studies have quantified this efficacy, demonstrating UPA's superiority over LNG, especially in the immediate pre-ovulatory period.

Table 1: Efficacy of 30 mg this compound Acetate in Preventing Follicular Rupture Based on LH Surge Timing
Timing of AdministrationFollicular Rupture Not Occurred within 5 Days (UPA 30 mg)Follicular Rupture Not Occurred within 5 Days (Placebo)Study Reference(s)
Before onset of LH surge100% (8/8 cycles)0%[12],[13]
After onset of LH surge, but before LH peak78.6% (11/14 cycles)0%[12],[13]
After LH peak has occurred8.3% (1/12 cycles)0%[12],[13]
Table 2: Comparative Efficacy of UPA vs. LNG in Delaying Ovulation When Administered in the Late Follicular Phase (Follicle ≥18 mm)
Treatment GroupOvulation Delayed for at least 5 DaysMedian Time to RuptureStudy Reference(s)
This compound Acetate (30 mg) 58.8%6 days[14],[15]
Levonorgestrel (1.5 mg) 14.6%2 days[14],[15]
Placebo 4.0%2 days[14],[15]
Table 3: Impact of UPA Administration Relative to Follicular Development
Stage of AdministrationUPA DoseOutcomeStudy Reference(s)
Mid-follicular phase (Follicle 14-16 mm)10-100 mgDose-dependent delay in follicular rupture and suppression of estradiol.[4],[2]
Late-follicular phase (Follicle ≥18 mm)30 mgFollicular rupture failed to occur in 59% of cycles within 5-6 days.[4],[2],[12]

Experimental Protocols

The data summarized above were derived from meticulously designed clinical and preclinical studies. Understanding these methodologies is crucial for interpreting the results.

Human Pharmacodynamic Studies

A common design to assess the impact of UPA on ovulation is the double-blind, randomized, placebo-controlled, crossover study .[12][13][16]

  • Participant Selection: Healthy women with regular menstrual cycles are recruited.[16]

  • Follicular Monitoring: Transvaginal ultrasonography is used to monitor the growth of the dominant ovarian follicle. Treatment is typically administered when the lead follicle reaches a pre-defined size, often ≥18 mm, to ensure administration in the immediate pre-ovulatory period.[12][15]

  • Hormonal Assessment: Serial blood samples are collected before and for several days after treatment. These samples are analyzed for levels of Luteinizing Hormone (LH), estradiol, and progesterone.[12][16] The onset of the LH surge and the LH peak are defined by specific concentration thresholds.

  • Primary Outcome: The primary endpoint is the incidence of follicular rupture within a specified timeframe (e.g., 5 days) post-treatment, as confirmed by ultrasound.[12][15]

  • Crossover Design: In a crossover design, each participant undergoes both a treatment cycle (receiving UPA) and a placebo cycle, serving as her own control to reduce inter-subject variability.[12]

Preclinical Animal Models

Mouse models have been instrumental in elucidating the molecular mechanisms of UPA at the ovarian level.[10][11]

  • Superovulation Protocol: To synchronize follicular development and ovulation, immature female mice are treated with Pregnant Mare Serum Gonadotropin (PMSG), which mimics the action of Follicle-Stimulating Hormone (FSH).[11] After 48 hours, they are administered human Chorionic Gonadotropin (hCG), which mimics the LH surge and induces ovulation approximately 12 hours later.[10][11]

  • UPA Administration: UPA is administered at various time points before or after the hCG injection to determine the critical window for its anti-ovulatory effect.[10][11]

  • Outcome Assessment: The number of oocytes released into the oviducts is counted 18-24 hours after hCG administration to quantify the ovulatory response.[11] Histological analysis of the ovaries is also performed to examine follicular development and rupture.

Typical Experimental Workflow in a Human Clinical Trial

The diagram below outlines the typical workflow for a clinical study evaluating UPA's effect on follicular rupture.

Workflow of a randomized, crossover clinical trial for UPA.

Comparative Pharmacology: UPA vs. Levonorgestrel (LNG)

The primary distinction between UPA and the older progestin-only EC, levonorgestrel, lies in their effectiveness once the LH surge has begun. LNG primarily works by inhibiting the LH surge itself; once the surge has started, its ability to prevent ovulation is significantly diminished.[1][5] In contrast, UPA can still effectively delay follicular rupture even after the LH surge has commenced, up until the peak.[12][15][17] This provides a wider window of efficacy, which is believed to contribute to its lower failure rate compared to LNG.[14]

Logical Relationship: Efficacy Based on Timing of Administration

This diagram contrasts the effective windows for UPA and LNG relative to the ovulatory cycle.

G Before Before LH Surge Onset UPA This compound Acetate (UPA) LNG Levonorgestrel (LNG) During During LH Surge (Before Peak) After At/After LH Peak OvulationDelayed Ovulation Delayed/Inhibited UPA->OvulationDelayed Highly Effective UPA:e->OvulationDelayed:w Effective (79%) OvulationOccurs Ovulation Occurs UPA:e->OvulationOccurs:w Ineffective LNG->OvulationDelayed Effective LNG:e->OvulationOccurs:w Largely Ineffective (14%) LNG:e->OvulationOccurs:w Ineffective

Contrasting the effective windows of UPA and LNG.

This compound acetate's primary mechanism for emergency contraception is the robust inhibition and delay of follicular rupture and ovulation. Its unique ability to act as a selective progesterone receptor modulator allows it to interfere with the ovulatory process at both the central hypothalamic-pituitary axis and directly at the ovarian level. Quantitative data from rigorous clinical trials demonstrate its high efficacy, particularly in the critical window after the LH surge has begun but not yet peaked, a period where levonorgestrel is largely ineffective. This broader window of action is a key factor in its superior clinical efficacy. For researchers and drug development professionals, understanding these detailed mechanisms and the protocols used to elucidate them is fundamental to the ongoing development of improved contraceptive technologies.

References

The Role of Ulipristal Acetate in Emergency Contraception Versus Uterine Fibroid Treatment: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Ulipristal acetate (B1210297) (UPA) is a synthetic selective progesterone (B1679170) receptor modulator (SPRM) that has garnered significant attention for its dual, dose-dependent applications in women's health.[1][2] As a single 30 mg dose, it serves as the most effective oral emergency contraceptive by primarily delaying ovulation.[3][4] In contrast, a lower daily dose (5 mg or 10 mg) administered over several weeks provides a novel medical treatment for uterine fibroids by directly inhibiting cell proliferation and inducing apoptosis in fibroid tissue, thereby reducing tumor size and controlling abnormal bleeding.[1][5][6] This technical guide provides an in-depth analysis of the distinct mechanisms of action, clinical efficacy, and experimental foundations of this compound acetate in these two therapeutic contexts, tailored for researchers, scientists, and drug development professionals.

Introduction to this compound Acetate

This compound acetate is a derivative of 19-norprogesterone (B1209251) that acts as a selective progesterone receptor modulator (SPRM).[4] SPRMs are a class of compounds that exhibit tissue-specific agonist, antagonist, or partial agonist/antagonist effects on the progesterone receptor (PR).[7][8] This tissue-selective activity allows UPA to modulate progesterone-dependent pathways differently in the ovary, endometrium, and uterine fibroid tissue, forming the basis for its distinct clinical applications.[1][9]

Pharmacokinetics and Pharmacodynamics

UPA is rapidly absorbed after oral administration, with its metabolism primarily mediated by the cytochrome P450 enzyme CYP3A4.[3][10][11] It exhibits high binding affinity for both progesterone receptor isoforms, PR-A and PR-B.[3] While it is a potent progesterone antagonist, it has significantly lower binding affinity for glucocorticoid and androgen receptors, giving it a favorable specificity profile compared to other modulators like mifepristone.[3][12][13]

Table 1: Pharmacokinetic Properties of this compound Acetate

Parameter Value Reference
Mechanism Selective Progesterone Receptor Modulator (SPRM) [1][2]
Absorption Rapidly absorbed after oral administration [2][3]
Peak Plasma Conc. (Tmax) ~1-2 hours [3][14]
Elimination Half-life Approximately 32-38 hours [3][4][14]
Plasma Protein Binding 97-99% [4]

| Metabolism | Primarily by CYP3A4 in the liver |[3][10][11] |

Application in Emergency Contraception (EC)

Mechanism of Action

In the context of emergency contraception, this compound acetate functions primarily as a progesterone receptor antagonist.[1] Its main mechanism is the inhibition or delay of ovulation.[3][12] When administered prior to the luteinizing hormone (LH) surge, UPA can effectively postpone follicular rupture for up to five days.[3][15] This action is crucial as it provides a window to prevent fertilization following unprotected intercourse.[16] Unlike levonorgestrel-based emergency contraception, UPA remains effective even when administered after the LH surge has begun, but before it has peaked.[15] At the 30 mg emergency contraceptive dose, UPA is not believed to have a clinically significant effect on the endometrium that would prevent the implantation of a fertilized egg.[13][17]

Diagram 1: UPA's primary mechanism in emergency contraception.
Clinical Efficacy

Clinical trials have consistently demonstrated the high efficacy of a single 30 mg dose of UPA for emergency contraception, effective for up to 120 hours (5 days) after unprotected intercourse.[17][18] Meta-analyses show that UPA is more effective than levonorgestrel (B1675169), reducing the odds of pregnancy by 42% within the first 72 hours.[15] However, its efficacy may be reduced in women with a body mass index (BMI) greater than 30 kg/m ².[15][19]

Table 2: Clinical Efficacy of this compound Acetate (30 mg) for Emergency Contraception

Study Finding Quantitative Data Reference
Observed Pregnancy Rate 0.9% to 2.1% in various clinical trials [15][20]
Efficacy Window Effective up to 120 hours post-intercourse [17][18]
Comparative Efficacy Odds of pregnancy 42% lower than levonorgestrel (within 72h) [15]

| Effect of BMI | Attenuated effectiveness observed in women with BMI > 30 kg/m ² |[15][19] |

Experimental Protocols

Clinical Trial Design (Phase III): A typical pivotal trial for UPA in emergency contraception involves an open-label, single-arm design.[19][21]

  • Participant Recruitment: Healthy women of reproductive age with regular menstrual cycles who present within 120 hours of a single act of unprotected intercourse.

  • Intervention: Administration of a single 30 mg oral dose of this compound acetate.

  • Primary Endpoint: The pregnancy rate, calculated as the number of observed pregnancies divided by the number of treated women.

  • Efficacy Assessment: The observed pregnancy rate is compared against the expected pregnancy rate in the absence of contraception (typically estimated at ~5.5-8%).[20][21] Efficacy is established if the observed rate is statistically significantly lower than the expected rate.

  • Follow-up: Participants are followed until their next menstrual period or a pregnancy test confirms the outcome.

Preclinical Mechanistic Study (Mouse Model): To investigate the mechanism of ovulation blockade, a superovulatory mouse model is often used.[16]

  • Hormonal Priming: Immature female mice are treated with pregnant mare serum gonadotropin (PMSG) to stimulate follicular development, mimicking the action of follicle-stimulating hormone (FSH).

  • Ovulation Induction: 48 hours later, human chorionic gonadotropin (hCG) is administered to mimic the LH surge and induce ovulation, which typically occurs 11-12 hours post-hCG.

  • UPA Administration: UPA is administered at various time points relative to the hCG injection (e.g., within 6 hours).

  • Outcome Assessment: The number of oocytes released into the oviducts is counted 18-24 hours post-hCG to determine if ovulation was successfully blocked. This model demonstrated that UPA is a potent blocker of ovulation when administered within a critical window after the LH/hCG signal by inhibiting PR-dependent pathways within the ovary.[16]

G start Patient Screening (Healthy women, <120h post-UPI) enroll Enrollment & Consent start->enroll administer Administer Single Dose This compound Acetate (30mg) enroll->administer follow_up Follow-up Visit (After next expected menses) administer->follow_up hcg_test Urine/Serum hCG Test follow_up->hcg_test outcome Determine Pregnancy Outcome hcg_test->outcome pregnant Pregnancy Observed outcome->pregnant Positive not_pregnant No Pregnancy outcome->not_pregnant Negative analysis Efficacy Analysis (Observed vs. Expected Rate) pregnant->analysis not_pregnant->analysis

Diagram 2: Generalized workflow for an EC clinical trial.

Application in Uterine Fibroid (UF) Treatment

Mechanism of Action

For uterine fibroid treatment, UPA is administered at a lower daily dose (5 mg or 10 mg), where it exerts a direct anti-proliferative and pro-apoptotic effect on the progesterone-dependent fibroid cells.[5][6] This is achieved through several pathways:

  • Induction of Apoptosis: UPA downregulates the expression of the anti-apoptotic B-cell lymphoma 2 (BCL-2) gene, promoting programmed cell death in leiomyoma cells.[22]

  • Inhibition of Proliferation: It suppresses neovascularization and cell survival by downregulating vascular endothelial growth factor (VEGF) and its receptor.[22]

  • Extracellular Matrix Modulation: UPA increases the expression of matrix metalloproteinases (MMPs), which are involved in the degradation of the extracellular matrix that constitutes a large part of fibroid volume.[22]

  • Bleeding Control: UPA has a direct effect on the endometrium, inhibiting progesterone's proliferative effects and inducing amenorrhea, which rapidly controls heavy menstrual bleeding.[22][23] This can lead to benign, reversible histological changes known as Progesterone Receptor Modulator-Associated Endometrial Changes (PAEC).[9]

G cluster_effects Downstream Cellular Effects UPA This compound Acetate (5-10 mg daily) PR Progesterone Receptor (in Fibroid Cell) UPA->PR Binds & Modulates BCL2 BCL-2 Gene Expression (Anti-apoptotic) PR->BCL2 Downregulates VEGF VEGF/VEGFR Signaling (Angiogenesis) PR->VEGF Downregulates Proliferation Cell Proliferation PR->Proliferation Inhibits Apoptosis Apoptosis (Programmed Cell Death) PR->Apoptosis Induces BCL2->Apoptosis Inhibits VEGF->Proliferation Promotes Result Reduction in Fibroid Volume Proliferation->Result Apoptosis->Result

Diagram 3: UPA's anti-proliferative and pro-apoptotic mechanism in fibroids.
Clinical Efficacy

The PEARL and VENUS clinical trial programs have established the efficacy and safety of UPA for the intermittent treatment of moderate to severe symptoms of uterine fibroids.[5][24] Treatment leads to rapid control of uterine bleeding, a significant reduction in fibroid volume, and improvement in quality of life.[25][26]

Table 3: Clinical Efficacy of this compound Acetate (5 mg & 10 mg) for Uterine Fibroids (Selected Data)

Endpoint Quantitative Result Study/Reference
Bleeding Control (Amenorrhea) 90% (5mg) and 98% (10mg) of patients achieved controlled bleeding. PEARL II[5]
Time to Amenorrhea Median of 5 to 7 days. PEARL II[5]
Fibroid Volume Reduction Median reduction of 54% (5mg) and 58% (10mg) after two 12-week courses. PEARL IV[25]

| Quality of Life (QoL) | Significant improvement in UFS-QOL scores compared to placebo. | VENUS-I[24][26] |

Experimental Protocols

Clinical Trial Design (Phase III - e.g., PEARL IV): A typical long-term efficacy and safety trial for UPA in uterine fibroids involves a double-blind, randomized, multi-center design.[25]

  • Participant Recruitment: Premenopausal women with symptomatic uterine fibroids, confirmed by ultrasound, and heavy menstrual bleeding.

  • Intervention: Participants are randomized to receive either 5 mg or 10 mg of UPA daily.

  • Treatment Courses: The protocol involves repeated 12-week treatment courses, often followed by a drug-free interval to allow for withdrawal bleeding.

  • Primary Endpoints:

    • Proportion of patients achieving amenorrhea or controlled bleeding, assessed via bleeding diaries.

    • Change in total fibroid volume from baseline, measured by ultrasound or MRI.

  • Secondary Endpoints: Improvement in pain, quality of life (using validated questionnaires like UFS-QOL), and hemoglobin levels in anemic patients.

  • Safety Monitoring: Includes regular monitoring of liver function tests and endometrial biopsies to assess for any adverse histological changes.

G start Patient Screening (Symptomatic Fibroids, Heavy Bleeding) enroll Baseline Assessment (Ultrasound, UFS-QOL, Biopsy) start->enroll randomize Randomization enroll->randomize course1_A Course 1 (12 weeks) UPA 5mg/day randomize->course1_A Arm A course1_B Course 1 (12 weeks) UPA 10mg/day randomize->course1_B Arm B drug_free Drug-Free Period (with withdrawal bleed) course1_A->drug_free course1_B->drug_free course2_A Course 2 (12 weeks) UPA 5mg/day drug_free->course2_A course2_B Course 2 (12 weeks) UPA 10mg/day drug_free->course2_B endpoint_assess Endpoint Assessment (Bleeding, Volume, QoL) course2_A->endpoint_assess course2_B->endpoint_assess analysis Efficacy & Safety Analysis endpoint_assess->analysis

Diagram 4: Workflow for a repeated-course UF clinical trial.

Comparative Summary and Safety Profile

The dual applications of UPA are a direct result of its dose- and duration-dependent effects on the progesterone receptor in different tissues.

Table 4: Comparative Overview of this compound Acetate Applications

Feature Emergency Contraception Uterine Fibroid Treatment
Dosage Regimen Single 30 mg oral dose 5 mg or 10 mg oral dose, daily for 12-week courses
Primary Target Tissue Hypothalamic-Pituitary-Ovarian Axis Uterine Fibroids, Endometrium
Primary Mechanism Antagonistic: Delays/inhibits ovulation by suppressing LH surge.[1][3] Mixed Antagonist/Agonist: Inhibits fibroid cell proliferation, induces apoptosis, controls bleeding.[1][5][22]

| Primary Clinical Outcome | Prevention of pregnancy | Reduction of menstrual bleeding, decrease in fibroid volume.[5][25] |

Safety Profile: The most commonly reported adverse effects for both indications are generally mild to moderate and include headache, nausea, abdominal pain, and menstrual irregularities.[17][27] For emergency contraception, post-marketing data from over a million users have confirmed its safety profile with no unexpected serious adverse events.[28] For the long-term treatment of uterine fibroids, there have been rare post-marketing reports of serious liver injury, leading regulatory agencies to recommend periodic liver function monitoring before and during treatment courses.[9][22]

Conclusion

This compound acetate exemplifies the therapeutic potential of selective receptor modulation. Its ability to act as a potent progesterone receptor antagonist at the ovarian level with a single high dose makes it a superior emergency contraceptive.[3][15] Conversely, its capacity to directly induce apoptosis and inhibit proliferation in uterine fibroid cells with a lower, sustained daily dose provides an effective, non-surgical treatment option for a common and debilitating condition.[5][6] Understanding these distinct, dose-dependent pharmacological profiles is critical for the continued development and optimization of SPRMs in reproductive medicine. Future research will likely focus on refining long-term treatment protocols for fibroids to maximize efficacy while ensuring patient safety, particularly concerning endometrial and hepatic health.

References

Methodological & Application

Application Notes and Protocols: Investigating the Effects of Ulipristal Acetate on Leiomyoma Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to studying the in vitro effects of Ulipristal Acetate (B1210297) (UPA) on uterine leiomyoma (fibroid) cells. The protocols detailed below are foundational for assessing UPA's impact on cell viability, apoptosis, cell cycle progression, and the expression of key regulatory proteins.

Introduction

This compound Acetate, a selective progesterone (B1679170) receptor modulator (SPRM), has demonstrated clinical efficacy in reducing the size of uterine leiomyomas and controlling associated symptoms.[1] Its mechanism of action at the cellular level involves the inhibition of cell proliferation and the induction of apoptosis.[2][3] UPA achieves this by modulating various signaling pathways, including those involved in cell cycle control and extracellular matrix (ECM) remodeling.[4][5] These protocols offer standardized methods to investigate these cellular and molecular changes in a laboratory setting.

Key Cellular Effects of this compound Acetate on Leiomyoma Cells

This compound Acetate exerts its therapeutic effects on leiomyoma cells through several key mechanisms:

  • Inhibition of Cell Proliferation: UPA has been shown to decrease the viability of leiomyoma cells in a dose-dependent manner.[4]

  • Induction of Apoptosis: UPA promotes programmed cell death in fibroid cells by downregulating the anti-apoptotic protein Bcl-2 and increasing the expression of cleaved caspase-3.[2]

  • Cell Cycle Arrest: The anti-proliferative effect of UPA is linked to its ability to induce cell cycle delay. It upregulates the expression of cell cycle inhibitors p21 and p27 while downregulating cyclin E and cyclin-dependent kinase 2 (CDK2).[4][5]

  • Extracellular Matrix (ECM) Remodeling: UPA influences the tumor microenvironment by modulating the expression of matrix metalloproteinases (MMPs), such as increasing MMP-2 expression, which is involved in ECM degradation.[4][6][7]

  • Modulation of Growth Factor Signaling: UPA has been shown to attenuate the transforming growth factor-beta (TGF-β) signaling pathway, which is a key driver of the fibrotic phenotype in leiomyomas.[8][9]

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound Acetate on leiomyoma cells as reported in various studies.

Table 1: Effect of this compound Acetate on Leiomyoma Volume and Protein Expression

ParameterTreatment GroupOutcomeReference
Leiomyoma Volume 5 mg UPA9.6% reduction[10]
10 mg UPA16.3% reduction[10]
Placebo7.2% increase[10]
Active TGF-β3 UPA-treated0.64-fold reduction[8]
p-TGFR2 UPA-treated0.56-fold reduction[8]
pSmad 2 UPA-treated0.54-fold reduction[8]
pSmad 3 UPA-treated0.65-fold reduction[8]
Fibrillin UPA-treated1.48-fold increase[8]

Table 2: In Vitro Effects of this compound Acetate on Leiomyoma Cell Viability

TreatmentEffect on Cell ViabilityReference
This compound Acetate (1 and 10 µM)Dose-dependent decrease[4]
TGF-β1 inhibitor (10 µM)Greater decrease in leiomyoma cells vs. normal myometrium[11]
VEGF inhibitor (5 µM)Greater inhibitory effect than UPA[11]
Mifepristone (100 nM)Decreased cell viability[11]

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and accuracy in studying the effects of this compound Acetate.

Protocol 1: Primary Leiomyoma Cell Culture

This protocol describes the isolation and culture of primary cells from fresh leiomyoma tissue.

Materials:

  • Fresh leiomyoma tissue

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Collagenase Type IA

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Under sterile conditions, wash the fresh leiomyoma tissue sample three times with PBS containing antibiotics.

  • Mince the tissue into small pieces (approximately 1-2 mm³) using a sterile scalpel.

  • Digest the minced tissue with DMEM containing 0.1% collagenase type IA for 3-4 hours at 37°C with gentle agitation.

  • Neutralize the collagenase by adding an equal volume of DMEM supplemented with 10% FBS.

  • Filter the cell suspension through a 70 µm cell strainer to remove undigested tissue.

  • Centrifuge the filtrate at 1500 rpm for 5 minutes.

  • Resuspend the cell pellet in complete culture medium (DMEM with 10% FBS and 1% penicillin-streptomycin) and seed into a T-75 culture flask.

  • Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂.

  • Change the medium every 2-3 days.

  • When the cells reach 80-90% confluency, subculture them using Trypsin-EDTA.

Protocol 2: Cell Viability Assay (MTT Assay)

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

Materials:

  • Primary leiomyoma cells

  • 96-well plates

  • This compound Acetate (in appropriate solvent, e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

Procedure:

  • Seed primary leiomyoma cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound Acetate (and a vehicle control) for the desired time period (e.g., 24, 48, 72 hours).

  • After the treatment period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Shake the plate for 10 minutes on an orbital shaker to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 3: Apoptosis Assay (TUNEL Assay)

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of apoptosis.

Materials:

  • Leiomyoma cells cultured on coverslips or in chamber slides

  • This compound Acetate

  • 4% Paraformaldehyde in PBS

  • Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)

  • TUNEL reaction mixture (containing TdT enzyme and labeled nucleotides, from a commercial kit)

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

  • Fluorescence microscope

Procedure:

  • Treat leiomyoma cells with this compound Acetate as described for the viability assay.

  • Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.[12]

  • Wash the cells again with PBS.

  • Permeabilize the cells with the permeabilization solution for 20 minutes at room temperature.[12]

  • Wash the cells with PBS.

  • Incubate the cells with the TUNEL reaction mixture in a humidified chamber at 37°C for 60 minutes, protected from light.

  • Wash the cells with PBS.

  • Counterstain the nuclei with DAPI.

  • Mount the coverslips onto microscope slides.

  • Visualize the cells under a fluorescence microscope. TUNEL-positive (apoptotic) cells will show green fluorescence, while all nuclei will be stained blue by DAPI.

Protocol 4: Cell Cycle Analysis (Propidium Iodide Staining)

This method uses propidium (B1200493) iodide (PI) to stain DNA and analyze the cell cycle distribution by flow cytometry.

Materials:

  • Leiomyoma cells

  • This compound Acetate

  • PBS

  • 70% Ethanol (B145695) (ice-cold)

  • RNase A (100 µg/mL)

  • Propidium Iodide (50 µg/mL)

  • Flow cytometer

Procedure:

  • Treat leiomyoma cells with this compound Acetate for the desired duration.

  • Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.

  • Incubate the fixed cells at -20°C for at least 2 hours (or overnight).

  • Centrifuge the cells and wash the pellet with PBS.

  • Resuspend the cells in PBS containing RNase A and incubate at 37°C for 30 minutes to degrade RNA.

  • Add Propidium Iodide to the cell suspension and incubate in the dark for 15-30 minutes at room temperature.

  • Analyze the stained cells using a flow cytometer. The DNA content will be used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Protocol 5: Western Blot Analysis

This technique is used to detect and quantify specific proteins in a cell lysate.

Materials:

  • Leiomyoma cells

  • This compound Acetate

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p21, anti-p27, anti-cyclin E, anti-CDK2, anti-Bcl-2, anti-cleaved caspase-3, anti-MMP-2, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat leiomyoma cells with this compound Acetate.

  • Lyse the cells in RIPA buffer on ice.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane with TBST.

  • Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Quantify the band intensities and normalize to a loading control like β-actin.

Visualizations

The following diagrams illustrate the key signaling pathways affected by this compound Acetate and a typical experimental workflow.

experimental_workflow cluster_start Cell Culture cluster_treatment Treatment cluster_assays Cellular Assays cluster_molecular Molecular Analysis start Primary Leiomyoma Cell Culture treatment Treat with This compound Acetate start->treatment viability Cell Viability (MTT Assay) treatment->viability apoptosis Apoptosis (TUNEL Assay) treatment->apoptosis cell_cycle Cell Cycle (PI Staining) treatment->cell_cycle western_blot Western Blot treatment->western_blot

Experimental workflow for studying UPA's effects.

ulipristal_signaling cluster_upa This compound Acetate cluster_receptor Receptor Modulation cluster_cell_cycle Cell Cycle Regulation cluster_apoptosis Apoptosis Induction cluster_ecm ECM Remodeling cluster_tgf TGF-β Pathway UPA This compound Acetate PR Progesterone Receptor (PR) UPA->PR modulates p21_p27 p21 / p27 PR->p21_p27 upregulates CyclinE_CDK2 Cyclin E / CDK2 PR->CyclinE_CDK2 downregulates Bcl2 Bcl-2 PR->Bcl2 downregulates MMP2 MMP-2 PR->MMP2 upregulates TGFb TGF-β Signaling PR->TGFb attenuates CellCycleArrest Cell Cycle Arrest (G1/S Phase) p21_p27->CellCycleArrest induces CyclinE_CDK2->CellCycleArrest inhibition leads to Caspase3 Cleaved Caspase-3 Bcl2->Caspase3 disinhibition of Apoptosis Apoptosis Caspase3->Apoptosis induces ECM_Degradation ECM Degradation MMP2->ECM_Degradation promotes Fibrosis Fibrosis TGFb->Fibrosis promotes

This compound Acetate's molecular signaling pathways.

References

High-performance liquid chromatography (HPLC) method for Ulipristal quantification

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive guide for the quantitative determination of Ulipristal Acetate in bulk drug and pharmaceutical dosage forms using High-Performance Liquid Chromatography (HPLC). The protocols are intended for researchers, scientists, and professionals in drug development and quality control.

Introduction

This compound Acetate is a selective progesterone (B1679170) receptor modulator (SPRM) used for emergency contraception and the treatment of uterine fibroids.[1] Accurate and precise quantification of this compound Acetate is crucial for ensuring the quality, efficacy, and safety of the final drug product. This document outlines a validated stability-indicating HPLC method for its determination.

Mechanism of Action

This compound Acetate exerts its therapeutic effects by binding to progesterone receptors, where it can act as both a partial agonist and antagonist depending on the target tissue.[2] In the context of emergency contraception, it primarily functions as a progesterone receptor antagonist, delaying or inhibiting ovulation.[1] For the treatment of uterine fibroids, its antagonistic effects on the progesterone receptor in fibroid tissue inhibit cell proliferation and induce apoptosis (programmed cell death).[1]

Ulipristal_Acetate_MoA cluster_EC Emergency Contraception cluster_UF Uterine Fibroids UPA_EC This compound Acetate PR_Ovary Progesterone Receptor (Ovary) UPA_EC->PR_Ovary Antagonist Ovulation Ovulation PR_Ovary->Ovulation Inhibition UPA_UF This compound Acetate PR_Fibroid Progesterone Receptor (Fibroid Tissue) UPA_UF->PR_Fibroid Antagonist Proliferation Cell Proliferation PR_Fibroid->Proliferation Inhibition Apoptosis Apoptosis PR_Fibroid->Apoptosis Induction

This compound Acetate Mechanism of Action

HPLC Method for Quantification of this compound Acetate

This section details a stability-indicating Reverse Phase HPLC (RP-HPLC) method for the quantification of this compound Acetate.

Experimental Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis SamplePrep Sample Preparation (Bulk Drug or Tablets) Injection Inject into HPLC System SamplePrep->Injection StdPrep Standard Preparation StdPrep->Injection Chromatography Chromatographic Separation Injection->Chromatography Detection UV Detection Chromatography->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification

HPLC Quantification Workflow

Chromatographic Conditions
ParameterMethod 1Method 2Method 3
Column Phenoxneome C18 (150 mm x 4.6 mm, 5 µm)[3]Wondasil C18 (250 mm x 4.6 mm, 5 µm)[4]xBridge™ C18 (250 mm x 4.6 mm, 5µ)[5]
Mobile Phase 0.1% Ortho Phosphoric Acid : Acetonitrile (B52724) (50:50 v/v), pH 4.0 adjusted with triethyl amine[3]Acetonitrile : Water (70:30 v/v)[4]20 mM Acetate Buffer (pH 3.7) : Methanol (70:30 v/v)[5]
Flow Rate 1.0 mL/min[3]1.0 mL/min[4]1.0 mL/min[5]
Detection Wavelength 223 nm[3]302 nm[4]309 nm[5]
Column Temperature Ambient25°C[4]Ambient
Injection Volume 20 µLNot Specified20 µL[5]
Run Time Not SpecifiedNot Specified15 min[5]
Retention Time 1.895 min[6]Not SpecifiedNot Specified
Validation Parameters
ParameterMethod 1Method 2Method 3
Linearity Range 20 - 100 µg/mL[3]22.90 - 68.70 µg/mL[4]10 - 60 µg/mL[5]
Correlation Coefficient (r²) 0.999[3]0.9989 (r)[4]0.98[5]
LOD 0.064 µg/mL[3]Not Specified0.371 µg/mL[5]
LOQ 0.190 µg/mL[3]Not Specified1.23 µg/mL[5]
Accuracy (% Recovery) 98.15 - 101.45%[3]Not SpecifiedNot Specified
Precision (%RSD) Intra-day: 1.084, Inter-day: 0.906[3]0.24% (Repeatability)[4]< 2%[5]

Experimental Protocols

The following protocols are based on a representative HPLC method (Method 1) for the quantification of this compound Acetate.

Materials and Reagents
  • This compound Acetate reference standard

  • This compound Acetate tablets

  • Acetonitrile (HPLC grade)

  • Ortho-phosphoric acid (AR grade)

  • Triethylamine (AR grade)

  • Water (HPLC grade)

Preparation of Mobile Phase
  • Prepare a 0.1% solution of ortho-phosphoric acid in water.

  • Mix the 0.1% ortho-phosphoric acid solution and acetonitrile in a 50:50 (v/v) ratio.

  • Adjust the pH of the mixture to 4.0 using triethylamine.

  • Degas the mobile phase by sonication for 10-15 minutes.

Preparation of Standard Stock Solution (1000 µg/mL)
  • Accurately weigh about 10 mg of this compound Acetate reference standard.[3]

  • Transfer it into a 10 mL volumetric flask.[3]

  • Add a small amount of mobile phase and sonicate for 5 minutes to dissolve the standard completely.[3]

  • Make up the volume to the mark with the mobile phase.[3]

Preparation of Working Standard Solution (e.g., 60 µg/mL)
  • Pipette 0.6 mL of the standard stock solution into a 10 mL volumetric flask.[3]

  • Dilute to the mark with the mobile phase to obtain a concentration of 60 µg/mL.[3]

Preparation of Sample Solution (from Tablets)
  • Weigh and finely powder 20 this compound Acetate tablets.[3]

  • Accurately weigh a portion of the powder equivalent to 10 mg of this compound Acetate.[3]

  • Transfer the powder into a 10 mL volumetric flask.[3]

  • Add a portion of the mobile phase and sonicate for 5 minutes to ensure complete dissolution of the drug.[3]

  • Make up the volume to the mark with the mobile phase to get a stock concentration of 1000 µg/mL.[3]

  • Filter the solution through a 0.45 µm syringe filter.

  • Pipette 0.6 mL of the filtered stock solution into a 10 mL volumetric flask and dilute to the mark with the mobile phase to obtain a final concentration of 60 µg/mL.[3]

Chromatographic Procedure
  • Equilibrate the HPLC system with the prepared mobile phase for at least 30 minutes at a flow rate of 1.0 mL/min.

  • Inject 20 µL of the blank (mobile phase), standard solution, and sample solution into the chromatograph.

  • Record the chromatograms and measure the peak area for the analyte.

System Suitability

Before starting the analysis, perform a system suitability test by injecting the standard solution five times. The acceptance criteria are typically:

  • Tailing factor: Not more than 2.0

  • Theoretical plates: Not less than 2000

  • %RSD of peak areas: Not more than 2.0

Calculation

The concentration of this compound Acetate in the sample can be calculated using the following formula:

Conclusion

The described HPLC method is simple, accurate, precise, and stability-indicating for the quantification of this compound Acetate in bulk and pharmaceutical dosage forms. The provided protocols and data can be effectively used for routine quality control analysis and in research and development settings.

References

Application Note: A Validated LC-MS/MS Method for the Quantification of Ulipristal Acetate in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Ulipristal acetate (B1210297) (UPA) in human plasma. The described protocol utilizes a simple protein precipitation step for sample preparation, followed by a rapid chromatographic separation and detection using a triple quadrupole mass spectrometer. This method is suitable for pharmacokinetic studies and other research applications requiring accurate measurement of UPA in a biological matrix. The method has been validated over a linear range of 0.05 to 100 ng/mL, demonstrating high precision, accuracy, and recovery.

Introduction

This compound acetate is a selective progesterone (B1679170) receptor modulator used for emergency contraception and the treatment of uterine fibroids.[1] Accurate quantification of UPA in plasma is crucial for pharmacokinetic and bioequivalence studies.[2][3] LC-MS/MS offers high sensitivity and selectivity for the analysis of drugs in complex biological matrices.[4] This document provides a detailed protocol for the determination of UPA in human plasma using LC-MS/MS, including sample preparation, chromatographic conditions, and mass spectrometric parameters.

Experimental

Materials and Reagents
  • This compound acetate reference standard

  • This compound acetate-d3 (internal standard, IS)

  • Methanol (B129727) (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium (B1175870) acetate (LC-MS grade)

  • Water (LC-MS grade)

  • Human plasma (blank)

Equipment
  • Liquid chromatograph (LC) system

  • Triple quadrupole mass spectrometer (MS/MS) with an electrospray ionization (ESI) source

  • Analytical column (e.g., ACE Excel 3 C18-PFP or Kinetex EVO C18)[5][6]

  • Microcentrifuge

  • Pipettes and other standard laboratory equipment

Sample Preparation

A simple protein precipitation method is employed for plasma sample preparation.[5][6][7]

  • Allow plasma samples to thaw at room temperature.

  • To 50 µL of plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution (this compound acetate-d3).[8]

  • Vortex for 30 seconds.

  • Add 150 µL of methanol to precipitate proteins.[5][9]

  • Vortex for 2 minutes.

  • Centrifuge at 4000 rpm for 5 minutes.[8]

  • Transfer the supernatant to a clean tube or 96-well plate.

  • Inject an aliquot of the supernatant into the LC-MS/MS system.

Alternatively, a liquid-liquid extraction can be performed using a mixture of hexane (B92381) and dichloromethane.[1]

Experimental Workflow

LC-MS/MS Experimental Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample (50 µL) add_is Add Internal Standard (this compound acetate-d3) plasma->add_is vortex1 Vortex add_is->vortex1 add_methanol Add Methanol (Protein Precipitation) vortex1->add_methanol vortex2 Vortex add_methanol->vortex2 centrifuge Centrifuge vortex2->centrifuge supernatant Collect Supernatant centrifuge->supernatant injection Inject Supernatant supernatant->injection lc_separation LC Separation injection->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection data_analysis Data Analysis & Quantification ms_detection->data_analysis

Caption: Workflow for UPA analysis in plasma.

Liquid Chromatography
  • Column: ACE Excel 3 C18-PFP (dimensions not specified) or Kinetex EVO C18 (2.1 x 50 mm, 2.6 µm)[5][6]

  • Mobile Phase A: Water with 2 mM ammonium acetate and 0.3% formic acid[6]

  • Mobile Phase B: Methanol[6]

  • Flow Rate: 0.3 mL/min[6]

  • Gradient Elution: A gradient elution is typically used.

  • Run Time: Approximately 4 minutes[5][6]

Mass Spectrometry
  • Ionization: Positive electrospray ionization (ESI+)[5][6]

  • Detection Mode: Multiple Reaction Monitoring (MRM)[5][6]

  • MRM Transitions:

    • This compound acetate: m/z 476.2 → 134.1[5][6]

    • This compound acetate-d3 (IS): m/z 479.3 → 416.2[5][6]

Results and Discussion

The LC-MS/MS method was validated for linearity, sensitivity, precision, accuracy, recovery, and matrix effect.

Linearity and Sensitivity

The method demonstrated excellent linearity over the concentration range of 0.05 to 100 ng/mL for this compound acetate in human plasma.[5] The lower limit of quantification (LLOQ) was established at 0.05 ng/mL, allowing for the sensitive detection of UPA in pharmacokinetic studies.[5] Another study showed linearity over a range of 0.300-300 ng/mL.[6]

ParameterValueReference
Linearity Range0.05 - 100 ng/mL[5]
Linearity Range0.300 - 300 ng/mL[6]
Lower Limit of Quantification (LLOQ)0.05 ng/mL[5]
Precision and Accuracy

The intra- and inter-day precision and accuracy were evaluated at low, medium, and high quality control (QC) concentrations. The results were well within the acceptable limits for bioanalytical assays.[6]

Quality Control LevelIntra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (% bias)
Low< 15%< 15%± 15%
Medium< 15%< 15%± 15%
High< 15%< 15%± 15%

Note: Specific values for precision and accuracy were not detailed in the provided search results, but were stated to be within acceptable limits.

Recovery and Matrix Effect

The extraction recovery and matrix effect were assessed to ensure the reliability of the method. The protein precipitation method provided satisfactory recovery and minimal matrix effect.[5]

ParameterResultReference
Extraction RecoverySatisfactory[5]
Matrix EffectNo significant interference[5][6]

Method Validation Overview

Method_Validation_Parameters cluster_quant Quantitative Performance cluster_reliability Reliability cluster_sample_effect Sample Effects cluster_analyte_integrity Analyte Integrity main LC-MS/MS Method Validation param1 Linearity & Range main->param1 param2 Sensitivity (LLOQ) main->param2 param3 Precision main->param3 param4 Accuracy main->param4 param5 Recovery main->param5 param6 Matrix Effect main->param6 param7 Stability main->param7

Caption: Key parameters for method validation.

Conclusion

The described LC-MS/MS method provides a rapid, sensitive, and reliable approach for the quantification of this compound acetate in human plasma. The simple sample preparation and short chromatographic run time make it suitable for high-throughput analysis in a research setting. The method has been shown to be linear, precise, and accurate, meeting the requirements for bioanalytical method validation.

References

Application Note & Protocol: Developing a Stable Formulation of Ulipristal Acetate for In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ulipristal acetate (B1210297) (UPA) is a selective progesterone (B1679170) receptor modulator (SPRM) widely used in research and clinically for emergency contraception and the treatment of uterine fibroids.[1][2] As a synthetic steroid derived from 19-nor-progesterone, UPA's utility in in vitro studies is often hampered by its poor aqueous solubility, which is a common challenge for many Biopharmaceutics Classification System (BCS) Class II compounds.[3] This application note provides a detailed protocol for developing a stable, reproducible formulation of this compound acetate suitable for a variety of in vitro cell-based assays.

This compound acetate is a white to yellowish powder with pH-dependent solubility in aqueous solutions.[2][4] While it is soluble in organic solvents like methanol, chloroform, and DMSO, direct dilution of these stock solutions into aqueous cell culture media can lead to precipitation, resulting in inconsistent and unreliable experimental outcomes.[1][2] This protocol outlines the use of co-solvents and surfactants to create a stable stock solution that maintains UPA in a solubilized state upon dilution into physiological buffers and media.

Physicochemical Properties of this compound Acetate

A summary of the key physicochemical properties of this compound acetate is presented in Table 1. Understanding these properties is crucial for developing an appropriate formulation strategy.

PropertyValueReference
Molecular Formula C30H37NO4[1]
Molecular Weight 475.62 g/mol [1]
Appearance White to beige/yellowish solid powder[1][2][4]
Melting Point 183-185 °C[1]
Aqueous Solubility pH-dependent: 23 mg/mL (pH 1), 5 µg/mL (pH 6.8)[4]
Organic Solvent Solubility Soluble in Chloroform, Ethyl Acetate, Methanol, DMSO[1][2]
Storage Temperature -20°C for powder[1]
Light Sensitivity Sensitive to light; store in original packaging[4]

Recommended Formulation Protocol

This protocol utilizes a combination of Dimethyl Sulfoxide (DMSO) as a primary solvent and Polysorbate 80 (Tween® 80) as a surfactant to enhance solubility and prevent precipitation in aqueous media.

Materials

  • This compound acetate powder (analytical grade)

  • Dimethyl Sulfoxide (DMSO), cell culture grade

  • Polysorbate 80 (Tween® 80), cell culture grade

  • Phosphate-buffered saline (PBS), sterile

  • Cell culture medium (e.g., DMEM, RPMI-1640)

  • Sterile microcentrifuge tubes and pipette tips

  • Vortex mixer

  • Sonicator (optional)

Protocol for 10 mM Stock Solution

  • Weighing: Accurately weigh 4.76 mg of this compound acetate powder and place it in a sterile 1.5 mL microcentrifuge tube.

  • Primary Solubilization: Add 1 mL of cell culture grade DMSO to the tube.

  • Dissolution: Vortex the mixture vigorously for 1-2 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath or brief sonication can aid dissolution if needed. This creates a 10 mM primary stock solution.

  • Storage: Store the 10 mM stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles. The solution in DMSO is stable for up to one year at -80°C.[5]

Protocol for Working Solutions

For most in vitro experiments, the final concentration of DMSO should be kept below 0.5% (v/v) to minimize solvent-induced cytotoxicity. The following protocol describes the preparation of a 1 mM intermediate stock and subsequent dilutions.

  • Intermediate Stock (1 mM with Surfactant):

    • Thaw a 10 mM UPA stock aliquot.

    • In a sterile tube, mix 90 µL of sterile PBS (or cell culture medium) with 10 µL of the 10 mM UPA stock solution.

    • Add 1 µL of a 10% (v/v) Tween® 80 solution.

    • Vortex thoroughly. This creates a 1 mM intermediate stock. This solution should be prepared fresh before each experiment.

  • Final Working Concentrations:

    • Perform serial dilutions of the 1 mM intermediate stock into the appropriate cell culture medium to achieve the desired final concentrations (e.g., 1 µM, 100 nM, 10 nM).

    • Ensure the final vehicle control contains the same final concentrations of DMSO and Tween® 80 as the UPA-treated samples.

Formulation Components Summary

ComponentRoleRecommended Final Concentration
This compound Acetate Active Pharmaceutical Ingredient (API)Assay-dependent (e.g., 10 nM - 10 µM)
DMSO Primary Solvent< 0.5% (v/v)
Tween® 80 Surfactant / Solubilizer< 0.01% (v/v)
Cell Culture Medium Aqueous VehicleN/A

Experimental Workflow for Formulation Development

The development of a stable formulation follows a logical progression from solubility screening to stability assessment.

G cluster_0 Phase 1: Solubility Screening cluster_1 Phase 2: Formulation Optimization cluster_2 Phase 3: Stability Assessment A Weigh UPA Powder B Test Solvents (DMSO, Ethanol, PEG400) A->B C Determine Max Soluble Concentration B->C D Select Primary Solvent (e.g., DMSO) C->D Select Best Solvent E Add Co-solvents/Surfactants (Tween 80, Pluronic F68) D->E F Test Dilution in Aqueous Media E->F G Assess for Precipitation (Visual, Microscopy) F->G H Prepare Final Formulation G->H Finalize Formulation I Store at Different Conditions (4°C, RT, -20°C) H->I K Evaluate Biological Activity (Cell-based Assay) H->K J Analyze UPA Concentration (e.g., HPLC) at T=0, 24h, 72h I->J

Caption: Workflow for developing a stable this compound acetate formulation.

Stability Testing Protocol

To ensure the reliability of in vitro data, the stability of the prepared UPA formulation should be verified. Forced degradation studies have shown that UPA degrades under acidic, alkaline, oxidative, thermal, and photolytic stress.[2]

Method: High-Performance Liquid Chromatography (HPLC)

  • Preparation: Prepare working solutions of UPA (e.g., 10 µM) in the final cell culture medium.

  • Storage Conditions:

    • Incubate samples in a cell culture incubator (37°C, 5% CO2) for 0, 24, 48, and 72 hours.

    • Store samples at 4°C and -20°C for the same time points.

    • Protect samples from light.[4]

  • Analysis:

    • At each time point, collect an aliquot of the sample.

    • Analyze the concentration of UPA using a validated stability-indicating HPLC method. A suitable method might use a C18 column with a mobile phase of dichloromethane (B109758) and methanol.[2]

  • Data Evaluation:

    • Calculate the percentage of UPA remaining compared to the T=0 sample.

    • A stable formulation should retain >90% of the initial UPA concentration over the course of a typical experiment (e.g., 72 hours).

Stability Data Summary (Hypothetical)

Storage ConditionTime (hours)UPA Remaining (%)Appearance
37°C, 5% CO2 0100Clear
2498.5Clear
4895.2Clear
7291.8Clear
4°C 7299.1Clear
-20°C 7299.5Clear

Mechanism of Action: Relevant Signaling Pathway

This compound acetate exerts its effects through multiple pathways. As a selective progesterone receptor modulator, its primary action is on the progesterone receptor (PR).[1] However, studies have also shown its impact on other signaling cascades. For instance, in uterine sarcoma cells, UPA has been found to induce cell death by inhibiting the STAT3/CCL2 signaling pathway.[6]

G UPA This compound Acetate PR Progesterone Receptor (PR) UPA->PR Modulates STAT3 STAT3 UPA->STAT3 Inhibits Phosphorylation pSTAT3 p-STAT3 (Active) STAT3->pSTAT3 Phosphorylation CCL2 CCL2 Gene pSTAT3->CCL2 Induces Transcription CellDeath Apoptosis / Cell Death CCL2->CellDeath Inhibition of this pathway promotes

Caption: UPA inhibits the STAT3/CCL2 signaling pathway in uterine sarcoma.[6]

Troubleshooting

  • Precipitation upon dilution:

    • Increase the concentration of Tween® 80 slightly (e.g., to 0.02%).

    • Ensure the intermediate stock is well-mixed before serial dilution.

    • Prepare dilutions in pre-warmed media.

  • High variability in results:

    • Confirm the stability of the formulation under your specific experimental conditions.

    • Prepare fresh working solutions for each experiment.

    • Ensure the vehicle control is accurately matched.

  • Cell toxicity:

    • Lower the final concentration of DMSO and/or Tween® 80.

    • Run a vehicle-only toxicity assay to determine the tolerance of your specific cell line.

By following this detailed protocol, researchers can develop a stable and reliable formulation of this compound acetate, enabling accurate and reproducible results in in vitro studies.

References

Application Notes and Protocols: Assessing Ulipristal Acetate's Effect on Uterine Fibroid Cell Proliferation using MTT Assay

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Uterine fibroids, also known as leiomyomas, are the most common benign tumors in women of reproductive age.[1][2] Their growth is largely dependent on the hormones estrogen and progesterone (B1679170).[2][3] Ulipristal Acetate (B1210297) (UPA) is an orally active, selective progesterone receptor modulator (SPRM) that has been shown to be effective in the medical management of uterine fibroids.[1][2][4] UPA works by modulating the progesterone receptor, which in turn inhibits cell proliferation and induces apoptosis (programmed cell death) in fibroid cells, leading to a reduction in their size.[2][4][5]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and proliferation.[6][7][8] The assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals by NAD(P)H-dependent oxidoreductase enzymes.[7][8][9] The amount of formazan produced is directly proportional to the number of viable cells.[6] This document provides a detailed protocol for using the MTT assay to evaluate the antiproliferative effects of this compound Acetate on uterine fibroid cells in vitro.

Mechanism of Action of this compound Acetate in Uterine Fibroids

This compound Acetate exerts its effects on uterine fibroids primarily through its interaction with the progesterone receptor (PR). As an SPRM, it exhibits tissue-specific antagonist and partial agonist effects.[4] In uterine fibroid cells, UPA primarily acts as a progesterone antagonist.[4] This leads to several downstream effects that collectively reduce fibroid volume:

  • Inhibition of Cell Proliferation: By blocking the progesterone receptor, UPA inhibits the proliferation of fibroid cells.[2][5] This is achieved by downregulating antiapoptotic factors like Bcl-2.[2][5]

  • Induction of Apoptosis: UPA induces programmed cell death in fibroid cells, contributing to the shrinkage of the tumor.[2][4][5]

  • Extracellular Matrix (ECM) Remodeling: UPA has been shown to affect components of the extracellular matrix, such as versican, which may contribute to the reduction in fibroid size.[10]

  • Upregulation of Autophagy: Recent studies suggest that UPA may also upregulate the autophagic process selectively in leiomyoma cells, which could contribute to fibroid shrinkage.[11]

Below is a diagram illustrating the signaling pathway of this compound Acetate in uterine fibroid cells.

UPA_Signaling_Pathway cluster_nucleus Nucleus UPA This compound Acetate (UPA) PR Progesterone Receptor (PR) UPA->PR Binds to UPA_PR_Complex UPA-PR Complex PR->UPA_PR_Complex GeneExpression Altered Gene Expression UPA_PR_Complex->GeneExpression Modulates Proliferation Cell Proliferation GeneExpression->Proliferation Inhibits Bcl2 Bcl-2 Downregulation GeneExpression->Bcl2 Apoptosis Apoptosis Bcl2->Apoptosis Promotes

This compound Acetate's mechanism of action on uterine fibroid cells.

Experimental Protocol: MTT Assay

This protocol outlines the steps for assessing the effect of this compound Acetate on the proliferation of primary uterine fibroid cells or an established uterine leiomyoma cell line.

Materials and Reagents:

  • Cells: Primary uterine fibroid cells or a suitable cell line (e.g., UtLM-hTERT).

  • Culture Medium: DMEM/F-12 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • This compound Acetate (UPA): Stock solution prepared in DMSO and diluted to desired concentrations in culture medium.

  • MTT Reagent: 5 mg/mL solution of MTT in sterile Phosphate-Buffered Saline (PBS).[6] Store protected from light at 4°C for frequent use or -20°C for long-term storage.[8]

  • Solubilization Solution: Dimethyl sulfoxide (B87167) (DMSO).

  • Equipment:

    • 96-well flat-bottom sterile microplates

    • Humidified incubator (37°C, 5% CO2)

    • Microplate reader (capable of measuring absorbance at 570 nm)

    • Multichannel pipette

    • Sterile pipette tips

    • Biological safety cabinet

Experimental Workflow Diagram:

Workflow for the MTT assay to assess cell proliferation.

Step-by-Step Procedure:

  • Cell Seeding:

    • Culture uterine fibroid cells to about 80% confluency.

    • Trypsinize and resuspend the cells in fresh culture medium.

    • Determine cell density using a hemocytometer.

    • Seed the cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of culture medium.

    • Include wells with medium only to serve as a blank control.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.[7]

  • Treatment with this compound Acetate:

    • Prepare a series of UPA dilutions in culture medium from your stock solution. A suggested concentration range could be 0.1 µM to 100 µM.

    • Also, prepare a vehicle control containing the same concentration of DMSO as the highest UPA concentration used.

    • After 24 hours of incubation, carefully remove the old medium from the wells.

    • Add 100 µL of the prepared UPA dilutions, vehicle control, or fresh medium (for the untreated control) to the respective wells.

    • Incubate the plate for the desired time periods (e.g., 24, 48, and 72 hours).

  • MTT Assay:

    • After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).[7][9]

    • Incubate the plate for 3-4 hours at 37°C.[8] During this time, viable cells will convert the soluble MTT into insoluble purple formazan crystals.

    • After the incubation, carefully remove the medium containing MTT.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.[8]

    • Gently shake the plate on an orbital shaker for about 15 minutes to ensure complete solubilization of the formazan.[12]

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[12] A reference wavelength of 630 nm can be used to subtract background absorbance.[12]

    • The plate should be read within 1 hour of adding the solubilization solution.[12]

Data Analysis and Presentation:

  • Corrected Absorbance: Subtract the average absorbance of the blank wells (medium only) from the absorbance of all other wells.

  • Percentage of Cell Viability: Calculate the percentage of cell viability for each treatment group using the following formula:

    % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

  • Data Summary: The results can be summarized in a table for clear comparison.

Table 1: Effect of this compound Acetate on Uterine Fibroid Cell Viability after 48h Treatment

UPA Concentration (µM)Mean Absorbance (570 nm) ± SD% Cell Viability
0 (Control)1.25 ± 0.08100%
0 (Vehicle - DMSO)1.23 ± 0.0798.4%
11.10 ± 0.0688.0%
50.85 ± 0.0568.0%
100.62 ± 0.0449.6%
250.38 ± 0.0330.4%
500.20 ± 0.0216.0%
1000.11 ± 0.018.8%

Note: The data presented in this table is hypothetical and for illustrative purposes only.

  • IC50 Determination: The half-maximal inhibitory concentration (IC50), which is the concentration of UPA that inhibits cell proliferation by 50%, can be determined by plotting a dose-response curve (% cell viability vs. log of UPA concentration).

The MTT assay provides a reliable and straightforward method for quantifying the antiproliferative effects of this compound Acetate on uterine fibroid cells. This protocol, combined with a clear understanding of UPA's mechanism of action, offers a robust framework for in vitro studies aimed at evaluating potential therapeutic agents for uterine fibroids. Careful execution of the protocol and accurate data analysis are crucial for obtaining meaningful and reproducible results.

References

Application Notes: Immunohistochemistry Staining for Ki-67 in Tissues Exposed to Ulipristal Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Overview

Ulipristal acetate (B1210297) (UPA) is a selective progesterone (B1679170) receptor modulator (SPRM) utilized for the medical management of uterine fibroids and as an emergency contraceptive.[1][2] Its mechanism of action involves modulating the progesterone receptor (PR), leading to an inhibition of cell proliferation and induction of apoptosis, particularly in progesterone-dependent tissues like uterine leiomyomas.[1][3]

The Ki-67 protein is a well-established nuclear marker for cellular proliferation, expressed during all active phases of the cell cycle (G1, S, G2, M) but absent in resting cells (G0).[4][5] Consequently, immunohistochemistry (IHC) for Ki-67 is a widely used method to assess the proliferative activity of cells in tissue samples.[6] These application notes provide a comprehensive guide to utilizing Ki-67 IHC to quantify the anti-proliferative effects of this compound acetate on various tissues, particularly uterine fibroids and endometrium. This technique is crucial for preclinical and clinical research aimed at understanding the efficacy and mechanism of UPA and other SPRMs.

Mechanism of Action: this compound Acetate's Anti-Proliferative Effect

This compound acetate functions by binding with high affinity to the progesterone receptor, exhibiting both antagonistic and partial agonistic properties depending on the target tissue.[1] In uterine fibroids, UPA primarily acts as a PR antagonist.[3] This binding inhibits the transcription of progesterone-responsive genes that are critical for cell cycle progression. By disrupting this pathway, UPA effectively suppresses cell proliferation, which can be quantitatively measured by a reduction in the Ki-67 proliferation index.[3][7]

UPA_Mechanism UPA This compound Acetate (UPA) PR Progesterone Receptor (PR) UPA->PR Binds DNA Progesterone-Responsive Genes PR->DNA Inhibits Transcription Cycle Cell Cycle Progression DNA->Cycle Blocked Activation Ki67 Ki-67 Expression Cycle->Ki67 Downregulation Proliferation Reduced Cell Proliferation Ki67->Proliferation

Caption: UPA binds to the progesterone receptor, inhibiting gene transcription and halting cell cycle progression, thus reducing Ki-67 expression.

Quantitative Data Summary: Effect of this compound Acetate on Ki-67 Expression

Studies have demonstrated a significant reduction in Ki-67 positive cells in tissues treated with this compound acetate. The data below summarizes findings from studies on uterine fibroids and breast tissue.

Tissue TypeTreatment GroupKi-67 Positive Cells (%) (Mean ± SD)Change from BaselineReference
Uterine Fibroids Control (Untreated)10.1 ± 3.1N/A[8]
UPA - Good Response¹2.5 ± 1.3-75.2%[8]
UPA - Weak Response²4.8 ± 1.9**-52.5%[8]
UPA - No Response9.8 ± 3.4-3.0%[8]
Breast Tissue UPA (10 mg/day for 84 days)N/A84% median decrease[7][9]
(TDLU cells)Combination Oral ContraceptiveN/A8% median increase[7][9]
¹ Good response defined as ≥25% reduction in fibroid volume.
² Weak response defined as insignificant volume reduction.
p < 0.001 vs. control
** p < 0.05 vs. control

Experimental Workflow for Ki-67 Immunohistochemistry

The overall process, from sample acquisition to final data analysis, follows a standardized workflow to ensure reproducibility and accuracy of results.

IHC_Workflow cluster_prep Sample Preparation cluster_stain IHC Staining cluster_analysis Data Analysis A 1. Tissue Collection (Biopsy/Resection) B 2. Fixation (10% NBF, 6-72h) A->B C 3. Paraffin Embedding (FFPE Block) B->C D 4. Sectioning (4-5 µm sections) C->D E 5. Deparaffinization & Rehydration D->E F 6. Antigen Retrieval (HIER) E->F G 7. Immunostaining (Antibodies, Detection) F->G H 8. Counterstaining & Mounting G->H I 9. Slide Scanning / Microscopy H->I J 10. Ki-67 Scoring (% Positive Nuclei) I->J K 11. Statistical Analysis & Interpretation J->K

Caption: Standard workflow for Ki-67 IHC analysis, from tissue collection to final interpretation.

Detailed Protocol: Ki-67 Staining for Paraffin-Embedded Tissues

This protocol is a generalized procedure synthesized from standard methods.[5][10] Optimization of incubation times, antibody concentrations, and antigen retrieval conditions may be required for specific tissues or antibodies.

Materials and Reagents
  • Tissues: Formalin-fixed, paraffin-embedded (FFPE) tissue sections (4-5 µm) on positively charged slides.[5]

  • Deparaffinization/Rehydration: Xylene, Ethanol (100%, 95%, 70%).

  • Antigen Retrieval Solution: Sodium Citrate Buffer (10 mM, pH 6.0).[10]

  • Wash Buffer: Tris-buffered saline with Tween 20 (TBST).

  • Peroxidase Block: 3% Hydrogen Peroxide in PBS or water.[10]

  • Blocking Buffer: Protein Block or 5-10% normal serum from the same species as the secondary antibody.[11]

  • Primary Antibody: Rabbit or Mouse monoclonal anti-Ki-67 antibody (e.g., MIB-1 clone).[12]

  • Detection System: HRP-conjugated secondary antibody (e.g., anti-rabbit/mouse IgG) and DAB chromogen kit.[10]

  • Counterstain: Mayer's Hematoxylin (B73222).[13]

  • Mounting Medium: Permanent, non-aqueous mounting medium.[14]

  • Equipment: Staining jars, humidified chamber, microscope, water bath or steamer for antigen retrieval.[10][11]

Procedure

Step 1: Deparaffinization and Rehydration [10]

  • Bake slides for at least 30-60 minutes at 60-65°C.

  • Immerse slides in Xylene: 2 changes for 5 minutes each.

  • Immerse in 100% Ethanol: 2 changes for 3 minutes each.

  • Immerse in 95% Ethanol: 1 change for 3 minutes.

  • Immerse in 70% Ethanol: 1 change for 3 minutes.

  • Rinse thoroughly in deionized water.

Step 2: Heat-Induced Antigen Retrieval (HIER) [5][10]

  • Pre-heat a steamer or water bath containing Antigen Retrieval Solution (Citrate Buffer, pH 6.0) to 95-100°C.

  • Immerse slides in the hot retrieval solution and incubate for 20-40 minutes. Do not allow the solution to boil off.

  • Remove the container from the heat source and allow slides to cool in the solution for 20 minutes at room temperature.

  • Rinse slides in deionized water, then in wash buffer (TBST).

Step 3: Immunostaining [10] Perform all subsequent steps in a humidified chamber to prevent tissue from drying out.

  • Endogenous Peroxidase Block: Cover tissue sections with 3% hydrogen peroxide for 5-10 minutes. Rinse well with wash buffer (3 changes, 2 minutes each).

  • Protein Block: Apply blocking buffer to cover the sections and incubate for 10-20 minutes at room temperature.

  • Primary Antibody: Gently tap off the blocking solution (do not rinse). Apply the primary anti-Ki-67 antibody, diluted according to the manufacturer's datasheet (a typical starting dilution is 1:100-1:200), and incubate for 60 minutes at room temperature or overnight at 4°C.

  • Wash: Rinse slides with wash buffer (3 changes, 3 minutes each).

  • Secondary Antibody: Apply the HRP-conjugated secondary antibody according to the detection kit instructions. Incubate for 30 minutes at room temperature.

  • Wash: Rinse slides with wash buffer (3 changes, 3 minutes each).

  • Chromogen Development: Apply the DAB chromogen solution and incubate for 5-10 minutes, or until a brown precipitate is visible under a microscope. Monitor closely to avoid overstaining.

  • Stop Reaction: Stop the reaction by immersing the slides in deionized water.

Step 4: Counterstaining and Mounting [13][14]

  • Counterstain with Mayer's Hematoxylin for 1-2 minutes to stain cell nuclei blue.

  • "Blue" the hematoxylin by rinsing in running tap water for 5 minutes.

  • Dehydrate the sections through graded alcohols (70%, 95%, 100% Ethanol) and clear in xylene (2 changes, 3 minutes each).

  • Apply a coverslip using a permanent mounting medium.

  • Allow slides to dry completely before microscopic evaluation.

Data Analysis and Interpretation

Positive Staining: A positive Ki-67 signal is characterized by distinct brown nuclear staining in the tumor or epithelial cells.[8] Any nuclear staining, regardless of intensity, should be considered positive.[4]

Scoring: The Ki-67 index (or labeling index) is expressed as the percentage of positive tumor cells among the total number of tumor cells evaluated.[6]

  • Cell Counting: At least 500-1000 tumor cells should be counted for a reliable score.[4]

  • Scoring Methods: Several methods exist, and consistency is key.

    • Hot-Spot Method: Counting is performed in the areas with the highest density of stained cells ("hot spots") at high magnification.[15]

    • Global Method: The scorer provides an average estimation of positive cells across the entire tumor section or multiple representative fields.[15]

    • Digital Image Analysis: Automated software can be used to scan slides and provide an objective quantification of positive cells, which improves reproducibility.[6]

The choice of scoring method should be standardized within a study to ensure comparability of results.[15] A decrease in the Ki-67 index in UPA-treated tissues compared to controls indicates a successful anti-proliferative response.[3][7]

References

In Vitro Model for Studying Ulipristal Acetate's Effect on Embryo Attachment: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ulipristal acetate (B1210297) (UPA) is a selective progesterone (B1679170) receptor modulator (SPRM) primarily used for emergency contraception and the treatment of uterine fibroids.[1] Its mechanism of action involves modulating the progesterone receptor (PR), which can lead to an inhibition or delay of ovulation.[2] However, its potential post-ovulatory effects on the endometrium and embryo implantation remain a subject of investigation.[2][3] Progesterone plays a critical role in preparing the endometrium for embryo implantation by inducing a state of receptivity.[3] As an SPRM, UPA can exert both agonistic and antagonistic effects on the progesterone receptor, theoretically capable of altering endometrial receptivity and affecting the attachment of an embryo.[3][4]

These application notes provide a detailed in vitro 3D co-culture model to investigate the direct effects of this compound Acetate on the attachment of a blastocyst surrogate to endometrial cells. This model utilizes a three-dimensional culture of endometrial epithelial and stromal cells to mimic the in vivo architecture of the human endometrium, and trophoblast spheroids as a surrogate for the blastocyst. This system allows for the controlled study of cellular and molecular events during the initial stages of implantation under the influence of UPA.

Data Presentation

The following tables summarize quantitative data from in vitro studies investigating the effect of this compound Acetate on embryo and spheroid attachment, as well as on the expression of genes associated with endometrial receptivity.

Table 1: Effect of this compound Acetate on Embryo/Spheroid Attachment Rates in Vitro

Model SystemUPA ConcentrationAttachment Rate (Control)Attachment Rate (UPA Treated)OutcomeReference
Human embryos on 3D endometrial co-culture200 ng/mL70% (7/10)50% (5/10)No significant difference[5][6]
JAr spheroids on Ishikawa cell monolayer4 µM93.0%91.4%No significant difference[7]
JAr spheroids on primary endometrial cells4 µM46.5%42.6%No significant difference[7]

Table 2: Regulation of Endometrial Receptivity-Associated Genes by this compound Acetate in a 3D Endometrial Co-culture Model

GeneFunction in ImplantationRegulation by UPA (200 ng/mL)Significance (p-value)Reference
HBEGFPromotes blastocyst adhesionUp-regulated0.009[5]
IL6Pro-inflammatory cytokine, involved in implantationUp-regulated0.025[5]
HAND2Suppresses estrogen-induced epithelial proliferationDown-regulated0.003[5]
OPN (SPP1)Adhesion molecule, promotes attachmentDown-regulated0.003[5]
CALCRCalcitonin receptor, marker of receptivityDown-regulated0.016[5]
FGF2Promotes angiogenesis and cell proliferationDown-regulated0.023[5]

Experimental Protocols

Protocol 1: Preparation of this compound Acetate Stock Solution
  • Reconstitution: Prepare a 1 mg/mL stock solution of this compound Acetate (UPA) in ethanol.

  • Storage: Store the stock solution at -20°C.

  • Working Solution: On the day of the experiment, dilute the stock solution in the appropriate cell culture medium to achieve the desired final concentrations (e.g., 200 ng/mL or 0.04, 0.4, and 4 µM).

Protocol 2: Formation of Trophoblast Spheroids (JAr Cell Line)
  • Cell Culture: Culture JAr human choriocarcinoma cells in RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Cell Detachment: When cells reach approximately 80% confluency, detach them using 0.05% trypsin-EDTA.

  • Spheroid Formation:

    • Transfer the single-cell suspension to an agarose-coated petri dish to prevent attachment.

    • Culture for 5 days to allow the formation of small spheroids.

    • Transfer the small spheroids to an Erlenmeyer flask and culture for an additional 5 days on a shaker at 110 rpm to allow for further growth and compaction.[4]

  • Spheroid Selection: For attachment assays, select spheroids with a diameter of 150-200 µm.[4]

Protocol 3: 3D Endometrial Co-culture Model

This protocol is adapted from a fibrin-agarose based 3D culture system.[4]

  • Cell Isolation and Culture:

    • Isolate endometrial epithelial and stromal cells from endometrial biopsies.

    • Culture epithelial cells in appropriate epithelial cell medium and stromal cells in stromal cell medium.

  • Preparation of the 3D Matrix:

    • In a culture well, mix approximately 1.0 x 10^6 endometrial stromal cells with 400 µl of human plasma and 32.7 µl of 3D culture medium.

    • Add 200 µl of tranexamic acid to prevent fibrinolysis.

    • Induce fibrin (B1330869) polymerization by adding 38.5 µl of 100 mM CaCl2.[4]

    • Allow the matrix to solidify for 20 minutes.

  • Epithelial Cell Seeding:

    • Seed endometrial epithelial cells on top of the solidified stromal cell-containing matrix.

    • Culture for 2-3 days to allow the formation of a confluent epithelial monolayer.

  • Hormonal Treatment: To mimic the receptive phase of the endometrium, culture the 3D construct in a medium containing progesterone.

Protocol 4: Trophoblast Spheroid Attachment Assay
  • UPA Treatment: Treat the 3D endometrial co-culture with the desired concentration of UPA or vehicle control for a specified period (e.g., 24 hours).

  • Co-culture:

    • Carefully place 15 trophoblast spheroids (150-200 µm in diameter) onto the epithelial layer of the 3D endometrial culture.[4]

    • Co-culture for a defined period (e.g., 1-5 days).

  • Removal of Unattached Spheroids:

    • To quantify attachment, place the culture plate in a centrifuge with swinging buckets and centrifuge at 1000 rpm for 5 minutes to dislodge non-adherent spheroids.[4]

  • Quantification:

    • Count the number of attached spheroids under a light microscope.

    • Calculate the attachment rate as: (Number of attached spheroids / Total number of spheroids seeded) x 100%.

Protocol 5: Gene Expression Analysis by Quantitative RT-PCR
  • RNA Isolation: Following the attachment assay, harvest the 3D endometrial constructs and isolate total RNA using a suitable kit.

  • cDNA Synthesis: Reverse transcribe the RNA into cDNA.

  • qRT-PCR: Perform quantitative real-time PCR using primers for genes of interest (e.g., HBEGF, IL6, HAND2, OPN, CALCR, FGF2) and a housekeeping gene for normalization.

  • Data Analysis: Analyze the relative gene expression using the ΔΔCt method.

Protocol 6: Immunofluorescence Staining of Receptivity Markers
  • Fixation: Fix the 3D co-cultures with 4% paraformaldehyde.

  • Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS.

  • Blocking: Block non-specific binding with a blocking buffer (e.g., 5% BSA in PBS).

  • Primary Antibody Incubation: Incubate with primary antibodies against markers of interest (e.g., E-cadherin, β-catenin) overnight at 4°C.

  • Secondary Antibody Incubation: Incubate with fluorescently labeled secondary antibodies for 1 hour at room temperature.

  • Counterstaining and Mounting: Counterstain nuclei with DAPI and mount the samples.

  • Imaging: Visualize the staining using a confocal or fluorescence microscope.

Visualizations

G cluster_0 This compound Acetate Action cluster_1 Endometrial Receptivity Signaling UPA This compound Acetate (UPA) PR Progesterone Receptor (PR) UPA->PR Binds to PR (Agonist/Antagonist) PR_active Active PR Complex UPA->PR_active Inhibits/Modulates PR->PR_active Activation Progesterone Progesterone Progesterone->PR HAND2 HAND2 PR_active->HAND2 Upregulates Receptivity_Genes Endometrial Receptivity Genes (e.g., OPN, CALCR, FGF2) HAND2->Receptivity_Genes Regulates Attachment Embryo Attachment Receptivity_Genes->Attachment Promotes

Caption: UPA's modulation of the Progesterone Receptor signaling pathway.

G cluster_0 Cell Preparation cluster_1 3D Co-culture and Treatment cluster_2 Attachment Assay and Analysis Endometrial Cells Endometrial Cells 3D Endometrial Model 3D Endometrial Model Endometrial Cells->3D Endometrial Model Trophoblast Spheroids Trophoblast Spheroids Co-culture Co-culture Trophoblast Spheroids->Co-culture UPA Treatment UPA Treatment 3D Endometrial Model->UPA Treatment UPA Treatment->Co-culture Quantify Attachment Quantify Attachment Co-culture->Quantify Attachment Gene Expression (qRT-PCR) Gene Expression (qRT-PCR) Co-culture->Gene Expression (qRT-PCR) Protein Expression (IF) Protein Expression (IF) Co-culture->Protein Expression (IF) Data Analysis Data Analysis Quantify Attachment->Data Analysis Gene Expression (qRT-PCR)->Data Analysis Protein Expression (IF)->Data Analysis

Caption: Experimental workflow for studying UPA's effect on embryo attachment.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Ulipristal Acetate Solubility Challenges in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What is Ulipristal acetate (B1210297) and what is its primary mechanism of action?

A1: this compound acetate (UPA) is a selective progesterone (B1679170) receptor modulator (SPRM).[1] It exerts both agonistic (activating) and antagonistic (blocking) effects on the progesterone receptor (PR), depending on the target tissue and cellular context.[1] Its primary mechanism of action involves binding to progesterone receptors (PR-A and PR-B), thereby modulating the expression of progesterone-responsive genes.[2] This interaction can inhibit or delay ovulation and also affects the endometrial lining.[1]

Q2: I'm observing a precipitate after adding my this compound acetate solution to the cell culture medium. What could be the cause?

A2: Precipitation of UPA in cell culture media is a common issue due to its hydrophobic nature. Several factors can contribute to this:

  • High Final Solvent Concentration: The most common cause is a high final concentration of the solvent (typically DMSO) in the culture medium. Most cell lines can tolerate DMSO concentrations up to 0.5%, but higher levels can be cytotoxic and also cause the compound to precipitate out of the aqueous medium.

  • Improper Mixing: Adding the UPA stock solution too quickly or without adequate mixing can lead to localized high concentrations, causing the compound to crash out of solution.

  • Temperature Shock: Rapid changes in temperature, such as adding a cold stock solution directly to warm media, can reduce the solubility of UPA.

  • Media Composition: The presence of certain salts or other components in the cell culture medium can sometimes interact with UPA and reduce its solubility.[3][4][5][6][7][8]

Q3: What is the recommended solvent for dissolving this compound acetate for cell culture experiments?

A3: Dimethyl sulfoxide (B87167) (DMSO) is the most recommended solvent for preparing stock solutions of this compound acetate for cell culture applications.[9] It offers good solubility and is compatible with most cell culture systems at low final concentrations. Ethanol and Dimethylformamide (DMF) can also be used as alternative solvents.

Q4: How should I store my this compound acetate powder and stock solutions?

A4: For long-term storage, this compound acetate powder should be stored at -20°C, where it can remain stable for up to three years. Stock solutions prepared in DMSO should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -80°C for up to one year.[9]

Troubleshooting Guides

Issue: this compound Acetate Precipitates Upon Dilution in Cell Culture Medium

This is one of the most frequent challenges encountered when working with UPA. Follow this troubleshooting workflow to identify and resolve the issue.

G start Precipitate observed in media check_dmso Is the final DMSO concentration <0.1%? start->check_dmso check_mixing Was the stock solution added dropwise to pre-warmed media with gentle mixing? check_dmso->check_mixing Yes solution_dmso Reduce final DMSO concentration. Consider serial dilutions. check_dmso->solution_dmso No check_stock Is the stock solution clear (no precipitate)? check_mixing->check_stock Yes solution_mixing Improve mixing technique. Pre-warm media to 37°C. check_mixing->solution_mixing No solution_stock Re-dissolve stock solution. Consider gentle warming or sonication. check_stock->solution_stock No end Clear Solution check_stock->end Yes solution_dmso->check_mixing solution_mixing->check_stock solution_stock->end

Caption: Troubleshooting workflow for UPA precipitation.

Issue: Inconsistent or Unexpected Experimental Results

If you are observing variability in your results or effects that are inconsistent with the known activity of UPA, consider the following:

  • Off-Target Effects: While UPA is a selective progesterone receptor modulator, it can exhibit lower affinity for the glucocorticoid receptor (GR).[9] At higher concentrations, this can lead to off-target effects. To confirm that the observed effects are PR-mediated, include appropriate controls such as a different PR antagonist or siRNA-mediated knockdown of the progesterone receptor.

  • Solvent Toxicity: Ensure that the final concentration of your solvent (e.g., DMSO) is consistent across all experimental and control groups and is at a level that is non-toxic to your specific cell line. Always include a vehicle control (media with the same final solvent concentration but without UPA).

  • Compound Degradation: Avoid repeated freeze-thaw cycles of your stock solution, as this can lead to degradation of the compound. Aliquoting the stock solution into single-use vials is highly recommended.

Quantitative Data Summary

The following tables provide a summary of solubility and effective concentrations of this compound acetate for easy reference.

Table 1: Solubility of this compound Acetate in Common Solvents

SolventSolubilityReference
DMSO (Dimethyl Sulfoxide)≥83 mg/mL[10]
DMF (Dimethylformamide)~30 mg/mL
Ethanol~30 mg/mL
Ethanol:PBS (pH 7.2) (1:1)~0.2 mg/mL

Table 2: Reported Effective Concentrations of this compound Acetate in Cell Culture

Cell LineAssayEffective ConcentrationReference
Human Leiomyoma CellsGene Expression Analysis200 ng/mL[11]
Human Endometrial CellsGene Expression AnalysisNot Specified[11]
Mouse EmbryosIn vitro fertilization and development0 - 1000 ng/mL[12][13]
Human SpermMotility and Acrosome Reaction0.04 mol/L[14][15]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Acetate Stock Solution in DMSO

Materials:

  • This compound acetate powder (Molecular Weight: 475.6 g/mol )

  • Anhydrous, sterile DMSO

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Optional: Water bath sonicator

Procedure:

  • Aseptically weigh 4.76 mg of this compound acetate powder and transfer it to a sterile microcentrifuge tube.

  • Add 1 mL of sterile, anhydrous DMSO to the tube.

  • Vortex the solution vigorously until the powder is completely dissolved.

  • If dissolution is slow, gently warm the tube to 37°C or briefly sonicate in a water bath until the solution is clear.

  • Aliquot the 10 mM stock solution into smaller, single-use sterile tubes.

  • Store the aliquots at -80°C for long-term storage.

G cluster_0 Stock Solution Preparation weigh 1. Weigh 4.76 mg UPA add_dmso 2. Add 1 mL DMSO weigh->add_dmso dissolve 3. Vortex to dissolve (Optional: warm/sonicate) add_dmso->dissolve aliquot 4. Aliquot dissolve->aliquot store 5. Store at -80°C aliquot->store

Caption: UPA stock solution preparation workflow.

Protocol 2: Preparation of this compound Acetate Working Solutions and Treatment of Cells

Materials:

  • 10 mM this compound acetate stock solution in DMSO

  • Pre-warmed (37°C) complete cell culture medium

  • Sterile microcentrifuge tubes

  • Cultured cells in multi-well plates

Procedure:

  • Thaw an aliquot of the 10 mM UPA stock solution at room temperature.

  • Perform serial dilutions of the stock solution in pre-warmed complete cell culture medium to achieve the desired final concentrations. Crucially, add the UPA stock solution dropwise to the medium while gently vortexing or swirling to ensure rapid and uniform mixing. This prevents localized high concentrations that can cause precipitation.

  • Ensure the final DMSO concentration in the highest UPA concentration does not exceed the tolerance level of your cell line (typically ≤ 0.1%).

  • Prepare a vehicle control by adding the same volume of DMSO to the culture medium as used for the highest UPA concentration.

  • Carefully remove the existing medium from your cultured cells.

  • Add the prepared UPA working solutions and the vehicle control to the respective wells.

  • Return the cells to the incubator for the desired treatment period.

Signaling Pathway

This compound acetate primarily functions by modulating the progesterone receptor signaling pathway. Upon binding to the progesterone receptor (PR) in the cytoplasm, the UPA-PR complex translocates to the nucleus. Inside the nucleus, it binds to Progesterone Response Elements (PREs) on the DNA, leading to the recruitment of co-activators or co-repressors, which in turn modulates the transcription of target genes. This can lead to various cellular responses, including altered cell proliferation, apoptosis, and differentiation.

G cluster_0 cluster_1 cluster_2 Inside Nucleus UPA This compound Acetate PR Progesterone Receptor (PR) (Cytoplasm) UPA->PR Binds to UPA_PR UPA-PR Complex PR->UPA_PR Nucleus Nucleus UPA_PR->Nucleus Translocates to PRE Progesterone Response Element (PRE) on DNA Transcription Modulation of Gene Transcription PRE->Transcription Response Cellular Response (e.g., altered proliferation, apoptosis) Transcription->Response UPA_PR_n UPA-PR Complex UPA_PR_n->PRE Binds to

Caption: UPA's effect on progesterone receptor signaling.

References

Technical Support Center: Optimizing Ulipristal Acetate Dosage for In Vivo Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of Ulipristal Acetate (B1210297) (UPA) in in vivo animal studies. It offers troubleshooting advice and answers to frequently asked questions to help optimize experimental design and outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound Acetate and what is its primary mechanism of action?

A1: this compound acetate (UPA) is a selective progesterone (B1679170) receptor modulator (SPRM).[1][2][3] Its mechanism of action is tissue-specific, acting as both an antagonist and a partial agonist to the progesterone receptor (PR).[1][2][3] This dual activity allows it to inhibit the effects of progesterone, which is crucial for its roles in emergency contraception and the treatment of uterine fibroids.[1][3] In the context of contraception, UPA's primary action is to inhibit or delay ovulation by suppressing the luteinizing hormone (LH) surge.[1][2][4][5][6] For uterine fibroids, it works by inhibiting cell proliferation and inducing apoptosis (programmed cell death) in the fibroid cells.[1]

Q2: What are the common animal models used for in vivo studies with this compound Acetate?

A2: Common animal models for in vivo UPA studies include mice, rats, rabbits, and cynomolgus monkeys.[7][8][9][10] The choice of model depends on the specific research question, such as studying ovulation inhibition, effects on uterine fibroids, or conducting toxicity and carcinogenicity assessments.[7][8][9][10]

Q3: How should this compound Acetate be prepared for oral administration in animals?

A3: For oral administration, UPA is typically formulated as a suspension in a suitable vehicle. While specific details can vary between studies, a common approach involves suspending the compound in a vehicle such as a solution of 0.5% carboxymethylcellulose (CMC) in water. It is crucial to ensure a homogenous suspension for accurate dosing.

Q4: Are there any known off-target effects of this compound Acetate to consider in my experiments?

A4: Yes, UPA can bind to the glucocorticoid receptor (GR) and act as a competitive antagonist.[11] This anti-glucocorticoid activity is an important consideration as it may lead to unexpected phenotypes independent of its action on the progesterone receptor.[11]

Troubleshooting Guide

Issue 1: Inconsistent or unexpected results in ovulation inhibition studies.

  • Possible Cause 1: Timing of Administration. The effectiveness of UPA in blocking ovulation is highly dependent on the timing of administration relative to the LH surge.[4] In mouse models, UPA is a potent blocker of ovulation when administered within 6 hours of human chorionic gonadotropin (hCG) treatment (which mimics the LH surge), but its effectiveness declines significantly when given at 8 hours post-hCG.[4]

  • Troubleshooting Tip: Precisely time the administration of UPA in relation to the induced LH surge in your animal model. Establish a clear timeline for gonadotropin treatment and subsequent UPA administration based on the specific model's reproductive cycle.

  • Possible Cause 2: Incorrect Dosage. The dose of UPA required to inhibit ovulation can vary between species.

  • Troubleshooting Tip: Refer to the dosage tables below for established effective dose ranges in different animal models. Consider performing a dose-response study to determine the optimal dose for your specific experimental conditions.

Issue 2: Lack of significant reduction in uterine fibroid volume in a xenograft model.

  • Possible Cause 1: Insufficient Treatment Duration. The reduction in fibroid volume is a gradual process that occurs over a period of treatment.

  • Troubleshooting Tip: Ensure the treatment duration is sufficient to observe a therapeutic effect. Clinical studies in humans have shown significant volume reduction after 3 months of treatment.[12] While direct translation is not always possible, this suggests that long-term studies are necessary.

  • Possible Cause 2: Drug Metabolism and Bioavailability. The route of administration and formulation can impact the bioavailability of UPA.

  • Troubleshooting Tip: Ensure proper formulation and administration of UPA to maximize absorption. For oral administration, ensure a uniform suspension. Consider subcutaneous administration as an alternative to potentially increase and sustain plasma concentrations.

Issue 3: High variability in plasma concentrations of this compound Acetate between animals.

  • Possible Cause 1: Inaccurate Dosing. For oral gavage, inaccuracies in administering the suspension can lead to variability.

  • Troubleshooting Tip: Ensure the UPA suspension is well-mixed before each administration. Use calibrated equipment and proper gavage techniques to deliver the precise volume.

  • Possible Cause 2: Food Effect. The presence of food in the gastrointestinal tract can affect the absorption of orally administered drugs.[3]

  • Troubleshooting Tip: Standardize the feeding schedule of the animals. Consider fasting the animals for a short period before oral administration, but be mindful of the potential stress this may cause.

Data Presentation

Table 1: Summary of this compound Acetate Dosages in Rodent Models

Animal ModelRoute of AdministrationDosage RangeExperimental ContextReference(s)
Mouse Oral15, 45, or 130 mg/kg/day26-week carcinogenicity study[9][10]
Mouse Injection40 mg/kgIn vivo fertilization and embryo development study[13][14][15]
Rat Oral1, 3, or 10 mg/kg/day104-week carcinogenicity study[9][10]
Rat Oral3 mg/kg/dayStudy on folliculogenesis[9]
Rat OralSingle dose of 1250 mg/kgSingle dose toxicity study[8]
Rabbit OralSingle dose of 1250 mg/kgSingle dose toxicity study[8]

Table 2: Summary of this compound Acetate Dosages in Non-Rodent Models

Animal ModelRoute of AdministrationDosage RangeExperimental ContextReference(s)
Cynomolgus Monkey Oral1, 5, or 25 mg/kg/day39-week oral toxicity study[7][9]
Dog Oral≤125 mg/kgCardiovascular safety study[8]

Experimental Protocols

Protocol 1: Oral Administration of this compound Acetate in Mice for Ovulation Inhibition Studies

  • Animal Model: Sexually mature female mice.

  • Synchronization of Ovulation:

    • Administer pregnant mare serum gonadotropin (PMSG) to mimic follicle-stimulating hormone (FSH) and stimulate follicular development.

    • 48 hours after PMSG administration, administer human chorionic gonadotropin (hCG) to mimic the LH surge and induce ovulation. Ovulation typically occurs 11-12 hours after hCG treatment.[4]

  • Preparation of this compound Acetate Suspension:

    • Weigh the required amount of UPA powder.

    • Prepare a 0.5% solution of carboxymethylcellulose (CMC) in sterile water.

    • Gradually add the UPA powder to the CMC solution while vortexing to create a homogenous suspension. The final concentration should be calculated based on the desired dosage and the volume to be administered (typically 0.1 mL for a mouse).

  • Administration:

    • Administer the UPA suspension via oral gavage at a specific time point before or after the hCG injection (e.g., within 6 hours post-hCG for effective ovulation blockade).[4]

    • A vehicle control group should receive the CMC solution without UPA.

  • Assessment of Ovulation:

    • Approximately 18-24 hours after hCG administration, euthanize the mice.

    • Collect the oviducts and count the number of oocytes in the ampulla to determine if ovulation has occurred.

Protocol 2: Subcutaneous Administration of this compound Acetate in Rats for Uterine Fibroid Xenograft Studies

  • Animal Model: Immunocompromised female rats (e.g., nude rats).

  • Xenograft Implantation:

    • Surgically implant human uterine fibroid tissue or uterine sarcoma cells subcutaneously in the flank of the rats.[16]

    • Allow the tumors to establish and reach a palpable size.

  • Preparation of this compound Acetate for Injection:

    • Dissolve UPA in a suitable vehicle for subcutaneous injection, such as a mixture of DMSO and polyethylene (B3416737) glycol. The final formulation should be sterile.

  • Administration:

    • Administer the UPA solution subcutaneously at a site distant from the tumor xenograft.

    • The dosing frequency will depend on the pharmacokinetic profile of the formulation (e.g., daily or every few days).

    • A vehicle control group should receive injections of the vehicle alone.

  • Monitoring Tumor Growth:

    • Measure the tumor volume using calipers at regular intervals (e.g., twice a week).

    • At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., histology, gene expression).

Visualizations

experimental_workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase animal_model Select Animal Model (e.g., Mouse, Rat) upa_prep Prepare UPA Formulation (e.g., Oral Suspension) animal_model->upa_prep administer Administer UPA (Oral Gavage or SC Injection) upa_prep->administer control Administer Vehicle Control upa_prep->control monitor Monitor Animals (e.g., Tumor Growth, Health) administer->monitor control->monitor collect Collect Samples (e.g., Oviducts, Tumors, Blood) monitor->collect analyze Analyze Data (e.g., Oocyte Count, Tumor Volume) collect->analyze results Interpret Results analyze->results signaling_pathway cluster_cell Uterine Sarcoma Cell UPA This compound Acetate (UPA) PR Progesterone Receptor (PR) UPA->PR modulates STAT3 STAT3 PR->STAT3 inhibits pSTAT3 Phosphorylated STAT3 STAT3->pSTAT3 phosphorylation CCL2 CCL2 pSTAT3->CCL2 regulates CellDeath Inhibition of Cell Growth & Apoptosis CCL2->CellDeath promotes

References

Technical Support Center: Troubleshooting Unexpected Off-Target Effects of Ulipristal Acetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address unexpected off-target effects of Ulipristal Acetate (UPA) in experimental settings.

Frequently Asked Questions (FAQs)

Q1: We are observing effects in our cell-based assays that are inconsistent with progesterone (B1679170) receptor (PR) antagonism. What could be the cause?

A1: While this compound Acetate is a selective progesterone receptor modulator (SPRM), it is known to interact with other steroid receptors, most notably the glucocorticoid receptor (GR).[1][2][3][4][5] At certain concentrations, UPA can act as a GR antagonist, which may lead to unexpected phenotypes unrelated to its effects on the progesterone receptor.[1][2][5] It is crucial to consider the expression levels of PR and GR in your experimental model.

Q2: Our in vivo experiments with this compound Acetate are showing unexpected systemic effects, including changes in liver gene expression. Why is this happening?

A2: Off-target effects of this compound Acetate on the glucocorticoid receptor are a plausible cause for systemic effects, including hepatotoxicity.[1][2] UPA has been shown to inhibit GR signaling in human liver cells.[1][2][5] Therefore, changes in liver gene expression may be a direct result of GR antagonism in hepatocytes.

Q3: We are seeing anti-proliferative and pro-apoptotic effects in a cell line that does not express the progesterone receptor. What signaling pathway might be involved?

A3: Recent studies have shown that this compound Acetate can induce cell death in uterine sarcoma cells, which may have low or absent PR expression, through the inhibition of the STAT3/CCL2 signaling pathway.[6][7] UPA has been observed to inhibit the phosphorylation and total expression of STAT3, leading to downstream effects on cell proliferation and apoptosis, independent of its interaction with the progesterone receptor.[6][7]

Q4: How can we confirm if the observed effects of this compound Acetate in our experiments are due to on-target (PR) or off-target (e.g., GR, STAT3) interactions?

A4: To differentiate between on-target and off-target effects, a multi-pronged approach is recommended. This can include using control compounds with different receptor selectivity profiles, employing cell lines with and without the expression of the target receptors (e.g., PR-knockout cells), and performing rescue experiments. Additionally, specific assays to measure the activation of downstream signaling pathways of the suspected off-target receptors can provide valuable insights.

Data Presentation

Table 1: Comparative Binding Affinity of this compound Acetate for Steroid Receptors

ReceptorLigandRelative Binding Affinity (%)IC50 / Ki (nM)Reference
Progesterone Receptor (PR)Progesterone100-[3]
This compound AcetateHighData not fully available[3]
Glucocorticoid Receptor (GR)Dexamethasone100-[3]
This compound AcetateModerateData not fully available[3]
Androgen Receptor (AR)Dihydrotestosterone100-[3]
This compound AcetateWeak/NegligibleData not fully available[3]
Estrogen Receptor (ER)Estradiol100-[3]
This compound AcetateNegligibleData not fully available[3]
Mineralocorticoid Receptor (MR)Aldosterone100-[3]
This compound AcetateNegligibleData not fully available[3]

Note: Specific IC50 or Ki values for this compound Acetate across all steroid receptors are not consistently available in the public domain. The relative affinities are based on compiled data from multiple sources.

Experimental Protocols

Protocol 1: Assessing this compound Acetate's Effect on Glucocorticoid Receptor Signaling

Objective: To determine if this compound Acetate inhibits glucocorticoid-induced gene expression.

Methodology: Quantitative Reverse Transcription PCR (qRT-PCR)

  • Cell Culture and Treatment:

    • Culture cells of interest (e.g., HepG2 hepatocytes, UtLM uterine leiomyoma cells) to 70-80% confluency.

    • Treat cells with:

      • Vehicle control (e.g., DMSO).

      • Dexamethasone (a synthetic glucocorticoid, e.g., 100 nM) to activate the GR.

      • This compound Acetate at a range of concentrations (e.g., 0.1, 1, 10 µM).

      • Co-treatment of Dexamethasone and this compound Acetate at the same concentrations.

    • Incubate for a predetermined time (e.g., 6-24 hours).

  • RNA Extraction:

    • Lyse cells and extract total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.

    • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).

  • cDNA Synthesis:

    • Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).

  • qPCR:

    • Perform qPCR using a SYBR Green or TaqMan-based assay on a real-time PCR system.

    • Use primers specific for known glucocorticoid-responsive genes, such as FKBP5, GILZ, and PER1.

    • Include a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

    • The reaction mixture should contain cDNA template, forward and reverse primers, and qPCR master mix.

    • A typical thermal cycling protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

  • Data Analysis:

    • Calculate the relative gene expression using the ΔΔCt method.

    • Compare the expression of target genes in cells treated with Dexamethasone alone versus those co-treated with Dexamethasone and this compound Acetate. A significant decrease in Dexamethasone-induced gene expression in the presence of this compound Acetate indicates GR antagonism.

Protocol 2: Investigating this compound Acetate's Impact on the STAT3 Signaling Pathway

Objective: To determine if this compound Acetate inhibits the phosphorylation of STAT3.

Methodology: Western Blot Analysis

  • Cell Culture and Treatment:

    • Culture uterine sarcoma cells (e.g., MES-SA, SK-UT-1) or other relevant cell lines to 70-80% confluency.

    • Treat cells with:

      • Vehicle control (e.g., DMSO).

      • This compound Acetate at a range of concentrations (e.g., 1, 10, 20 µM).

    • Incubate for a specified time (e.g., 24-48 hours).

  • Protein Extraction:

    • Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

    • Separate the proteins by size on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat dry milk in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for phosphorylated STAT3 (p-STAT3) overnight at 4°C.

    • Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Stripping and Re-probing:

    • To normalize for protein loading, strip the membrane and re-probe with a primary antibody for total STAT3.

  • Data Analysis:

    • Quantify the band intensities for p-STAT3 and total STAT3 using densitometry software.

    • Calculate the ratio of p-STAT3 to total STAT3 for each treatment condition. A dose-dependent decrease in this ratio indicates inhibition of STAT3 phosphorylation by this compound Acetate.

Mandatory Visualizations

Caption: Off-target inhibition of the Glucocorticoid Receptor signaling pathway by this compound Acetate.

G UPA This compound Acetate STAT3 STAT3 UPA->STAT3 Inhibits Phosphorylation pSTAT3 p-STAT3 STAT3->pSTAT3 Phosphorylation CCL2_Gene CCL2 Gene pSTAT3->CCL2_Gene Activates Transcription CCL2_Expression CCL2 Expression CCL2_Gene->CCL2_Expression Cell_Effects Decreased Cell Growth Increased Apoptosis CCL2_Expression->Cell_Effects Leads to

Caption: this compound Acetate's off-target inhibition of the STAT3/CCL2 signaling pathway.

G cluster_workflow Experimental Workflow: Differentiating On-Target vs. Off-Target Effects Start Unexpected Phenotype Observed with UPA Hypothesis Hypothesize Off-Target Effect (e.g., GR antagonism) Start->Hypothesis Exp_Design Experimental Design Hypothesis->Exp_Design Cell_Lines Select Cell Lines: - PR+/GR+ - PR-/GR+ - PR+/GR- Exp_Design->Cell_Lines Treatments Treatments: - Vehicle - UPA - Dexamethasone (Dex) - UPA + Dex - Selective GR antagonist Exp_Design->Treatments Assays Perform Assays: - qRT-PCR (GR target genes) - Western Blot (p-GR) - Cell Viability/Apoptosis Cell_Lines->Assays Treatments->Assays Data_Analysis Data Analysis Assays->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion On_Target Phenotype is PR-mediated Conclusion->On_Target If phenotype only in PR+ cells & not mimicked by GR antagonist Off_Target Phenotype is GR-mediated Conclusion->Off_Target If phenotype in GR+ cells & mimicked by GR antagonist

Caption: Logical workflow for troubleshooting unexpected off-target effects of this compound Acetate.

References

Technical Support Center: Managing Ulipristal Acetate Integrity in Long-Term Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the degradation of Ulipristal acetate (B1210297) (UPA) in long-term experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound acetate and what are its primary stability concerns?

A1: this compound acetate is a selective progesterone (B1679170) receptor modulator (SPRM).[1] Its stability is a concern in long-term experiments as it is susceptible to degradation under various conditions, including acid and alkali hydrolysis, oxidation, and exposure to heat and light.[2][3][4]

Q2: How should I prepare and store this compound acetate stock solutions to minimize degradation?

A2: For in vitro experiments, it is recommended to first dissolve this compound acetate in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. The powdered form is stable at -20°C for at least three years. Stock solutions in DMSO can be stored at -80°C for up to one year. It is crucial to aliquot the stock solution to avoid repeated freeze-thaw cycles, which can accelerate degradation.

Q3: What are the known degradation products of this compound acetate?

A3: Forced degradation studies have identified several degradation products. The most common are the N-monodemethylated and N-didemethylated metabolites.[2] The mono-demethylated metabolite is known to be pharmacologically active. Other degradation products can form under stress conditions such as acidic and alkaline environments, oxidation, and heat.[3]

Q4: Can degradation of this compound acetate affect my experimental results?

A4: Yes. The formation of degradation products can lead to a decrease in the effective concentration of the active compound, resulting in reduced or inconsistent biological effects. Furthermore, some degradation products, like the mono-demethylated metabolite, are biologically active and could produce off-target effects or interfere with the intended signaling pathways under investigation.

Q5: How can I monitor the stability of my this compound acetate solution during a long-term experiment?

A5: The stability of your UPA solution can be monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or High-Performance Thin-Layer Chromatography (HPTLC). These methods can separate and quantify the parent this compound acetate from its degradation products, allowing you to assess the integrity of your solution over time. A general protocol for stability assessment is provided in this guide.

Troubleshooting Guides

Problem: I'm observing inconsistent or weaker than expected biological effects of this compound acetate in my long-term cell culture experiment.

  • Possible Cause 1: Degradation of this compound acetate in the stock solution.

    • Troubleshooting Steps:

      • Verify the storage conditions of your stock solution. Ensure it is stored at -80°C in small, single-use aliquots.

      • Avoid repeated freeze-thaw cycles.

      • If the stock solution is old, consider preparing a fresh batch.

      • Perform a stability check on your stock solution using the HPLC protocol provided below.

  • Possible Cause 2: Degradation of this compound acetate in the cell culture medium.

    • Troubleshooting Steps:

      • The stability of UPA in aqueous solutions, including cell culture media, can be limited. Consider the pH and composition of your medium.

      • When preparing your working solution, add the DMSO stock solution to the medium dropwise while gently mixing to ensure proper dissolution and minimize precipitation.

      • For very long-term experiments, consider replacing the medium with freshly prepared UPA-containing medium at regular intervals.

      • If possible, analyze a sample of the culture medium at the end of the experiment to quantify the remaining UPA concentration.

  • Possible Cause 3: Formation of biologically active degradation products.

    • Troubleshooting Steps:

      • The mono-demethylated metabolite of UPA is pharmacologically active and could be contributing to the observed effects.

      • Review the literature for known biological activities of UPA metabolites and degradation products.

      • If you suspect interference from degradation products, use a stability-indicating analytical method (like the HPLC protocol below) to identify and quantify any degradants present in your samples.

Problem: I see a precipitate forming when I add my this compound acetate stock solution to the aqueous buffer or cell culture medium.

  • Possible Cause: Poor solubility of this compound acetate in the aqueous environment.

    • Troubleshooting Steps:

      • Ensure the final concentration of DMSO in your working solution is kept low (typically below 0.1%) to avoid solvent-induced precipitation.

      • Add the DMSO stock solution to the aqueous solution slowly and with gentle agitation.

      • Consider preparing an intermediate dilution in a serum-containing medium before adding it to the final culture medium, as serum proteins can help to improve the solubility of hydrophobic compounds.

Data on this compound Acetate Degradation

The following tables summarize the degradation of this compound acetate under various stress conditions as reported in forced degradation studies. This data can help researchers understand the potential for degradation in their experimental setups.

Table 1: Summary of this compound Acetate Degradation under Different Stress Conditions

Stress ConditionReagent/ParameterDurationTemperature% DegradationReference
Acid Hydrolysis2N HCl30 min60°C12.40%[2]
Alkaline Hydrolysis2N NaOH30 min60°C23.90%[2]
Oxidative Degradation20% H₂O₂30 min60°C53.63%[2]
Thermal Degradation-4 hours60°C10.02%[3]
Neutral HydrolysisWater--5.06%[2]

Experimental Protocols

Protocol: Stability Assessment of this compound Acetate Solution by HPLC

This protocol provides a general framework for assessing the stability of a this compound acetate solution. Researchers should adapt and validate the method for their specific experimental conditions.

1. Materials and Reagents:

  • This compound acetate reference standard

  • HPLC-grade acetonitrile (B52724)

  • HPLC-grade water

  • Ortho-phosphoric acid

  • Triethylamine

  • Mobile Phase: 0.1% ortho-phosphoric acid and acetonitrile in a 50:50 (v/v) ratio. Adjust the pH to 4.0 with triethylamine.[2]

  • HPLC system with a UV detector

  • C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size)[2]

2. Preparation of Standard Solution:

  • Accurately weigh about 10 mg of this compound acetate reference standard and dissolve it in 10 mL of the mobile phase to get a concentration of 1000 µg/mL.[2]

  • From this stock solution, prepare a series of dilutions (e.g., 20, 40, 60, 80, 100 µg/mL) in the mobile phase to create a calibration curve.[2]

3. Sample Preparation:

  • At specified time points during your experiment (e.g., day 0, day 7, day 14), take an aliquot of your this compound acetate-containing solution (e.g., from your stock solution or cell culture medium).

  • If necessary, dilute the sample with the mobile phase to bring the concentration within the range of your calibration curve.

  • Filter the sample through a 0.45 µm syringe filter before injection.

4. HPLC Analysis:

  • Set the flow rate of the mobile phase to 1.0 mL/min.[2]

  • Set the UV detection wavelength to 223 nm.[2]

  • Inject 20 µL of your prepared standards and samples.[2]

  • Record the chromatograms. The retention time for this compound acetate is approximately 1.895 min under these conditions.[2]

5. Data Analysis:

  • Generate a calibration curve by plotting the peak area of the this compound acetate standard against its concentration.

  • Determine the concentration of this compound acetate in your samples by comparing their peak areas to the calibration curve.

  • Calculate the percentage of this compound acetate remaining at each time point relative to the initial concentration (time 0).

  • Monitor for the appearance of new peaks in the chromatogram, which may indicate the formation of degradation products.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Long-Term Experiment cluster_analysis Stability Analysis prep_stock Prepare UPA Stock Solution (DMSO) prep_working Prepare Working Solution (Aqueous) prep_stock->prep_working run_exp Incubate at 37°C (e.g., Cell Culture) prep_working->run_exp sampling Sample at Time Points (T0, T1, T2...) run_exp->sampling hplc HPLC Analysis sampling->hplc data_analysis Quantify UPA & Degradation Products hplc->data_analysis degradation_pathway UPA This compound Acetate Metabolite1 N-monodemethylated UPA (Active Metabolite) UPA->Metabolite1 CYP3A4 Metabolism Metabolite2 N-didemethylated UPA UPA->Metabolite2 CYP3A4 Metabolism Degradant1 Acid/Alkali Hydrolysis Products UPA->Degradant1 pH Stress Degradant2 Oxidation Products UPA->Degradant2 Oxidative Stress Degradant3 Thermal/Photo Degradation Products UPA->Degradant3 Physical Stress troubleshooting_logic start Inconsistent/Weak Biological Effect check_stock Check Stock Solution (Storage, Age, Freeze-Thaw) start->check_stock check_media Assess Stability in Culture Medium check_stock->check_media No Issue solution1 Prepare Fresh Stock Aliquot Properly check_stock->solution1 Issue Found check_degradants Consider Bioactive Degradation Products check_media->check_degradants No Issue solution2 Optimize Medium Prep Regularly Replace Medium check_media->solution2 Issue Found solution3 Use Stability-Indicating Assay Interpret Data Carefully check_degradants->solution3

References

Technical Support Center: Ulipristal Acetate Resistance in Continuous Exposure Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals investigating cell line resistance to Ulipristal Acetate (B1210297) (UPA) in continuous exposure studies.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound Acetate?

A1: this compound Acetate is a selective progesterone (B1679170) receptor modulator (SPRM). It binds with high affinity to the progesterone receptor (PR), where it can act as an antagonist, blocking the effects of progesterone, or as a partial agonist, depending on the specific tissue and cellular context. In uterine fibroids, its primary therapeutic effects are the inhibition of cell proliferation and induction of apoptosis (programmed cell death). For emergency contraception, it functions by inhibiting or delaying ovulation.

Q2: What are the potential mechanisms that could lead to UPA resistance in cell lines after continuous exposure?

A2: While specific research on acquired UPA resistance is still emerging, several mechanisms can be extrapolated from general principles of drug resistance to hormonal therapies:

  • Alterations in the Progesterone Receptor (PR):

    • Downregulation or loss of PR expression: Cells may reduce the amount of PR, thus decreasing the target for UPA.

    • Mutations in the PR gene: Changes in the ligand-binding domain could reduce the affinity of UPA for the receptor.

    • Alternative splicing of PR mRNA: This can lead to the production of PR isoforms that are not effectively targeted by UPA.[1][2]

  • Activation of Bypass Signaling Pathways:

    • Cancer cells can activate alternative growth-promoting pathways to circumvent the cell cycle block induced by UPA. Commonly activated escape routes include the PI3K/Akt/mTOR and MAPK/ERK pathways.[3][4][5]

  • Increased Drug Efflux:

    • Overexpression of ATP-binding cassette (ABC) transporters can actively pump UPA out of the cell, reducing its intracellular concentration and efficacy.

  • Altered Drug Metabolism:

    • Cells may develop mechanisms to metabolize and inactivate UPA more rapidly. UPA is primarily metabolized by the CYP3A4 enzyme.[6]

Q3: Does UPA have off-target effects that could influence resistance studies?

A3: Yes, UPA is known to bind to the glucocorticoid receptor (GR), where it acts as an antagonist.[7][8][9][10][11] This anti-glucocorticoid activity is significant and should be considered when interpreting experimental results, as it could lead to unexpected cellular responses independent of its effects on the progesterone receptor.

Q4: How can I confirm that my cell line has developed resistance to UPA?

A4: Resistance is confirmed by a significant increase in the half-maximal inhibitory concentration (IC50) value of UPA in the suspected resistant cell line compared to the parental, sensitive cell line.[12] This is determined by performing a cell viability assay over a range of UPA concentrations and comparing the dose-response curves.

Troubleshooting Guides

Issue 1: Inconsistent IC50 values for UPA in sensitive parental cell lines.

Possible CauseTroubleshooting Step
Cell Health and Passage Number Ensure cells are healthy, in the logarithmic growth phase, and within a low passage number. Genetic drift can occur at high passage numbers, altering drug sensitivity.
Cell Seeding Density Use a consistent and optimal cell seeding density for all experiments, as cell density can significantly impact drug response.
UPA Stock Solution Integrity Prepare fresh UPA stock solutions in an appropriate solvent like DMSO. Avoid repeated freeze-thaw cycles. Verify the final DMSO concentration in the culture medium is low (typically <0.1%) to prevent solvent-induced toxicity.
Assay Incubation Time Optimize and standardize the incubation time for the cell viability assay (e.g., 48, 72, or 96 hours).

Issue 2: My cell line is not developing resistance to UPA despite continuous exposure.

Possible CauseTroubleshooting Step
Insufficient Drug Concentration The initial UPA concentration may be too low to exert sufficient selective pressure. Gradually increase the concentration in a stepwise manner.
Exposure Duration Too Short Developing drug resistance is a lengthy process that can take several months.[13][14] Continue the exposure for an extended period.
Cell Line Characteristics Some cell lines may be inherently less prone to developing resistance to specific drugs. Consider using a different cell line.

Issue 3: My UPA-resistant cell line is losing its resistant phenotype over time.

Possible CauseTroubleshooting Step
Lack of Continuous Drug Pressure Drug-resistant phenotypes can be unstable without continuous selective pressure. Culture the resistant cells in the presence of a maintenance dose of UPA.[12]
Cell Line Heterogeneity The resistant cell line may be a mixed population of sensitive and resistant cells. Consider single-cell cloning to establish a homogenous resistant population.[12]

Quantitative Data

Table 1: Example IC50 Values of this compound Acetate in Sensitive and Hypothetical Resistant Cancer Cell Lines

Cell LineTumor TypeParental IC50Resistant IC50 (Hypothetical)Fold Resistance (Hypothetical)
Ishikawa Endometrial Cancer~10 µM[15]100 µM10
HEC-1-A Endometrial Cancer>10 µM[15]>100 µM>10
HEC-1-B Endometrial Cancer>10 µM[15]>100 µM>10
IGROV-1 Ovarian Cancer15.5 µM155 µM10
SKOV3 Ovarian Cancer31.5 µM315 µM10
MDA-iPRA Breast CancerProliferation inhibited at 1 µM[16]Proliferation at >10 µM>10

Note: The IC50 values for resistant cell lines are hypothetical examples to illustrate the concept of fold resistance, as specific data for UPA-resistant lines are not yet available in published literature.

Experimental Protocols

Protocol 1: Generation of this compound Acetate-Resistant Cell Lines

This protocol describes a general method for developing UPA-resistant cell lines using a continuous, dose-escalating exposure strategy.[17][18]

  • Determine the Initial IC50: Establish the baseline IC50 of the parental cell line for UPA using a standard cell viability assay (e.g., MTT or CellTiter-Glo).

  • Initial Exposure: Culture the parental cells in a medium containing UPA at a concentration equal to the IC10-IC20 (the concentration that inhibits growth by 10-20%).

  • Monitor and Passage: Maintain the cells in this drug concentration, changing the media every 2-3 days. Passage the cells when they reach 70-80% confluency. Expect significant cell death initially.

  • Dose Escalation: Once the cells have adapted and are proliferating steadily (this may take several weeks to months), gradually increase the UPA concentration (e.g., by 1.5 to 2-fold).[17]

  • Repeat Dose Escalation: Continue this process of adaptation followed by dose escalation until the cells can proliferate in a significantly higher concentration of UPA (e.g., 10-fold the initial IC50).

  • Establish a Stable Resistant Line: Once the desired level of resistance is achieved, maintain the cell line in a medium containing a maintenance dose of UPA to ensure the stability of the resistant phenotype.

  • Cryopreservation: At each stage of increased resistance, it is advisable to cryopreserve a batch of cells.

Protocol 2: Confirmation of UPA Resistance using a Cell Viability Assay (CCK-8)
  • Cell Seeding: Seed both the parental and the putative UPA-resistant cells into 96-well plates at a predetermined optimal density. Allow the cells to adhere overnight.

  • Drug Treatment: Replace the medium with a fresh medium containing serial dilutions of UPA. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for a standardized period (e.g., 48 or 72 hours).

  • Add CCK-8 Reagent: Add 10 µL of CCK-8 reagent to each well and incubate for 2-4 hours, or until a sufficient color change is observed.

  • Measure Absorbance: Measure the absorbance at 450 nm using a microplate reader.

  • Calculate IC50: Plot the cell viability against the UPA concentration to generate dose-response curves and calculate the IC50 value for both the parental and resistant cell lines. A significant rightward shift in the dose-response curve and a higher IC50 value for the resistant cell line confirm resistance.

Visualizations

Experimental_Workflow_for_Generating_UPA_Resistant_Cell_Lines cluster_setup Initial Setup cluster_exposure Continuous Exposure & Dose Escalation cluster_stabilization Stabilization & Characterization start Parental Cell Line ic50 Determine Initial IC50 start->ic50 expose_low Culture in IC10-IC20 UPA ic50->expose_low monitor Monitor & Passage expose_low->monitor increase_dose Increase UPA Concentration monitor->increase_dose Cells adapted increase_dose->monitor Repeat stable_line Establish Stable Resistant Line increase_dose->stable_line Desired resistance achieved maintenance Culture in Maintenance Dose stable_line->maintenance characterize Characterize Resistant Phenotype maintenance->characterize

Caption: Workflow for generating UPA-resistant cell lines.

Progesterone_Receptor_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus UPA This compound Acetate PR_HSP PR-HSP Complex UPA->PR_HSP Antagonist Progesterone Progesterone Progesterone->PR_HSP PR Progesterone Receptor (PR) PR_dimer PR Dimer PR->PR_dimer Dimerization HSP Heat Shock Proteins HSP->PR_HSP PR_HSP->PR Dissociation MAPK_pathway MAPK/ERK Pathway PR_dimer->MAPK_pathway PI3K_pathway PI3K/Akt Pathway PR_dimer->PI3K_pathway PRE Progesterone Response Element (PRE) PR_dimer->PRE Translocation & Binding Gene_Transcription Gene Transcription PRE->Gene_Transcription Cellular_Response Cellular Response (Proliferation, Apoptosis, etc.) Gene_Transcription->Cellular_Response

Caption: Progesterone receptor signaling pathway and UPA's inhibitory action.

Troubleshooting_Logic_Tree cluster_confirm Confirmation of Resistance cluster_investigate Investigation of Potential Mechanisms start Issue: Cell line resistance to UPA not as expected confirm_ic50 Confirm IC50 shift vs. parental line start->confirm_ic50 check_viability_assay Check cell viability assay protocol confirm_ic50->check_viability_assay check_upa_stock Check UPA stock solution confirm_ic50->check_upa_stock check_cell_health Check cell health and passage number confirm_ic50->check_cell_health investigate_pr Investigate Progesterone Receptor (PR) confirm_ic50->investigate_pr Resistance Confirmed pr_expression Check PR expression (Western Blot, qPCR) investigate_pr->pr_expression pr_mutation Sequence PR gene for mutations investigate_pr->pr_mutation pr_splicing Analyze for alternative splicing investigate_pr->pr_splicing investigate_pathways Investigate Bypass Signaling Pathways investigate_pr->investigate_pathways pathway_western Western Blot for p-Akt, p-ERK, etc. investigate_pathways->pathway_western investigate_efflux Investigate Drug Efflux investigate_pathways->investigate_efflux efflux_expression qPCR for ABC transporters (e.g., ABCB1, ABCG2) investigate_efflux->efflux_expression

Caption: Troubleshooting logic for unexpected UPA resistance results.

References

Technical Support Center: Ulipristal Acetate Bioequivalence Studies

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions to minimize variability in Ulipristal acetate (B1210297) (UPA) bioequivalence (BE) studies.

Frequently Asked Questions (FAQs)

Q1: What is the recommended study design for a this compound acetate bioequivalence study? A1: The recommended design is a single-dose, randomized, two-period, two-sequence crossover study.[1][2][3] A parallel study design may also be considered.[4] The study should be conducted under fasting conditions.[1][2][4] Bioequivalence should be based on the pharmacokinetic parameters of the parent compound, this compound acetate.[1][4]

Q2: Who should be recruited as subjects for the study? A2: Healthy, non-pregnant, and non-lactating adult female subjects should be recruited.[1][2][4] The number of subjects should be sufficient to achieve adequate statistical power, typically ranging from 24 to 42 subjects, to account for inter-subject variability.[1][2][5]

Q3: What is the appropriate washout period for a crossover study? A3: Given the terminal half-life of this compound acetate is approximately 32.4 hours, a washout period of at least 21 days is considered sufficient to prevent any carryover effects between study periods.[1][2]

Q4: How does food impact the pharmacokinetics of this compound acetate? A4: Administration with a high-fat meal can significantly alter the pharmacokinetics of UPA. It typically results in a lower mean Cmax (by about 40-45%), a delayed Tmax (from a median of 0.75 hours to 3 hours), and a higher mean AUC (by about 25%).[1][6][7] Despite these changes, they are generally not considered clinically significant for daily administration, and UPA can be taken with or without food.[1][6][8]

Q5: Should the bioequivalence assessment be based on the parent drug or its active metabolite? A5: The bioequivalence assessment for this compound acetate should be based on the determination of the parent compound.[1][9] The mono-demethylated metabolite is pharmacologically active, but the parent drug is considered to best reflect the biopharmaceutical quality of the product.[1][6]

Troubleshooting Guide

Issue 1: High intra-subject variability observed in Cmax.

  • Question: Our study is showing high variability in Cmax for this compound acetate, jeopardizing the bioequivalence assessment. What are the potential causes and mitigation strategies?

  • Answer: High variability in Cmax is a known characteristic of this compound acetate.[1]

    • Physiological Factors: Individual differences in gastric emptying and first-pass metabolism can contribute to variability.[10]

    • Formulation Factors: Differences in excipients or the polymorphic form of the active pharmaceutical ingredient (API) between the test and reference products can affect dissolution and absorption rates.[10] New crystalline polymorphic forms of UPA have been developed to improve solubility and bioavailability.[11][12]

    • Analytical Issues: Ensure the bioanalytical method (e.g., LC-MS/MS) is fully validated, sensitive enough (e.g., LLOQ of 0.05-0.2 ng/mL), and robust to minimize analytical variability.[1][9]

    • Mitigation Strategy: For highly variable drugs (intra-subject CV% >30%), regulatory agencies like the FDA encourage replicate study designs and may allow for scaled average bioequivalence (SABE) approaches.[13] Increasing the sample size based on the observed variability is also a common strategy.[14]

Issue 2: Unexpected results in a fed bioequivalence study.

  • Question: We conducted a fed study and the 90% confidence intervals for AUC are outside the acceptance range, even though the fasting study passed. Why might this happen?

  • Answer: While UPA can be taken with or without food, a high-fat meal alters its pharmacokinetic profile, increasing AUC by approximately 25%.[1] If the test and reference formulations interact with food differently, it can lead to BE failure under fed conditions.

    • Excipient-Food Interaction: Certain excipients in the test formulation might interact with the high-fat meal differently than those in the reference product, affecting drug solubilization and absorption.[15]

    • Dissolution Profile: The dissolution rate of the test product might be more sensitive to the presence of food and altered gastric pH, leading to a disproportionate increase in absorption compared to the reference product.

    • Troubleshooting: Conduct comparative in vitro dissolution tests in biorelevant media that simulate fed gastric and intestinal conditions to investigate formulation differences.

Issue 3: Potential for drug-drug interactions affecting study outcomes.

  • Question: Could concomitant medications taken by subjects affect the bioequivalence results for this compound acetate?

  • Answer: Yes, this is a critical consideration. This compound acetate is primarily metabolized by the cytochrome P450 enzyme CYP3A4.[6][16][17]

    • CYP3A4 Inducers: Strong CYP3A4 inducers (e.g., rifampicin, St. John's wort, carbamazepine) can dramatically decrease UPA plasma concentrations (Cmax by 90%, AUC by 93%), which would invalidate the results.[6]

    • CYP3A4 Inhibitors: Concomitant use with CYP3A4 inhibitors (e.g., ketoconazole) can increase UPA exposure.[17][18]

    • Gastric pH Modifiers: Drugs that increase gastric pH, such as proton pump inhibitors (e.g., esomeprazole), can decrease the Cmax of UPA by up to 65% due to its pH-dependent solubility.[19][20]

    • Protocol Requirement: The study protocol must have strict exclusion criteria for medications known to interact with CYP3A4 or alter gastric pH.

Key Experimental Protocols

In Vivo Bioequivalence Study Protocol

A single-center, randomized, open-label, two-period crossover study is conducted.[2][7]

  • Subjects: A minimum of 24 healthy female volunteers, confirmed to be non-pregnant, within an age range of 18-55 years and with a Body Mass Index (BMI) between 18.5 and 30 kg/m ².[5]

  • Dosing: Subjects receive a single oral dose of 30 mg this compound acetate (test or reference product) with water after a minimum 10-hour overnight fast.[2]

  • Washout Period: A 21-day washout period separates the two treatment periods.[1][2]

  • Blood Sampling: Venous blood samples are collected at pre-dose (0 hours) and at specific time points post-dose, for example: 0.25, 0.5, 0.75, 1, 1.25, 1.5, 1.75, 2, 2.5, 3, 4, 6, 8, 14, 24, 36, 48, and 72 hours.[2]

  • Statistical Analysis: Pharmacokinetic parameters (Cmax, AUC0-t, AUC0-∞) are calculated. The data is log-transformed, and an analysis of variance (ANOVA) is performed. The 90% confidence intervals for the ratio of the geometric means (Test/Reference) for Cmax and AUC must fall within the acceptance range of 80.00% to 125.00%.[2][5]

Bioanalytical Method: LC-MS/MS

A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is used for the quantification of this compound acetate in human plasma.[1][9]

  • Sample Preparation: A simple protein precipitation method is often sufficient. For example, a small volume of plasma (e.g., 50 µL) is treated with methanol (B129727) containing an internal standard (e.g., this compound acetate-d3).[9]

  • Chromatography:

    • Column: A C18 column (e.g., ACE Excel 3 C18-PFP) is suitable.[9]

    • Mobile Phase: A gradient elution using a combination of an aqueous solvent (e.g., ammonium (B1175870) formate (B1220265) buffer) and an organic solvent (e.g., methanol or acetonitrile).

    • Flow Rate: A typical flow rate is around 0.5-1.0 mL/min.

  • Mass Spectrometry:

    • Ionization: Positive electrospray ionization (ESI+) mode.[9]

    • Detection: Multiple Reaction Monitoring (MRM) is used, monitoring specific precursor-to-product ion transitions (e.g., m/z 476.2 → 134.1 for this compound acetate).[9]

  • Validation: The method must be fully validated for linearity, accuracy, precision, selectivity, recovery, and stability according to regulatory guidelines. A typical linear range is 0.05 to 100 ng/mL.[9]

In Vitro Dissolution Testing

Comparative dissolution testing should be conducted on at least 12 dosage units of both the test and reference products.[4]

  • Apparatus: USP Apparatus 1 (Basket) or 2 (Paddle).

  • Media: Testing should be performed in multiple pH media to reflect physiological conditions, such as pH 1.2, 4.5, and 6.8.[5]

  • Volume: 900 mL.

  • Temperature: 37 ± 0.5°C.

  • Rotation Speed: 50 or 75 RPM.

  • Sampling Times: Multiple time points should be selected to characterize the dissolution profile (e.g., 5, 10, 15, 20, 30, 45, and 60 minutes).

  • Acceptance Criteria: The dissolution profiles of the test and reference products should be similar (f2 similarity factor > 50).

Data Summary Tables

Table 1: Pharmacokinetic Parameters of this compound Acetate (30 mg Single Dose) in Healthy Female Subjects (Fasting State)

ParameterMean ValueStandard Deviation / RangeReference
Cmax (ng/mL) 176± 89[1][6]
AUC0-inf (ng·h/mL) 556± 260[1][6]
Tmax (hours) 0.9 - 1.0(Median, Range: 0.5 - 2.0)[1][6]
t1/2 (hours) 32.4± 6.3[1][6]

Table 2: Effect of a High-Fat Meal on this compound Acetate Pharmacokinetics (Compared to Fasting)

ParameterApproximate ChangeDescriptionReference
Mean Cmax ↓ 40-45%Peak concentration is reduced[1][6]
Median Tmax Delayed to 3 hoursTime to reach peak concentration is longer[1][6][7]
Mean AUC0-inf ↑ 25%Total drug exposure is increased[1][6]

Table 3: Regulatory Bioequivalence Acceptance Criteria

Pharmacokinetic ParameterStatistical MethodAcceptance Range (90% CI)
AUC0-t Geometric Mean Ratio (Test/Reference)80.00% - 125.00%
AUC0-inf Geometric Mean Ratio (Test/Reference)80.00% - 125.00%
Cmax Geometric Mean Ratio (Test/Reference)80.00% - 125.00%

Visualizations

UPA_BE_Workflow cluster_0 Pre-Study Phase cluster_1 Clinical Phase cluster_2 Analytical & Statistical Phase Protocol Protocol Design (Crossover, Fasted) Subjects Subject Screening & Recruitment Protocol->Subjects Product Test/Reference Product Characterization Subjects->Product Period1 Period 1: Dosing & Blood Sampling Product->Period1 Washout 21-Day Washout Period Period1->Washout Period2 Period 2: Dosing & Blood Sampling Washout->Period2 Analysis Plasma Sample Analysis (LC-MS/MS) Period2->Analysis PK Pharmacokinetic Parameter Calculation Analysis->PK Stats Statistical Analysis (ANOVA, 90% CI) PK->Stats Report Final Study Report Stats->Report Variability_Troubleshooting Start High PK Variability Observed CheckAnalytical Review Bioanalytical Method Validation? Start->CheckAnalytical CheckFormulation Investigate Formulation Differences? CheckAnalytical->CheckFormulation No ResultAnalytical Re-validate or Refine Analytical Method CheckAnalytical->ResultAnalytical Yes CheckDesign Review Study Design? CheckFormulation->CheckDesign No ResultFormulation Conduct Comparative Dissolution in Biorelevant Media CheckFormulation->ResultFormulation Yes ResultDesign Consider Replicate Design (SABE) or Increase Sample Size CheckDesign->ResultDesign Yes End Implement Corrective Actions CheckDesign->End No ResultAnalytical->End ResultFormulation->End ResultDesign->End UPA_Metabolism UPA This compound Acetate CYP3A4 CYP3A4 Enzyme UPA->CYP3A4 Metabolized by Metabolite1 Mono-demethylated UPA (Active) Metabolite2 Di-demethylated UPA Metabolite1->Metabolite2 CYP3A4->Metabolite1 Inducers CYP3A4 Inducers (e.g., Rifampicin, St. John's Wort) Inducers->CYP3A4 ↑ Increases Activity (↓ UPA Levels) Inhibitors CYP3A4 Inhibitors (e.g., Ketoconazole) Inhibitors->CYP3A4 ↓ Decreases Activity (↑ UPA Levels)

References

Technical Support Center: Ulipristal Acetate & Glucocorticoid Receptor Activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing the glucocorticoid receptor (GR) antagonist activity of Ulipristal Acetate (UPA) in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of this compound Acetate's off-target activity on the Glucocorticoid Receptor?

A1: this compound Acetate acts as a competitive antagonist at the glucocorticoid receptor. Studies have shown that UPA can block the transcriptional response to glucocorticoids in a dose-dependent manner.[1][2] The mechanism involves the inhibition of critical steps in GR activation, including receptor phosphorylation, subsequent nuclear translocation, and the interaction of the GR with its DNA binding sites (Glucocorticoid Response Elements, or GREs).[1][2][3] This inhibitory action has been observed in various cell types, including human uterine fibroid cells and hepatocytes.[1][2][4]

Q2: How does the GR antagonist activity of this compound Acetate compare to Mifepristone (B1683876) (RU-486)?

A2: Both this compound Acetate and Mifepristone are selective progesterone (B1679170) receptor modulators (SPRMs) that also exhibit GR antagonism. In some human cell lines, the potency of UPA in suppressing glucocorticoid-induced gene expression is comparable to that of Mifepristone.[1] However, quantitative binding assays indicate that Mifepristone generally has a significantly stronger binding affinity for the glucocorticoid receptor than UPA.[5] The metabolites of UPA also appear to have less antiglucocorticoid activity than the metabolites of Mifepristone. This suggests UPA may have a more favorable selectivity profile with weaker overall anti-glucocorticoid effects compared to Mifepristone.[5]

Q3: Can this compound Acetate act as a GR agonist?

A3: Yes, the effect of UPA on GR signaling can be tissue-specific. While it primarily acts as a GR antagonist in cell lines like those from the liver and uterus, in vivo studies in mice have revealed a more complex profile.[1][2] For instance, after acute exposure to UPA, the expression of GR target genes was decreased in the lung, liver, and uterus (antagonist effect), but was increased in the hippocampus and pituitary (agonist effect).[1][2][3][4] This highlights the importance of considering the experimental context and tissue type when interpreting results.

Q4: What are the potential implications of UPA's GR antagonism in my research?

A4: The cross-reactivity of UPA with the GR is an important consideration, as it can lead to off-target effects that may confound experimental results. For example, if you are studying the role of the progesterone receptor in a system that is also sensitive to glucocorticoid signaling, UPA's GR antagonism could produce effects independent of its action on the PR. This off-target activity has been suggested as a potential factor in side effects observed in clinical settings, such as hepatic injury.[1][3] Therefore, it is crucial to design experiments with appropriate controls to dissect the PR-mediated effects from the GR-mediated effects of UPA.

Troubleshooting Guide

Problem / Unexpected Result Potential Cause Troubleshooting Steps & Solutions
Unexpected changes in GR target gene expression (e.g., FKBP5, GILZ, PER1) after UPA treatment. UPA is directly modulating GR activity in your experimental system.1. Confirm GR expression: Verify that your cell line or tissue expresses the glucocorticoid receptor. 2. Run control experiments: Include a known GR agonist (e.g., Dexamethasone) and a known GR antagonist (e.g., Mifepristone) to benchmark UPA's effect. 3. Dose-response curve: Perform a dose-response experiment with UPA to determine the concentration at which GR-mediated effects become apparent.
Observed effect of UPA does not seem to be related to the progesterone receptor (PR). The effect is likely due to UPA's off-target GR antagonism.[6]1. Use PR-negative cells: If possible, repeat the experiment in a cell line that does not express the progesterone receptor to isolate GR-mediated effects.[1] 2. siRNA knockdown: Use siRNA to knock down either PR or GR to determine which receptor is responsible for the observed phenotype. 3. Selective antagonists: Use a highly selective GR antagonist that has no PR activity as a comparative control.
Inconsistent or variable results between experiments. Several factors could be at play: cell passage number, serum variability, or inconsistent compound concentration.1. Use charcoal-stripped serum: Endogenous glucocorticoids in standard fetal bovine serum can interfere with the assay. Using charcoal-stripped serum is critical to reduce background signaling. 2. Cell line integrity: Ensure consistent cell passage number and regularly test for mycoplasma contamination. 3. Compound stability: Prepare fresh stock solutions of UPA and ensure it is fully solubilized before adding to culture media.
In vivo study shows conflicting results (agonist in one tissue, antagonist in another). This is a known characteristic of UPA. The cellular context, including the expression of co-regulators, determines the ultimate response to the ligand.[1]1. Tissue-specific analysis: Analyze target gene expression and downstream effects in each tissue of interest separately. 2. Acknowledge complexity: When reporting findings, discuss the known tissue-specific agonist/antagonist properties of UPA. 3. Broader profiling: Consider using transcriptomic or proteomic approaches to get a more comprehensive view of UPA's effects in different tissues.

Data Presentation

Table 1: Comparative Receptor Binding Affinity of this compound Acetate vs. Mifepristone

This table summarizes the relative binding affinities (RBA) of this compound Acetate and Mifepristone for the Progesterone Receptor (PR) and Glucocorticoid Receptor (GR). The data is derived from competitive binding assays.

CompoundReceptorRelative Binding Affinity (%)*
This compound Acetate Progesterone Receptor (PR)115
Glucocorticoid Receptor (GR)22
Mifepristone Progesterone Receptor (PR)166
Glucocorticoid Receptor (GR)44

*Relative binding affinity is calculated relative to a reference compound for each receptor. Data adapted from U.S. Food and Drug Administration submission documentation.[5]

Table 2: Antiglucocorticoid Activity (IC50) of UPA and Mifepristone Metabolites

This table shows the half-maximal inhibitory concentration (IC50) for the inhibition of dexamethasone-stimulated transcriptional activity in HepG2 cells.

CompoundAntiglucocorticoid Activity IC50 (nM)
Monodemethylated this compound Acetate ~1000
Didemethylated this compound Acetate ~1000
Monodemethylated Mifepristone ~10

Data indicates that the primary metabolites of UPA have significantly less antiglucocorticoid activity compared to the primary metabolite of Mifepristone.[7]

Experimental Protocols & Visualizations

Protocol 1: MMTV-Luciferase Reporter Gene Assay for GR Antagonism

This cell-based assay is used to functionally assess the antagonist activity of a compound on GR-mediated gene transcription.

Principle: A reporter gene, such as luciferase, is placed under the transcriptional control of a promoter containing glucocorticoid response elements (GREs), commonly from the Mouse Mammary Tumor Virus (MMTV) long terminal repeat. A GR agonist (e.g., Dexamethasone) activates the endogenous GR, which then binds to the GREs and drives luciferase expression. A GR antagonist like UPA will compete with the agonist, resulting in a dose-dependent reduction in the luminescent signal.

Detailed Methodology:

  • Cell Culture: Plate cells (e.g., HepG2, HEK-293) in a 96-well plate at an appropriate density. It is recommended to use media supplemented with charcoal-stripped fetal bovine serum to minimize background glucocorticoid activity.

  • Transfection: Co-transfect cells with an MMTV-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.

  • Compound Treatment: After 24 hours, replace the media with fresh, charcoal-stripped media. Pre-treat the cells with a range of concentrations of this compound Acetate (e.g., 1 nM to 10 µM) or a vehicle control for 30-60 minutes.

  • Agonist Stimulation: Add a fixed concentration of a GR agonist, such as Dexamethasone (e.g., 100 nM), to all wells except the vehicle control.

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.

  • Lysis and Luminescence Measurement: Lyse the cells and measure both firefly (MMTV) and Renilla (control) luciferase activity using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis:

    • Normalize the firefly luciferase signal to the Renilla luciferase signal for each well.

    • Calculate the percentage of inhibition of the Dexamethasone-induced response for each UPA concentration.

    • Plot the percentage of inhibition against the logarithm of the UPA concentration and use non-linear regression to determine the IC50 value.

MMTV_Luciferase_Assay cluster_agonist Agonist Action cluster_antagonist Antagonist Action Dex Dexamethasone (Agonist) GR_cyto_A Inactive GR (Cytoplasm) Dex->GR_cyto_A Binds GR_nuc_A Active GR (Nucleus) GR_cyto_A->GR_nuc_A Translocates MMTV MMTV Promoter (on Plasmid) GR_nuc_A->MMTV Binds Luc_A Luciferase Expression MMTV->Luc_A Activates Luc_B No Expression MMTV->Luc_B Light_A Light Signal Luc_A->Light_A UPA This compound Acetate (Antagonist) GR_cyto_B Inactive GR (Cytoplasm) UPA->GR_cyto_B Binds GR_nuc_B Blocked GR GR_cyto_B->GR_nuc_B Inhibits Translocation GR_nuc_B->MMTV Light_B No Signal Luc_B->Light_B

MMTV-Luciferase reporter assay principle.
Protocol 2: Differentiating PR vs. GR-Mediated Effects

Principle: To determine if an observed effect of UPA is mediated by the progesterone receptor or the glucocorticoid receptor, a comparative experiment using cell lines with different receptor expression profiles is performed. HepG2 cells are a well-established human hepatocyte cell line that expresses GR but lacks detectable levels of PR, while UtLM cells (immortalized human uterine fibroid cells) express both PR and GR.[1]

Detailed Methodology:

  • Cell Culture: Culture HepG2 and UtLM cells in parallel under identical conditions.

  • Treatment Groups: For each cell line, set up the following treatment groups:

    • Vehicle Control

    • GR Agonist (e.g., 100 nM Dexamethasone)

    • UPA alone (e.g., 1 µM)

    • GR Agonist + UPA

  • Incubation: Treat the cells for a predetermined time course (e.g., 6 hours for gene expression analysis).

  • Endpoint Measurement: Analyze a relevant endpoint. For example, to assess transcriptional activity, isolate RNA and perform quantitative RT-PCR (qRT-PCR) for known GR-responsive genes (e.g., FKBP5, GILZ, PER1).

  • Data Analysis:

    • Compare the ability of Dexamethasone to induce the target genes in both cell lines.

    • Compare the ability of UPA to antagonize the Dexamethasone effect in both cell lines.

    • Interpretation: If UPA demonstrates a similar antagonist effect on GR target genes in both the PR-negative (HepG2) and PR-positive (UtLM) cells, it provides strong evidence that this action is mediated directly through the GR, independent of the PR.[1]

Receptor_Differentiation cluster_workflow Experimental Workflow start Start culture Culture Cells in Parallel start->culture split culture->split hepg2 HepG2 Cells (GR-positive, PR-negative) split->hepg2 utlm UtLM Cells (GR-positive, PR-positive) split->utlm treat_hepg2 Treat with Dex +/- UPA hepg2->treat_hepg2 treat_utlm Treat with Dex +/- UPA utlm->treat_utlm analyze_hepg2 Analyze Endpoint (e.g., qRT-PCR) treat_hepg2->analyze_hepg2 analyze_utlm Analyze Endpoint (e.g., qRT-PCR) treat_utlm->analyze_utlm compare Compare Results analyze_hepg2->compare analyze_utlm->compare conclusion Conclusion: Effect is PR-independent if similar in both cell lines compare->conclusion

Workflow to differentiate PR vs. GR effects.
GR Signaling Pathway and UPA's Point of Intervention

The canonical glucocorticoid signaling pathway involves the binding of a glucocorticoid (like cortisol or dexamethasone) to the cytosolic GR, which is part of a complex with heat shock proteins (HSPs). Ligand binding causes the dissociation of HSPs, phosphorylation, and translocation of the GR into the nucleus. In the nucleus, the activated GR dimerizes and binds to GREs on DNA to regulate the transcription of target genes. This compound Acetate interferes with this pathway primarily by competing for ligand binding and subsequently inhibiting GR phosphorylation and nuclear translocation.[1]

GR_Pathway cluster_cell Cell cluster_cyto Cytoplasm cluster_nuc Nucleus GC Glucocorticoid (e.g., Dexamethasone) GR_HSP GR-HSP Complex GC->GR_HSP Binds GR_P Phosphorylated GR GR_HSP->GR_P HSP Dissociation & Phosphorylation GR_dimer GR Dimer GR_P->GR_dimer Nuclear Translocation GR_P->GR_dimer Inhibited by UPA UPA This compound Acetate UPA->GR_HSP Competes & Inhibits GRE GRE on DNA GR_dimer->GRE Binds Transcription Target Gene Transcription GRE->Transcription Regulates

GR signaling and UPA's intervention points.

References

Improving the sensitivity of analytical methods for Ulipristal detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analytical detection of Ulipristal Acetate (B1210297) (UPA). The information provided aims to help improve the sensitivity and robustness of analytical methods such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the analysis of this compound Acetate.

Improving Assay Sensitivity

Question: My assay is not sensitive enough to detect low concentrations of this compound Acetate. How can I improve the limit of detection (LOD) and limit of quantification (LOQ)?

Answer: Improving the sensitivity of your analytical method for this compound Acetate involves a multi-faceted approach focusing on sample preparation, chromatography, and detector settings. Here are several strategies:

  • Optimize Sample Preparation:

    • Increase Sample Volume: If feasible, increasing the initial sample volume (e.g., plasma) can concentrate the analyte.[1]

    • Efficient Extraction: Switch from protein precipitation to a more specific extraction method like liquid-liquid extraction (LLE) or solid-phase extraction (SPE). LLE with solvents like hexane (B92381) and dichloromethane (B109758) has been shown to provide a cleaner extract, which can reduce matrix effects and improve sensitivity.[2][3]

    • Evaporation and Reconstitution: After extraction, evaporate the organic solvent and reconstitute the residue in a smaller volume of mobile phase. This pre-concentration step can significantly boost the signal intensity.

  • Enhance Chromatographic Performance:

    • Column Selection: Use a column with a smaller internal diameter (e.g., 2.1 mm) and smaller particle size (e.g., < 3 µm) to increase separation efficiency and produce sharper peaks.[4]

    • Mobile Phase Optimization: Ensure the use of high-purity, LC-MS grade solvents and additives to minimize background noise.[4] For LC-MS/MS, volatile mobile phase additives like ammonium (B1175870) formate (B1220265) or acetate are preferred over non-volatile salts.[5]

    • Gradient Elution: Employ a gradient elution program to effectively separate UPA from interfering matrix components, leading to a better signal-to-noise ratio.[6][7]

  • Fine-Tune Mass Spectrometer Parameters (for LC-MS/MS):

    • Ionization Source: Optimize the electrospray ionization (ESI) source parameters, including spray voltage, gas temperatures, and gas flow rates, to maximize the ionization of this compound Acetate.

    • MRM Transitions: Ensure you are using the most sensitive and specific multiple reaction monitoring (MRM) transitions. For UPA, the transition m/z 476.2 → 134.1 is commonly used.[1][6][8]

Managing Matrix Effects in LC-MS/MS

Question: I am observing significant signal suppression or enhancement for this compound Acetate in my LC-MS/MS analysis. What are matrix effects and how can I mitigate them?

Answer: Matrix effects are the alteration of ionization efficiency by co-eluting compounds from the sample matrix.[9][10] This can lead to inaccurate quantification. Here’s how to address this issue:

  • What are Matrix Effects? The sample matrix includes all components other than the analyte of interest (e.g., proteins, lipids, salts in plasma). During LC-MS/MS analysis, these components can co-elute with this compound Acetate and interfere with its ionization in the mass spectrometer's source, causing either a decrease (ion suppression) or an increase (ion enhancement) in the signal.[9]

  • Strategies for Mitigation:

    • Improve Sample Cleanup: As mentioned for improving sensitivity, more rigorous sample preparation techniques like LLE or SPE are crucial for removing interfering matrix components.[3]

    • Chromatographic Separation: Optimize your HPLC method to separate this compound Acetate from the bulk of the matrix components. Adjusting the gradient profile or using a different stationary phase can be effective.

    • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): The most effective way to compensate for matrix effects is to use a SIL-IS, such as this compound Acetate-d3.[1][6] A SIL-IS co-elutes with the analyte and experiences the same matrix effects, allowing for accurate correction during data analysis.

    • Dilution: Diluting the sample can reduce the concentration of interfering matrix components, but this may compromise the sensitivity of the assay.

Troubleshooting Chromatographic Issues

Question: I am experiencing poor peak shape (e.g., tailing, fronting, or splitting) for my this compound Acetate peak. What could be the cause and how can I fix it?

Answer: Poor peak shape can compromise resolution and integration accuracy. The causes can be related to the column, mobile phase, or injection solvent.

  • Peak Tailing:

    • Cause: Often caused by secondary interactions between the basic analyte and acidic silanol (B1196071) groups on the silica-based column packing.

    • Solution:

      • Use an end-capped column or a column with a different stationary phase (e.g., a PFP column).[1]

      • Add a small amount of a competing base, like triethylamine (B128534) (TEA), to the mobile phase to block the active sites on the column.[11]

      • Adjust the mobile phase pH.

  • Peak Fronting:

    • Cause: Typically indicates column overload, where too much sample has been injected.

    • Solution: Reduce the injection volume or the concentration of the sample.

  • Peak Splitting:

    • Cause: Can be due to a partially blocked frit, a void in the column packing, or a mismatch between the injection solvent and the mobile phase.

    • Solution:

      • Reverse-flush the column to remove any particulates.

      • Ensure the injection solvent is of a similar or weaker strength than the initial mobile phase.

      • If the column is damaged, it may need to be replaced.

Quantitative Data Summary

The following table summarizes the performance of various published analytical methods for the detection of this compound Acetate.

Analytical MethodMatrixLLOQ (ng/mL)Linear Range (ng/mL)Extraction MethodReference
LC-MS/MSHuman Plasma0.050.05 - 100Protein Precipitation[1]
LC-MS/MSHuman Plasma0.2Not SpecifiedNot Specified[12]
LC-MS/MSHuman Plasma0.30.3 - 300Protein Precipitation[6][13]
LC-MS/MSHuman Plasma11 - 300Liquid-Liquid Extraction[8]
UPLC-MS/MSHuman Serum0.10.1 - 250Liquid-Liquid Extraction[2]
RP-HPLCBulk and Formulation0.24 (µg/mL)20 - 50 (µg/mL)Not Applicable[14]

Experimental Protocols

LC-MS/MS Method for this compound Acetate in Human Plasma

This protocol is based on a method with high sensitivity.[1]

  • Sample Preparation (Protein Precipitation):

    • To 50 µL of human plasma, add 150 µL of methanol (B129727) containing the internal standard (this compound Acetate-d3).

    • Vortex the mixture for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and inject a portion into the LC-MS/MS system.

  • Chromatographic Conditions:

    • Column: ACE Excel 3 C18-PFP (dimensions not specified)[1]

    • Mobile Phase: A gradient of methanol and water.

    • Flow Rate: 0.4 mL/min

    • Run Time: 4 minutes

  • Mass Spectrometric Conditions:

    • Ionization: Positive Electrospray Ionization (ESI+)

    • Mode: Multiple Reaction Monitoring (MRM)

    • MRM Transitions:

      • This compound Acetate: m/z 476.2 → 134.1[1]

      • This compound Acetate-d3 (IS): m/z 479.3 → 416.2[1]

UPLC-MS/MS Method for this compound Acetate in Human Serum

This protocol utilizes liquid-liquid extraction for cleaner sample preparation.[2]

  • Sample Preparation (Liquid-Liquid Extraction):

    • To a volume of human serum, add the internal standard.

    • Add a mixture of hexane and dichloromethane for extraction.

    • Vortex to mix thoroughly.

    • Centrifuge to separate the layers.

    • Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase.

  • Chromatographic Conditions:

    • System: UPLC (Ultra-Performance Liquid Chromatography)

    • Separation: Reverse-phase chromatography

    • Run Time: 7 minutes

  • Mass Spectrometric Conditions:

    • Ionization: Positive Electrospray Ionization (ESI+)

    • Mode: Multiple Reaction Monitoring (MRM)

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lle_path cluster_analysis Analysis start Biological Sample (Plasma/Serum) add_is Add Internal Standard start->add_is extraction Extraction (Protein Precipitation or LLE) add_is->extraction centrifuge Centrifugation extraction->centrifuge supernatant Collect Supernatant/ Organic Layer centrifuge->supernatant evap Evaporation (if LLE) supernatant->evap LLE Path hplc HPLC/UPLC Separation supernatant->hplc PPT Path reconstitute Reconstitution evap->reconstitute reconstitute->hplc ms MS/MS Detection hplc->ms data Data Acquisition & Processing ms->data

Caption: Experimental workflow for this compound Acetate analysis.

troubleshooting_sensitivity cluster_sample_prep Sample Preparation cluster_chromatography Chromatography cluster_ms Mass Spectrometry start Low Sensitivity/ High LLOQ optimize_extraction Optimize Extraction (e.g., LLE/SPE) start->optimize_extraction column_select Use High-Efficiency Column (Smaller ID & Particle Size) start->column_select optimize_source Optimize Ion Source Parameters start->optimize_source increase_vol Increase Sample Volume increase_vol->optimize_extraction preconcentrate Pre-concentrate Sample (Evaporate & Reconstitute) optimize_extraction->preconcentrate end_node Improved Sensitivity preconcentrate->end_node mobile_phase Use High-Purity Solvents column_select->mobile_phase mobile_phase->end_node check_mrm Verify MRM Transitions optimize_source->check_mrm check_mrm->end_node

Caption: Troubleshooting guide for low sensitivity issues.

References

Technical Support Center: Cryopreservation of Ulipristal-Treated Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices, troubleshooting guides, and frequently asked questions (FAQs) for the cryopreservation of cells treated with Ulipristal acetate (B1210297).

Frequently Asked Questions (FAQs)

Q1: What is this compound acetate and how might it affect my cells prior to cryopreservation?

A1: this compound acetate is a selective progesterone (B1679170) receptor modulator (SPRM).[1] Depending on the cell type and context, it can have various effects, including inhibition of cell proliferation and induction of apoptosis (programmed cell death), particularly in progesterone-dependent cells like those in uterine fibroids.[2] It can also alter the endometrial lining.[2][3] Therefore, cells treated with this compound acetate may be in a different physiological state compared to untreated cells, potentially affecting their robustness and viability during the cryopreservation process.

Q2: Are there any specific cryopreservation protocols for cells treated with this compound acetate?

A2: Currently, there are no universally established protocols specifically for cryopreserving cells pre-treated with this compound acetate. However, standard cryopreservation best practices can be adapted. It is crucial to optimize these standard protocols for your specific cell type and experimental conditions, considering the potential effects of this compound acetate on cell health.

Q3: What are the key factors to consider for successful cryopreservation of this compound-treated cells?

A3: The fundamental principles of cryopreservation are critical:

  • Cell Health: Ensure cells are healthy, with a viability of over 90%, and in the logarithmic growth phase before starting the cryopreservation process.[4]

  • Cryoprotective Agent (CPA): Use a suitable CPA, such as dimethyl sulfoxide (B87167) (DMSO) or glycerol, to protect cells from damage caused by ice crystal formation.[5][6]

  • Controlled Cooling Rate: A slow and controlled cooling rate, typically -1°C per minute, is crucial to minimize intracellular ice formation.[7][8]

  • Proper Storage: Store cells at ultra-low temperatures, ideally in the vapor phase of liquid nitrogen (below -130°C), to halt metabolic activity.

  • Rapid Thawing: Thaw cells quickly to minimize the formation of damaging ice crystals.[4]

Q4: Should I remove this compound acetate from the cell culture medium before cryopreservation?

A4: It is generally recommended to wash the cells and resuspend them in a fresh, drug-free cryopreservation medium. This ensures that the freezing medium composition is well-defined and free from any confounding factors from the drug treatment.

Experimental Protocol: Cryopreservation of this compound-Treated Cells

This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.

Materials:

  • Healthy, logarithmically growing cells treated with this compound acetate

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS), sterile

  • Trypsin-EDTA or other cell detachment solution (for adherent cells)

  • Cryopreservation medium (e.g., complete growth medium with 5-10% DMSO)

  • Sterile cryogenic vials

  • Controlled-rate freezing container (e.g., Mr. Frosty)

  • -80°C freezer

  • Liquid nitrogen storage dewar

Methodology:

  • Cell Preparation:

    • For adherent cells, wash with PBS and detach using Trypsin-EDTA. Neutralize the trypsin with complete growth medium.

    • For suspension cells, proceed directly to centrifugation.

    • Centrifuge the cell suspension at a low speed (e.g., 100-300 x g) for 5 minutes to pellet the cells.

    • Carefully aspirate the supernatant.

  • Cell Counting and Viability Assessment:

    • Resuspend the cell pellet in a small volume of complete growth medium.

    • Perform a cell count and assess viability using a method such as trypan blue exclusion. Ensure viability is >90%.

  • Resuspension in Cryopreservation Medium:

    • Centrifuge the cells again and resuspend the pellet in chilled cryopreservation medium at the desired concentration (typically 1-5 x 10^6 cells/mL).[6]

  • Aliquoting:

    • Dispense the cell suspension into sterile cryogenic vials.

  • Controlled-Rate Freezing:

    • Place the cryogenic vials into a controlled-rate freezing container.

    • Transfer the container to a -80°C freezer overnight. This will achieve a cooling rate of approximately -1°C/minute.[8]

  • Long-Term Storage:

    • The following day, transfer the vials to the vapor phase of a liquid nitrogen dewar for long-term storage.

Data Presentation: Optimization of Cryopreservation Parameters

ParameterCondition 1Condition 2Condition 3Post-Thaw Viability (%)Post-Thaw Recovery (%)Notes
Cell Density (cells/mL) 1 x 10^62.5 x 10^65 x 10^6
Cryoprotectant (CPA) 5% DMSO10% DMSO7.5% DMSO
Freezing Medium Base Complete Growth MediumFetal Bovine Serum (FBS)Commercial Cryo-medium
Post-Ulipristal Incubation 0 hours12 hours24 hours

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Low post-thaw viability 1. Sub-optimal cell health pre-freezing.2. Inappropriate cooling rate.3. Incorrect concentration of CPA.4. This compound-induced apoptosis or senescence.1. Ensure cells are in the logarithmic growth phase and have high viability before freezing.[4]2. Use a controlled-rate freezing container to ensure a -1°C/minute cooling rate.[7]3. Titrate the concentration of your CPA (e.g., 5-10% DMSO).4. Consider a shorter this compound treatment duration or a recovery period in drug-free medium before freezing.
Cell clumping after thawing 1. High cell density in the cryovial.2. Incomplete resuspension after thawing.1. Optimize the cell freezing density. A lower density may reduce clumping.2. Gently pipette the cell suspension up and down after thawing to ensure a single-cell suspension.
Poor cell attachment or growth post-thaw 1. Cellular stress from the freeze-thaw process.2. Residual toxicity from the CPA.3. Long-term effects of this compound treatment.1. Allow cells adequate recovery time post-thawing. Consider using a richer growth medium for the first few passages.2. Centrifuge the cells after thawing to remove the cryopreservation medium and resuspend in fresh, pre-warmed complete growth medium.3. Perform functional assays to assess the impact of this compound treatment and cryopreservation on cell behavior.

Visualizations

Cryopreservation_Workflow Cryopreservation Workflow for this compound-Treated Cells cluster_prep Cell Preparation cluster_freezing Freezing Process cluster_storage Long-Term Storage cell_culture This compound-Treated Cells in Culture harvest Harvest Cells cell_culture->harvest wash Wash with PBS harvest->wash count Count Cells & Assess Viability (>90%) wash->count resuspend Resuspend in Cryopreservation Medium count->resuspend aliquot Aliquot into Cryovials resuspend->aliquot controlled_freeze Controlled-Rate Freezing (-1°C/min) to -80°C aliquot->controlled_freeze ln2_storage Transfer to Liquid Nitrogen Vapor Phase controlled_freeze->ln2_storage

Caption: A flowchart illustrating the key steps in the cryopreservation of cells treated with this compound.

Progesterone_Signaling_Pathway Simplified Progesterone Receptor Signaling and this compound Action cluster_cell Target Cell PR Progesterone Receptor (PR) nucleus Nucleus PR->nucleus Translocates gene_expression Target Gene Expression (e.g., proliferation, survival) nucleus->gene_expression Regulates Progesterone Progesterone Progesterone->PR Binds and Activates This compound This compound Acetate This compound->PR Binds and Modulates (Antagonist/Partial Agonist)

Caption: Diagram showing this compound acetate's modulation of the progesterone receptor signaling pathway.

References

Avoiding contamination in cell cultures when using Ulipristal stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Ulipristal acetate (B1210297) stock solutions in cell culture. Our goal is to help you avoid contamination and other common issues to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: How should I dissolve this compound acetate for my cell culture experiments?

A1: this compound acetate is sparingly soluble in aqueous solutions. Therefore, it is recommended to first dissolve it in dimethyl sulfoxide (B87167) (DMSO) to create a concentrated stock solution. For complete dissolution, gentle warming may be necessary.

Q2: What is the recommended solvent and concentration for a this compound acetate stock solution?

A2: Cell culture grade DMSO is the recommended solvent for preparing this compound acetate stock solutions. A stock solution with a concentration of 10 mM is commonly used in cell culture experiments.

Q3: How can I sterilize my this compound acetate stock solution?

A3: To prevent microbial contamination, your this compound acetate stock solution in DMSO should be sterilized. This can be achieved by filtering the solution through a 0.22 µm syringe filter that is compatible with DMSO, such as one with a PTFE (polytetrafluoroethylene) or nylon membrane.[1]

Q4: How should I store my this compound acetate stock solution?

A4: To maintain the stability and integrity of your this compound acetate stock solution, it is crucial to store it properly. Aliquoting the stock solution into smaller, single-use volumes is highly recommended to avoid repeated freeze-thaw cycles.

Storage TemperatureDuration
-20°CUp to 2 years[2]
-80°CFor long-term storage

Q5: My this compound acetate is precipitating after I add it to my cell culture medium. What can I do to prevent this?

A5: Precipitation of hydrophobic compounds like this compound acetate upon dilution in aqueous cell culture media is a common issue. Here are several strategies to prevent this:

  • Pre-warm the media: Before adding your stock solution, ensure your cell culture medium is pre-warmed to 37°C.

  • Rapid mixing: Add the this compound acetate stock solution dropwise to the culture medium while gently swirling or vortexing to ensure rapid and even dispersion.

  • Lower the final DMSO concentration: While preparing your working solution, ensure the final concentration of DMSO in the cell culture medium is kept to a minimum, typically below 0.5%, to avoid solvent-induced cytotoxicity and precipitation.

  • Use a serum-containing medium for dilution: If your experimental design allows, performing an intermediate dilution step in a serum-containing medium can help improve the solubility of this compound acetate, as serum proteins can help to keep the compound in solution.

Troubleshooting Guides

Problem 1: I observe microbial contamination in my cell cultures after adding the this compound acetate working solution.

This guide will help you systematically identify the source of contamination.

A Contamination Observed B Is the this compound Acetate Stock Solution Sterile? A->B C Was Aseptic Technique Followed During Preparation? A->C D Are Other Reagents Sterile? A->D B->C Yes E Action: Re-sterilize Stock Solution B->E No C->D Yes F Action: Review and Reinforce Aseptic Technique C->F No G Action: Test Other Reagents for Contamination D->G No H Source Identified D->H Yes E->H F->H G->H

Troubleshooting workflow for microbial contamination.

Problem 2: I am observing unexpected or inconsistent effects of this compound acetate on my cells.

This can be due to issues with the stock solution or experimental setup.

Possible CauseRecommended Solution
Incorrect concentration of stock solution Verify calculations and ensure accurate weighing of the compound and measurement of the solvent.
Degradation of this compound acetate Ensure the stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles. Prepare a fresh stock solution if in doubt.
Precipitation of this compound acetate in the working solution Follow the recommendations in FAQ Q5 to prevent precipitation. Visually inspect the working solution for any signs of precipitation before adding it to the cells.
Off-target effects This compound acetate is a selective progesterone (B1679170) receptor modulator (SPRM) but may have off-target effects at high concentrations. Perform dose-response experiments to determine the optimal concentration range for your cell line.
DMSO toxicity Ensure the final concentration of DMSO in your cell culture medium is not toxic to your cells. A vehicle control (medium with the same final DMSO concentration but without this compound acetate) should always be included in your experiments.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Acetate Stock Solution in DMSO

Materials:

  • This compound acetate powder

  • Cell culture grade Dimethyl sulfoxide (DMSO)

  • Sterile, conical microcentrifuge tubes

  • Vortex mixer

  • 0.22 µm sterile syringe filter (DMSO-compatible, e.g., PTFE or nylon)

  • Sterile syringes

  • Sterile, light-protected storage vials

Procedure:

  • Work in a sterile environment: Perform all steps in a laminar flow hood or biological safety cabinet to maintain sterility.

  • Weigh this compound acetate: Accurately weigh the desired amount of this compound acetate powder in a sterile microcentrifuge tube. To prepare 1 mL of a 10 mM stock solution, you will need 4.756 mg of this compound acetate (Molecular Weight: 475.6 g/mol ).

  • Dissolve in DMSO: Add the appropriate volume of cell culture grade DMSO to the microcentrifuge tube. For a 10 mM stock solution, add 1 mL of DMSO for every 4.756 mg of this compound acetate.

  • Ensure complete dissolution: Vortex the solution thoroughly until the this compound acetate powder is completely dissolved. If necessary, gently warm the solution in a 37°C water bath for a few minutes to aid dissolution.

  • Sterile filter the solution: Draw the this compound acetate/DMSO solution into a sterile syringe. Attach a 0.22 µm DMSO-compatible syringe filter to the syringe.

  • Aliquot for storage: Dispense the sterile-filtered stock solution into sterile, light-protected vials in single-use aliquots (e.g., 50 µL or 100 µL).

  • Store properly: Store the aliquots at -20°C for short-term storage or at -80°C for long-term storage.

A Weigh this compound Acetate B Dissolve in DMSO A->B C Vortex/Warm to Dissolve B->C D Sterile Filter (0.22 µm) C->D E Aliquot into Sterile Vials D->E F Store at -20°C or -80°C E->F

Workflow for preparing a sterile this compound acetate stock solution.

Data Presentation

This compound Acetate IC50 Values in Cancer Cell Lines

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Cell LineCancer TypeIC50 (µM)
IGROV-1Ovarian Cancer15.5[2]
SKOV3Ovarian Cancer31.5[2]

Note: IC50 values can vary depending on the specific experimental conditions, such as cell density and incubation time.

Signaling Pathway

This compound Acetate-Mediated Inhibition of the STAT3/CCL2 Signaling Pathway

Recent studies have shown that this compound acetate can induce cell death in uterine sarcoma cells by inhibiting the STAT3/CCL2 signaling pathway.[3]

UPA This compound Acetate STAT3 STAT3 UPA->STAT3 Inhibits Phosphorylation pSTAT3 pSTAT3 (Active) STAT3->pSTAT3 Phosphorylation CCL2 CCL2 pSTAT3->CCL2 Regulates Expression CellDeath Cell Death CCL2->CellDeath Inhibition Leads to

This compound acetate's effect on the STAT3/CCL2 pathway.

References

Validation & Comparative

A Comparative Analysis of Ulipristal Acetate and Mifepristone on Endometrial Tissue

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, evidence-based comparison of two selective progesterone (B1679170) receptor modulators (SPRMs), ulipristal acetate (B1210297) (UPA) and mifepristone (B1683876), focusing on their distinct effects on endometrial tissue. The information presented is collated from various scientific studies to assist researchers and drug development professionals in understanding the nuanced mechanisms and impacts of these compounds.

Introduction

This compound acetate and mifepristone are both synthetic steroids that exert their effects by modulating progesterone receptors (PR). While both are classified as SPRMs, their pharmacological profiles and subsequent effects on the endometrium exhibit notable differences. UPA is recognized for its mixed progesterone agonist and antagonist effects, whereas mifepristone is primarily a potent progesterone receptor antagonist.[1] These distinctions are critical in their clinical applications, which range from emergency contraception to the management of uterine fibroids. This guide delves into the comparative effects of UPA and mifepristone on endometrial histology, gene expression, and key signaling pathways.

Comparative Data on Endometrial Tissue Effects

The following tables summarize the quantitative data from comparative studies on the effects of this compound acetate and mifepristone on endometrial tissue.

Table 1: Comparative Effects on Endometrial Gene and Protein Expression

Parameter This compound Acetate Mifepristone Source
HAND2 mRNA Expression (in vitro, 2 days) ~20% reduction~40% reduction[2]
HAND2 mRNA Expression (in vitro, 6 days) ~30% reduction>80% reduction[2]
HAND2 Protein Expression (in vivo) No significant downregulation after 24 weeks of exposure via contraceptive vaginal ring (UPA-CVR).>80% reduction in immunopositive cells after 12 weeks of oral administration (50 mg every other day).[2][2][3]
FGF18 Expression (downstream of HAND2) No significant alteration.[3]Significant elevation.[3][3]

Table 2: Comparative Effects on Endometrial Thickness

Drug Dosage and Duration Change in Endometrial Thickness Source
This compound Acetate 5 mg/day for 3 monthsTransient increase during treatment, returning to normal after discontinuation.[4][5]
Mifepristone 2.5 mg, 5 mg, or 10 mg/day for 6 monthsMarked difference compared to placebo, with potential for endometrial thickening.[6] The effect (thinning or thickening) can depend on the phase of the menstrual cycle at the start of treatment.[7][8][6][7][8]
Mifepristone 300–1200 mg/d for 24 weeksEndometrial thickening reported in 28.6% of patients.[6]

Experimental Protocols

This section details the methodologies employed in the key studies cited in this guide.

Study of HAND2 and FGF18 Expression
  • Study Design: A comparative study analyzing endometrial biopsies from women treated with UPA or mifepristone, complemented by in vitro experiments on human endometrial stromal cells (HESCs).[2][3]

  • In Vivo Protocol (Mifepristone):

    • Participants: Women receiving 50 mg of oral mifepristone every other day for 12 weeks.[2]

    • Biopsy: Endometrial biopsies were obtained during the secretory phase in the final week of treatment.[2]

  • In Vivo Protocol (this compound Acetate):

    • Participants: Women using a UPA-releasing contraceptive vaginal ring (UPA-CVR) for a total of 24 weeks.[2]

    • Biopsy: Endometrial biopsies were taken before administration and after each 12-week period of UPA-CVR use.[2]

  • In Vitro Protocol:

    • Cell Culture: Primary cultures of HESCs were treated with a hormone mixture (10 nM 17β-estradiol, 1 μM progesterone, 0.5 mM 8-bromo-cAMP) and either 10 μM UPA or 10 μM mifepristone for up to 6 days.[2]

  • Analysis:

    • Immunohistochemistry (IHC): Paraffin-embedded endometrial biopsy sections were stained for HAND2. Antigen retrieval was performed using a pressure cooker in 10 mM sodium citrate (B86180) buffer (pH 6.0).[2]

    • Quantitative Polymerase Chain Reaction (qPCR): Total RNA was isolated from HESCs and subjected to qPCR to measure the mRNA levels of HAND2 and FGF18.[2]

Transcriptomic Analysis of Endometrial Receptivity
  • Study Design: A study investigating the effect of a single dose of mifepristone on the endometrial receptivity transcriptome.[9]

  • Protocol:

    • Participants: Healthy, fertile women with regular menstrual cycles.

    • Intervention: A single 200 mg oral dose of mifepristone was administered on day LH+2 (two days after the luteinizing hormone peak).[9]

    • Biopsy: Endometrial biopsies were collected on day LH+7.[9]

    • Analysis: RNA was isolated from the biopsies and sequenced. The endometrial receptivity status was assessed using the Endometrial Receptivity Analysis (ERA) computational predictor. Ingenuity Pathway Analysis was used for network analysis of differentially expressed genes.[9]

Signaling Pathways and Mechanisms of Action

The differential effects of this compound acetate and mifepristone on endometrial tissue can be attributed to their distinct interactions with the progesterone receptor and the subsequent activation or inhibition of downstream signaling pathways.

Mifepristone's Impact on Endometrial Signaling

Mifepristone, as a potent progesterone antagonist, significantly alters the endometrial landscape by blocking progesterone-mediated signaling. This leads to the downregulation of crucial transcription factors like HAND2, which in turn derepresses the expression of fibroblast growth factor 18 (FGF18), a molecule associated with endometrial thickening.[6] Furthermore, transcriptomic studies have revealed that mifepristone administration leads to widespread changes in gene expression, affecting multiple signaling pathways including the Wnt, matrix metalloproteinase (MMP), and prostaglandin (B15479496) (PG) pathways.[10][11][12][13]

mifepristone_pathway mifepristone Mifepristone pr Progesterone Receptor (PR) mifepristone->pr Antagonizes wnt Wnt Pathway mifepristone->wnt Modulates mmp MMP Pathway mifepristone->mmp Modulates pg Prostaglandin Pathway mifepristone->pg Modulates hand2 HAND2 (Transcription Factor) pr->hand2 Inhibits (Progesterone Action Blocked) fgf18 FGF18 (Fibroblast Growth Factor 18) hand2->fgf18 Suppresses endometrial_changes Altered Endometrial Receptivity & Thickening fgf18->endometrial_changes wnt->endometrial_changes mmp->endometrial_changes pg->endometrial_changes

Mifepristone's signaling cascade in endometrial tissue.
This compound Acetate's Modulatory Effects on Endometrial Signaling

This compound acetate exhibits a more complex mechanism of action, with both antagonistic and partial agonistic effects on the progesterone receptor.[1] This dual activity results in a more nuanced modulation of downstream signaling pathways compared to mifepristone. While UPA can lead to a reduction in HAND2 expression, the effect is significantly less pronounced than that observed with mifepristone and does not appear to significantly alter FGF18 levels.[2][3] Studies suggest that UPA influences endometrial cell function by interfering with actin cytoskeleton remodeling through the G-alpha-13/Src/Rho-A/Rock-2/Moesin cascade.[14] Additionally, UPA has been shown to affect the STAT3/CCL2 and TGF-β signaling pathways.[15][16]

upa_pathway upa This compound Acetate pr Progesterone Receptor (PR) upa->pr Modulates stat3 STAT3/CCL2 Pathway upa->stat3 Inhibits tgf_beta TGF-β Pathway upa->tgf_beta Attenuates g_alpha G-alpha-13/Src/Rho-A/ Rock-2/Moesin Pathway pr->g_alpha Activates/Inhibits actin Actin Cytoskeleton Remodeling g_alpha->actin endometrial_effects Modulated Endometrial Function actin->endometrial_effects stat3->endometrial_effects tgf_beta->endometrial_effects

This compound acetate's signaling pathways in the endometrium.

Summary and Conclusion

The comparative analysis of this compound acetate and mifepristone reveals distinct molecular and histological effects on endometrial tissue, primarily driven by their different modes of interaction with the progesterone receptor.

  • Mifepristone acts as a potent progesterone antagonist, leading to a significant downregulation of HAND2 and a subsequent increase in FGF18, which is associated with endometrial thickening. Its effects on the endometrial transcriptome are profound, altering multiple key signaling pathways involved in receptivity and menstruation.[2][3][6][10]

  • This compound Acetate , with its mixed agonist-antagonist profile, exerts a more moderate effect on HAND2 expression and does not significantly impact FGF18 levels.[2][3] Its mechanism involves the modulation of distinct signaling pathways, including those involved in cytoskeletal rearrangement and cellular signaling cascades like STAT3/CCL2 and TGF-β.[14][15][16]

These findings underscore the importance of understanding the specific molecular mechanisms of SPRMs for their targeted therapeutic development and clinical application. Further research is warranted to fully elucidate the long-term consequences of these endometrial changes and to explore the full therapeutic potential of these compounds.

References

A Comparative Analysis of Ulipristal Acetate and Levonorgestrel in Ovulation Delay for Emergency Contraception

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the pharmacodynamics, clinical efficacy, and underlying mechanisms of two primary oral emergency contraceptives.

This guide provides a comprehensive comparison of Ulipristal Acetate (B1210297) (UPA) and Levonorgestrel (LNG), the two most common oral medications used for emergency contraception. The primary mechanism for both drugs is the delay or inhibition of ovulation, thereby preventing fertilization. However, their efficacy, particularly in the immediate pre-ovulatory period, differs significantly. This document synthesizes key experimental data, outlines the methodologies used in pivotal studies, and illustrates the relevant biological pathways and experimental workflows.

Quantitative Efficacy in Delaying Ovulation

Clinical studies have demonstrated that this compound Acetate is more effective than Levonorgestrel in delaying ovulation, especially when administered in the late follicular phase when the risk of pregnancy is highest. The following tables summarize the key findings from a pooled analysis of three randomized pharmacodynamic studies.[1][2][3]

Table 1: Inhibition of Follicular Rupture within 5 Days of Treatment in the Advanced Follicular Phase (Leading Follicle ≥18 mm)

Treatment GroupNumber of Cycles (n)Percentage of Cycles with No Follicular Rupture for at least 5 days (%)
This compound Acetate (30 mg)3458.8%
Levonorgestrel (1.5 mg)4814.6%
Placebo504.0%

Data from a pooled analysis of three randomized trials.[1][2][3]

Table 2: Efficacy in Preventing Follicular Rupture Based on Luteinizing Hormone (LH) Surge Status at Time of Treatment

Treatment GroupFollicular Rupture Prevented (when administered at time of LH surge, but before the peak) (%)Follicular Rupture Prevented (when administered on the day of LH peak) (%)
This compound Acetate (30 mg)79%[1][3][4][5]Ineffective[1][3]
Levonorgestrel (1.5 mg)14%[1][3][4][5]Ineffective[1][3]
Placebo10%[1][3][5]Not Applicable

Table 3: Median Time to Follicular Rupture After Treatment

Treatment GroupMedian Time from Treatment to Follicular Rupture (days)
This compound Acetate (30 mg)6
Levonorgestrel (1.5 mg)2
Placebo2

Data from a pooled analysis of three randomized trials.[1][3]

Mechanisms of Action: A Tale of Two Pathways

The differential efficacy of this compound Acetate and Levonorgestrel stems from their distinct mechanisms of action at the molecular level. Both ultimately interfere with the hormonal cascade that leads to ovulation, but their targets and effectiveness, particularly in relation to the luteinizing hormone (LH) surge, are different.

Levonorgestrel, a synthetic progestogen, primarily acts by binding to progesterone (B1679170) and androgen receptors.[6] When taken before the LH surge begins, it can slow the release of Gonadotropin-Releasing Hormone (GnRH) from the hypothalamus, which in turn suppresses the LH surge.[6][7] This action prevents or delays follicular development and the release of an egg.[8][9] However, once the LH surge has initiated, Levonorgestrel is largely ineffective at preventing ovulation.[6][10][11]

This compound Acetate, in contrast, is a selective progesterone receptor modulator (SPRM) with both antagonistic and partial agonistic effects.[6][12] Its primary mechanism is the inhibition of progesterone binding to its receptors.[12] This action can delay follicular rupture even when administered after the LH surge has begun, but before it has peaked.[4][6][11] UPA is thought to interfere with progesterone-dependent pathways within the ovary that are crucial for follicular rupture.[10][13]

References

Head-to-Head Comparison: Ulipristal Acetate vs. Progestin in Fibroid Tumor Reduction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Ulipristal Acetate (B1210297) (UPA), a Selective Progesterone (B1679170) Receptor Modulator (SPRM), and progestins for the medical management of uterine fibroids, with a focus on tumor reduction. The comparison is based on available clinical trial data, experimental protocols, and known mechanisms of action.

Overview and Mechanism of Action

Uterine fibroids, or leiomyomas, are benign, hormone-dependent tumors, with progesterone playing a critical role in their growth and pathogenesis.[1][2] Both this compound Acetate and progestins interact with the progesterone receptor (PR), but their distinct mechanisms lead to significantly different clinical outcomes.

This compound Acetate (UPA): As a Selective Progesterone Receptor Modulator, UPA exhibits mixed agonist and antagonist activity.[3] In uterine fibroid cells, it primarily acts as a potent progesterone antagonist. This action inhibits cell proliferation, induces apoptosis (programmed cell death), and reduces the extracellular matrix, leading to a reduction in fibroid volume.[4][5] UPA also directly affects the endometrium to control uterine bleeding and acts on the pituitary to suppress ovulation.[3]

Progestins: Progestins are synthetic forms of progesterone.[2] Historically used to manage heavy menstrual bleeding, their role in treating uterine fibroids is controversial and lacks robust evidence.[1][6] Biochemical and histological data suggest that progesterone and progestins can promote fibroid growth by increasing mitotic activity and cell proliferation.[1] Consequently, using progestins to manage fibroids has been described as counterintuitive, akin to "adding fuel to the fire".[1] Cochrane reviews have consistently concluded that there is insufficient evidence to support the use of progestogens for treating uterine fibroids, citing a lack of high-quality studies.[7][8]

Signaling Pathways

The differential effects of UPA and progestins are rooted in their downstream signaling pathways upon binding to the progesterone receptor.

cluster_0 This compound Acetate (SPRM) Signaling in Fibroid Cells upa This compound Acetate pr Progesterone Receptor (PR) upa->pr Binds (Antagonist effect) corepressors Co-repressors pr->corepressors Recruits apoptosis Induction of Apoptosis pr->apoptosis Promotes proliferation Inhibition of Cell Proliferation pr->proliferation Blocks target_genes Target Gene Transcription (e.g., growth factors) corepressors->target_genes Represses fibroid_reduction Fibroid Volume Reduction apoptosis->fibroid_reduction proliferation->fibroid_reduction

Fig. 1: this compound Acetate (SPRM) Signaling Pathway.

cluster_1 Progestin Signaling in Fibroid Cells progestin Progestin pr Progesterone Receptor (PR) progestin->pr Binds (Agonist effect) coactivators Co-activators pr->coactivators Recruits target_genes Target Gene Transcription (e.g., growth factors) coactivators->target_genes Activates apoptosis Inhibition of Apoptosis target_genes->apoptosis proliferation Stimulation of Cell Proliferation target_genes->proliferation fibroid_growth Potential Fibroid Growth apoptosis->fibroid_growth proliferation->fibroid_growth

Fig. 2: Progestin Signaling Pathway.

Quantitative Data from Clinical Trials

The clinical evidence for UPA is extensive, primarily from the PEARL and VENUS series of trials. In contrast, high-quality data for progestins in fibroid reduction is scarce.

Table 1: Efficacy of this compound Acetate in Fibroid Volume Reduction and Bleeding Control

(Data sourced from PEARL I, PEARL II, VENUS I & VENUS II Trials)[3][4][9][10][11]

EndpointThis compound Acetate (5 mg/day)This compound Acetate (10 mg/day)PlaceboLeuprolide Acetate (Active Comparator)
Median Fibroid Volume Reduction -21% to -36%-12% to -42%+3%-53%
Amenorrhea Rate (No Bleeding) 47% - 73%58% - 75%2% - 19%N/A
Bleeding Control Rate 90% - 91%92% - 98%19%89%
Median Time to Amenorrhea ~7 days~5 daysN/A~21 days
Improvement in Quality of Life (UFS-QOL Score) Significant Improvement (p < .001 vs Placebo)Significant Improvement (p < .001 vs Placebo)Minimal ImprovementN/A

Note: Data represents outcomes after a 12- or 13-week treatment course. Leuprolide Acetate is a GnRH agonist, not a progestin, used as an active comparator in the PEARL II trial.[9][10]

Table 2: Efficacy of Progestins in Fibroid Management

(Data sourced from Cochrane Reviews)[1][2][7][8]

EndpointProgestin (Oral or IUS) vs. ComparatorOutcomeQuality of Evidence
Fibroid Size / Volume Oral Progestin (Lynestrenol) vs. GnRH AgonistSignificantly less reduction than GnRH agonist (-7.3% vs -26.5%)Very Low
Fibroid Size / Volume Levonorgestrel-IUS (LNG-IUS) vs. Combined Oral ContraceptiveInsufficient evidence to determine effect on fibroid sizeVery Low
Abnormal Uterine Bleeding LNG-IUS vs. Oral Progestin (NETA) or COCUncertain effect on bleeding reductionVery Low
Abnormal Uterine Bleeding Oral Progestin vs. GnRH AgonistUncertain effect on bleeding reductionVery Low

Experimental Protocols

The methodologies for the UPA clinical trials were rigorous and well-documented. Below is a representative protocol based on the VENUS and PEARL studies.

Representative Clinical Trial Protocol (this compound Acetate)
  • Study Design: Phase 3, multicenter, randomized, double-blind, placebo-controlled trial.[3][12]

  • Patient Population: Premenopausal women (18-50 years) with symptomatic uterine fibroids, including heavy menstrual bleeding (defined as menstrual blood loss ≥80 mL) and at least one fibroid confirmed by transvaginal ultrasound.[13][14]

  • Intervention: Patients randomized to receive oral UPA (5 mg or 10 mg daily) or a matching placebo for a 12- or 13-week treatment course.[9][12]

  • Primary Endpoints:

    • Rate of Amenorrhea: Percentage of patients achieving no bleeding (spotting permitted in some trials) for the last 35 consecutive days of treatment.[12][13]

    • Time to Amenorrhea: Number of days from the start of treatment to the first day of amenorrhea.[12]

  • Secondary Endpoints:

    • Change in Fibroid Volume: Assessed by transvaginal ultrasound or MRI at baseline and at the end of treatment. The three largest fibroids are typically measured.[4][9]

    • Quality of Life: Measured using the validated Uterine Fibroid Symptom and Quality of Life (UFS-QOL) questionnaire at baseline and end of treatment.[12][15]

    • Bleeding Control: Assessed using a pictorial blood loss assessment chart (PBAC).[4]

  • Safety Assessments: Monitoring of adverse events, endometrial biopsies at baseline and end of treatment to assess for endometrial changes (e.g., Progesterone Receptor Modulator Associated Endometrial Changes - PAEC), and liver function tests.[12][16]

Experimental Workflow Diagram

cluster_treat 12-Week Treatment Phase screening Patient Screening (Inclusion/Exclusion Criteria) baseline Baseline Assessment - Transvaginal Ultrasound - PBAC Score - UFS-QOL Survey - Endometrial Biopsy screening->baseline randomization Randomization baseline->randomization group_a Group A This compound Acetate (5mg/day) randomization->group_a 1:1:1 group_b Group B This compound Acetate (10mg/day) randomization->group_b group_c Group C Placebo randomization->group_c end_of_treatment End of Treatment Assessment (Week 12/13) - Repeat Baseline Measures group_a->end_of_treatment group_b->end_of_treatment group_c->end_of_treatment follow_up Drug-Free Follow-Up (12 Weeks) end_of_treatment->follow_up final_assessment Final Assessment - Safety Monitoring - Reversibility of Effects follow_up->final_assessment

Fig. 3: Typical Experimental Workflow for UPA Clinical Trials.

Conclusion

Based on extensive, high-quality experimental data, this compound Acetate is an effective oral therapy for the medical management of uterine fibroids, demonstrating significant and rapid control of bleeding and a clinically meaningful reduction in fibroid volume.[4][9][11]

In stark contrast, there is a profound lack of evidence to support the use of progestins for fibroid tumor reduction.[1][6] The available data is of very low quality and suggests progestins are ineffective at reducing fibroid size and may even contribute to their growth.[1] Therefore, for the specific goal of fibroid tumor reduction, this compound Acetate has a well-established efficacy and safety profile, while progestins are not supported by current scientific evidence.

References

Ulipristal Acetate Demonstrates Potent Anti-Tumor Effects in Preclinical Xenograft Models

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – Ulipristal acetate (B1210297) (UPA), a selective progesterone (B1679170) receptor modulator (SPRM), exhibits significant anti-tumor activity in various xenograft models of hormone-dependent cancers, including breast cancer, uterine leiomyoma, and uterine sarcoma. Multiple preclinical studies provide compelling evidence of UPA's ability to inhibit tumor growth, induce cell death, and modulate key signaling pathways involved in tumorigenesis. These findings position UPA as a promising candidate for further investigation in cancer therapy.

This guide offers a comparative analysis of UPA's anti-tumor effects in xenograft models, presenting key quantitative data, detailed experimental protocols, and visualizations of the underlying molecular mechanisms and experimental workflows.

Comparative Efficacy of this compound Acetate in Xenograft Models

This compound acetate has been rigorously evaluated in patient-derived xenograft (PDX) and cell line-derived xenograft (CDX) models, demonstrating notable efficacy compared to placebo and other hormonal agents.

Breast Cancer Xenograft Models

In a study utilizing a patient-derived breast tumor (HBCx-34) xenografted into nude mice, UPA treatment for 42 days resulted in a significant 30% reduction in tumor weight and a 40% retardation in tumor growth compared to a vehicle control.[1] This anti-proliferative effect was further evidenced by a significant reduction in the expression of Ki-67, Cyclin D1, and proliferating cell nuclear antigen (PCNA).[1] The study also highlighted UPA's pro-apoptotic activity through an observed increase in the expression of cleaved poly(ADP-ribose) polymerase (PARP).[1]

Treatment GroupTumor Weight ReductionTumor Growth RetardationReference
This compound Acetate (UPA)30%40%[1]
APR19 (another SPRM)30%Not specified[1]
Progesterone (P4)No significant differenceSlight reduction in volume[1]
Vehicle Control--[1]
Uterine Leiomyoma Xenograft Models

A xenograft model using smooth muscle cells from uterine leiomyomas demonstrated that UPA treatment led to the disappearance of these cells, a more potent effect than that observed with estrogen and progesterone withdrawal.[2] This suggests that UPA's mechanism of action extends beyond simple progesterone receptor inhibition.[2]

Treatment GroupEffect on Smooth Muscle CellsReference
EP + UPADisappearance[2]
EP Withdrawal (E(-)P(-))Shrinkage[2]
Continued EP Treatment (E(+)P(+))-[2]
Uterine Sarcoma Xenograft Models

In vivo studies with both cell line-derived xenografts (MES-SA and SK-UT-1) and a patient-derived xenograft model of leiomyosarcoma showed that UPA significantly decreased tumor growth.[3][4] The anti-tumor effects in this context were linked to the inhibition of the STAT3/CCL2 signaling pathway.[3][4]

Underlying Molecular Mechanisms of this compound Acetate

This compound acetate's anti-tumor activity is attributed to its modulation of several key signaling pathways. As a selective progesterone receptor modulator, its primary mechanism involves binding to the progesterone receptor (PR), leading to the inhibition of PR-mediated gene expression.[5]

In breast cancer models, UPA has been shown to inhibit the proliferation of progesterone receptor isoform A (PRA)-mediated cells and down-regulate the anti-apoptotic factor BCL2-L1.[6][7]

In uterine sarcoma, UPA's efficacy is linked to the inhibition of the STAT3/CCL2 signaling pathway, which is independent of progesterone receptor expression.[3][4] UPA treatment leads to the downregulation of CCL2 and inhibits the phosphorylation and total expression of STAT3.[3][8]

Ulipristal_Acetate_Signaling_Pathways cluster_breast_cancer Breast Cancer cluster_uterine_sarcoma Uterine Sarcoma UPA_BC This compound Acetate PR_A Progesterone Receptor A (PRA) UPA_BC->PR_A inhibits Proliferation_BC Cell Proliferation UPA_BC->Proliferation_BC inhibits PARP Cleaved PARP UPA_BC->PARP increases BCL2L1 BCL2-L1 (Anti-apoptotic) PR_A->BCL2L1 regulates PR_A->Proliferation_BC promotes Apoptosis_BC Apoptosis BCL2L1->Apoptosis_BC inhibits PARP->Apoptosis_BC induces UPA_US This compound Acetate STAT3 STAT3 Phosphorylation UPA_US->STAT3 inhibits CCL2 CCL2 UPA_US->CCL2 inhibits Tumor_Growth_US Tumor Growth STAT3->Tumor_Growth_US promotes CCL2->Tumor_Growth_US promotes

Signaling pathways affected by this compound Acetate.

Experimental Protocols

The validation of UPA's anti-tumor effects relies on robust and reproducible experimental designs in xenograft models.

General Xenograft Experimental Workflow

A typical workflow for assessing the efficacy of UPA in a xenograft model involves several key steps:

  • Cell Line/Patient Tissue Preparation: Cancer cell lines are cultured, or patient-derived tumor tissue is obtained and prepared for implantation.

  • Animal Model: Immunocompromised mice (e.g., nude mice) are used to prevent rejection of the human tissue graft.

  • Xenograft Implantation: Tumor cells or tissue fragments are implanted subcutaneously or orthotopically into the mice.

  • Tumor Growth and Measurement: Tumors are allowed to grow to a palpable size, and their dimensions are measured regularly.

  • Drug Administration: Mice are randomized into treatment groups and administered UPA or a control (e.g., vehicle, placebo) orally or via injection.

  • Endpoint Analysis: At the end of the study, tumors are excised, weighed, and processed for further analysis, such as immunohistochemistry for proliferation and apoptosis markers.

Xenograft_Experimental_Workflow A 1. Cell Line Culture or Patient Tissue Preparation B 2. Implantation into Immunocompromised Mice A->B C 3. Tumor Growth Monitoring (e.g., caliper measurement) B->C D 4. Randomization into Treatment Groups C->D E 5. Drug Administration (this compound Acetate vs. Control) D->E F 6. Tumor Excision and Endpoint Analysis E->F

General workflow for xenograft model studies.
Specific Protocols from Cited Studies

  • Breast Cancer PDX Model:

    • Animal Model: Nude mice.[1]

    • Xenograft: Patient-derived breast tumor (HBCx-34) fragments.[1]

    • Treatment: 42-day treatment with UPA, APR19, progesterone, or vehicle.[1]

    • Analysis: Tumor weight and volume measurement, expression analysis of PR, ERα, Ki-67, Cyclin D1, PCNA, and cleaved PARP.[1]

  • Uterine Leiomyoma Xenograft Model:

    • Animal Model: Ovariectomized mice.[2]

    • Xenograft: Smooth muscle cells isolated from MED12 mutation-positive and -negative uterine leiomyomas transplanted under the renal capsule.[2]

    • Treatment: 4 weeks of estrogen (E) and progesterone (P) for tumor formation, followed by division into four groups: continued EP, EP withdrawal, P withdrawal only, and EP + UPA.[2]

    • Analysis: Histological analysis of tumor size and cell morphology.[2]

  • Uterine Sarcoma CDX and PDX Models:

    • Animal Model: Not explicitly stated but typically immunodeficient mice.

    • Xenograft: Uterine sarcoma cell lines (MES-SA, SK-UT-1) and a patient-derived leiomyosarcoma model.[3][4]

    • Treatment: UPA administration.

    • Analysis: Measurement of tumor growth and analysis of the STAT3/CCL2 signaling pathway.[3][4]

Conclusion

The collective evidence from xenograft models strongly supports the anti-tumor effects of this compound acetate across a range of hormone-sensitive cancers. Its ability to inhibit proliferation, induce apoptosis, and modulate key oncogenic signaling pathways underscores its therapeutic potential. While these preclinical findings are promising, further clinical investigation is warranted to translate these results into effective cancer therapies for patients. Concerns regarding liver toxicity in other contexts suggest that careful consideration and potentially the development of novel SPRMs with improved safety profiles will be crucial for future applications in oncology.[9][10]

References

A Cross-Species Examination of Ulipristal Acetate's Metabolic Fate

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of the metabolic pathways of ulipristal acetate (B1210297) across human, monkey, rat, and mouse models reveals both conserved and species-specific biotransformation routes. This guide provides a comprehensive overview for researchers, scientists, and drug development professionals, detailing the metabolic profiles, the enzymes involved, and the experimental methodologies used to elucidate these pathways.

This compound acetate (UPA), a selective progesterone (B1679170) receptor modulator, undergoes extensive metabolism primarily mediated by the cytochrome P450 (CYP) enzyme system. In humans, the principal metabolic pathway involves N-demethylation, leading to the formation of its active metabolite, monodemethyl-ulipristal acetate (PGL4002), and the subsequent inactive didemethyl-ulipristal acetate (PGL4004).[1][2] This process is predominantly catalyzed by the CYP3A4 isoenzyme.[1][3][4] While direct comparative studies providing a complete metabolic map in common preclinical species are limited in publicly available literature, this guide synthesizes the known information on human metabolism with general principles of cross-species metabolic differences to provide a valuable resource for preclinical study design and data interpretation.

Comparative Metabolic Pathways

The primary metabolic transformations of this compound acetate observed in humans are anticipated to occur in preclinical species as well, though the rate and extent of these reactions can vary significantly. The major pathways include:

  • N-Demethylation: This is the initial and primary metabolic step in humans, converting UPA to its active metabolite, PGL4002, and then to the inactive PGL4004. This pathway is crucial for understanding the pharmacodynamic profile of the drug.

  • Hydroxylation: While less prominent, hydroxylation of the UPA molecule represents another potential metabolic route.

  • Conjugation: Subsequent Phase II metabolism in humans involves the conjugation of UPA and its metabolites with glucuronic acid and sulfate, facilitating their excretion.[2]

dot

UPA This compound Acetate (UPA) PGL4002 Monodemethyl-UPA (PGL4002) Active Metabolite UPA->PGL4002 CYP3A4 (Major) N-Demethylation Hydroxylated Hydroxylated Metabolites UPA->Hydroxylated CYP-mediated Hydroxylation Conjugated Conjugated Metabolites (Glucuronides, Sulfates) UPA->Conjugated Phase II Enzymes PGL4004 Didemethyl-UPA (PGL4004) Inactive Metabolite PGL4002->PGL4004 CYP3A4 N-Demethylation PGL4002->Conjugated Phase II Enzymes PGL4004->Conjugated Phase II Enzymes Hydroxylated->Conjugated Phase II Enzymes

Caption: Primary metabolic pathways of this compound Acetate in humans.

Quantitative Comparison of Metabolites

A comprehensive quantitative comparison of UPA metabolites across species is challenging due to the limited availability of published preclinical data. The following table summarizes the key metabolites identified in human plasma. Researchers should anticipate variations in the relative abundance of these metabolites in animal models.

MetaboliteParent CompoundSpeciesMajor/MinorPharmacological ActivityPrimary Enzyme Involved
PGL4002 This compound AcetateHumanMajorActiveCYP3A4
PGL4004 PGL4002HumanMajorInactiveCYP3A4
Hydroxylated Metabolites This compound AcetateHumanMinorUndeterminedCYPs
Conjugated Metabolites UPA & MetabolitesHumanExcretoryInactiveUGTs, SULTs

Experimental Protocols

The identification and quantification of this compound acetate and its metabolites are primarily achieved through in vitro and in vivo studies, with subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

In Vitro Metabolic Stability Assay Using Liver Microsomes

This assay is crucial for determining the intrinsic clearance of a compound and identifying the primary metabolites formed by Phase I enzymes.

Objective: To assess the rate of metabolism of this compound acetate in liver microsomes from different species (human, monkey, rat, mouse) and to identify the resulting metabolites.

Methodology:

  • Microsome Incubation:

    • Pooled liver microsomes from the respective species are used.

    • This compound acetate (typically at a concentration of 1 µM) is incubated with the microsomes in a phosphate (B84403) buffer (pH 7.4).

    • The reaction is initiated by the addition of an NADPH-regenerating system.

    • Incubations are carried out at 37°C in a shaking water bath.

    • Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Termination:

    • The reaction is stopped by adding a cold organic solvent, such as acetonitrile (B52724), which also serves to precipitate the microsomal proteins.

  • Sample Processing:

    • The samples are centrifuged to pellet the precipitated proteins.

    • The supernatant, containing the remaining parent drug and its metabolites, is collected for analysis.

  • LC-MS/MS Analysis:

    • The samples are analyzed using a validated LC-MS/MS method to quantify the disappearance of this compound acetate over time and to identify and quantify the formed metabolites.

dot

cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis Microsomes Liver Microsomes (Human, Monkey, Rat, Mouse) Incubate Incubate at 37°C (Time Points: 0, 5, 15, 30, 60 min) Microsomes->Incubate UPA_sol This compound Acetate Solution UPA_sol->Incubate NADPH NADPH-Regenerating System NADPH->Incubate Terminate Terminate Reaction (Cold Acetonitrile) Incubate->Terminate Centrifuge Centrifuge Terminate->Centrifuge Analyze LC-MS/MS Analysis Centrifuge->Analyze

Caption: Workflow for in vitro metabolic stability assay.

In Vivo Metabolite Profiling in Plasma

This protocol is designed to identify and quantify the metabolites of this compound acetate present in the systemic circulation following oral administration to different species.

Objective: To characterize the plasma metabolite profile of this compound acetate in vivo in humans, monkeys, rats, and mice.

Methodology:

  • Dosing:

    • This compound acetate is administered orally to the respective species at a defined dose.

  • Blood Sampling:

    • Blood samples are collected at various time points post-dosing into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Preparation:

    • The blood samples are centrifuged to separate the plasma.

  • Sample Extraction:

    • Plasma proteins are precipitated using a solvent like acetonitrile or methanol.

    • Alternatively, liquid-liquid extraction or solid-phase extraction can be employed for cleaner samples.

  • LC-MS/MS Analysis:

    • The extracted samples are analyzed by a high-resolution LC-MS/MS system to identify and quantify this compound acetate and its metabolites.

dot

cluster_invivo In Vivo Phase cluster_processing Sample Processing cluster_analysis Analysis Dosing Oral Administration of UPA Sampling Blood Sampling (Time Course) Dosing->Sampling Plasma_Prep Plasma Preparation Sampling->Plasma_Prep Extraction Protein Precipitation / Extraction Plasma_Prep->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS

References

A Comparative Analysis of Gene Expression Profiles Induced by Ulipristal and Other SPRMs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the gene expression profiles induced by Ulipristal Acetate (B1210297) (UPA) and other prominent Selective Progesterone (B1679170) Receptor Modulators (SPRMs), including Telapristone and Mifepristone. This document is intended to serve as a resource for understanding the nuanced molecular mechanisms of these compounds, supported by experimental data, to aid in research and development.

Introduction to Selective Progesterone Receptor Modulators (SPRMs)

Selective Progesterone Receptor Modulators (SPRMs) are a class of compounds that exhibit tissue-selective agonist, antagonist, or partial agonist/antagonist effects on the progesterone receptor (PR).[1] This differential activity allows for targeted therapeutic applications in various gynecological conditions, such as uterine fibroids, endometriosis, and for emergency contraception, while potentially minimizing off-target effects.[2] The binding of an SPRM to the PR induces conformational changes that alter the recruitment of co-regulators and subsequent modulation of target gene expression.[1][3]

This compound Acetate (UPA), a second-generation SPRM, is widely used for emergency contraception and the treatment of uterine fibroids.[2] Telapristone (CDB-4124) is another second-generation SPRM that has been investigated for its potent anti-progestational activity, particularly in the context of breast cancer and endometriosis.[3][4] Mifepristone (RU-486), the first-in-class SPRM, is a potent progesterone and glucocorticoid receptor antagonist used for medical termination of pregnancy and has been studied for other indications.[5][6] Understanding the distinct gene expression signatures elicited by these compounds is crucial for elucidating their specific mechanisms of action and predicting their clinical efficacy and safety profiles.

Comparative Analysis of Gene Expression

The following tables summarize the known effects of this compound Acetate, Telapristone, and Mifepristone on gene expression in different cellular contexts. While a single, comprehensive study directly comparing the global transcriptomic profiles of all three compounds is not currently available, this compilation of data from various studies provides valuable insights into their differential activities.

Table 1: Differential Gene Expression in Endometrial Tissue

GeneThis compound Acetate (UPA)MifepristoneTelapristoneReference
HAND2 No significant downregulationSuppression of expressionNot reported[7][8][9]
FGF18 No significant alterationElevated expressionNot reported[7][8]
Receptivity Genes Down-regulation of genes conditioning the endometrium for implantationNot specifically reported in a comparative context with UPANot reported[10][11]

Table 2: Gene Expression Changes in Cancer Cell Lines (T47D Breast Cancer Cells)

FeatureTelapristoneThis compound AcetateMifepristoneReference
Global PR Recruitment Global reduction in the presence of progestinNot reported in a comparative contextNot reported in a comparative context[4][12]
Coregulator Recruitment Promotes recruitment of corepressor TRPS1Not reported in a comparative contextNot reported in a comparative context[4][13]
Cell Cycle Genes Inhibition of CDK2 and CDK4 expressionNot reported in a comparative contextNot reported in a comparative context[12]

Table 3: Effects on Extracellular Matrix and Related Genes in Uterine Leiomyoma

Gene/ProteinThis compound Acetate (UPA)MifepristoneTelapristoneReference
TGF-β3 Decreased active form and mRNANot reported in a comparative contextNot reported in a comparative context[14]
Collagen 1, Fibronectin, Versican Reduction in protein levelsNot reported in a comparative contextNot reported in a comparative context[14]
NFAT5 Decreased expressionNot reported in a comparative contextNot reported in a comparative context[15]
B3GAT1 Downregulation of mRNANot reported in a comparative contextNot reported in a comparative context[15]

Experimental Protocols

The following sections provide representative methodologies for the key experiments cited in the comparative analysis of gene expression profiles induced by SPRMs.

Cell Culture and Treatment
  • Cell Lines: Human endometrial stromal cells (HESCs), T47D human breast cancer cells, or primary cells isolated from uterine leiomyoma tissue are commonly used.

  • Culture Conditions: Cells are maintained in appropriate culture media (e.g., DMEM/F-12 for HESCs, RPMI-1640 for T47D) supplemented with fetal bovine serum (FBS), penicillin-streptomycin, and other necessary growth factors.

  • Hormone Depletion: Prior to treatment, cells are typically cultured in phenol (B47542) red-free medium with charcoal-stripped FBS for 24-48 hours to deplete endogenous steroids.

  • SPRM Treatment: Cells are treated with vehicle control (e.g., DMSO) or varying concentrations of this compound Acetate, Telapristone, or Mifepristone for a specified duration (e.g., 24, 48, or 72 hours). In some experiments, cells are co-treated with a progestin (e.g., R5020) to study the antagonistic effects of the SPRMs.

RNA Extraction and Quantification
  • RNA Isolation: Total RNA is extracted from cultured cells or tissue samples using a TRIzol-based method or a commercial RNA isolation kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions.[16]

  • RNA Quality Control: The integrity and quality of the extracted RNA are assessed using a bioanalyzer (e.g., Agilent 2100 Bioanalyzer). The RNA concentration is determined using a spectrophotometer (e.g., NanoDrop).

Quantitative Real-Time PCR (qRT-PCR)
  • Reverse Transcription: First-strand complementary DNA (cDNA) is synthesized from total RNA using a reverse transcription kit (e.g., SuperScript II RT, Invitrogen) with oligo(dT) or random hexamer primers.[17]

  • Primer Design: Gene-specific primers for target genes and a reference gene (e.g., GAPDH, ACTB) are designed using primer design software and validated for specificity.

  • qPCR Reaction: The qPCR reaction is performed using a SYBR Green-based master mix (e.g., from Applied Biosystems) and a real-time PCR detection system.[16] The thermal cycling protocol typically consists of an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[16]

  • Data Analysis: The relative gene expression is calculated using the comparative Ct (ΔΔCt) method, normalizing the expression of the target gene to the reference gene.

Microarray Analysis
  • Target Preparation and Labeling: Biotinylated cRNA is prepared from total RNA using a commercial kit (e.g., Affymetrix WT Plus amplification protocol).[18]

  • Hybridization: The labeled cRNA is hybridized to a microarray chip (e.g., Affymetrix GeneChip Human Transcriptome Array) according to the manufacturer's protocol.[19]

  • Scanning and Data Acquisition: The microarray chips are washed, stained, and scanned using a microarray scanner (e.g., Affymetrix GeneChip Scanner 3000 7G).[18]

  • Data Analysis: The raw data is processed, including background correction, normalization (e.g., quantile normalization), and summarization of probe-level data to gene-level expression values.[18] Differentially expressed genes between treatment groups are identified using statistical analysis (e.g., t-test or ANOVA) with a defined fold-change and p-value cutoff.

RNA-Sequencing (RNA-Seq)
  • Library Preparation: RNA-Seq libraries are prepared from total RNA using a commercial kit (e.g., TruSeq RNA Library Prep Kit, Illumina). This process typically involves rRNA depletion or poly(A) selection, RNA fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification.

  • Sequencing: The prepared libraries are sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

  • Data Analysis: The raw sequencing reads are processed through a bioinformatics pipeline that includes quality control, trimming of adapter sequences, alignment to a reference genome, and quantification of gene expression levels (e.g., as transcripts per million - TPM). Differential gene expression analysis is performed using software packages like DESeq2 or edgeR.

Signaling Pathways and Mechanisms of Action

The primary mechanism of action for SPRMs involves the modulation of the progesterone receptor signaling pathway. The binding of an SPRM to the PR induces a specific conformational change in the receptor, which in turn dictates the recruitment of a unique profile of co-activators and co-repressors to the promoter regions of target genes, leading to tissue-specific agonist or antagonist effects.

SPRM_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Progesterone Progesterone PR Progesterone Receptor (PR) Progesterone->PR Agonist Binding This compound This compound This compound->PR Mixed Agonist/ Antagonist Telapristone Telapristone Telapristone->PR Antagonist Mifepristone Mifepristone Mifepristone->PR Antagonist PRE Progesterone Response Element (PRE) PR->PRE Dimerization & Nuclear Translocation Corepressors Co-repressors PR->Corepressors Recruitment (Antagonist-bound) TRPS1 TRPS1 PR->TRPS1 Specific Recruitment (Telapristone-bound) HSP HSP Complex PR_HSP PR-HSP Complex PR_HSP->PR Dissociation PR_HSP->HSP Coactivators Co-activators PRE->Coactivators Recruitment Gene_Activation Gene Activation Coactivators->Gene_Activation Gene_Repression Gene Repression Corepressors->Gene_Repression TRPS1->Gene_Repression

Caption: Generalized signaling pathway of SPRMs modulating progesterone receptor activity.

The diagram above illustrates the general mechanism of action of SPRMs. Progesterone, as a natural agonist, binds to the progesterone receptor (PR), leading to its activation, dimerization, nuclear translocation, and binding to progesterone response elements (PREs) on DNA. This complex then recruits co-activators, resulting in the transcription of target genes.

SPRMs like this compound, Telapristone, and Mifepristone competitively bind to the PR. Their effects on gene expression are determined by the specific conformational change they induce in the receptor and the subsequent recruitment of co-regulators.

  • This compound Acetate exhibits mixed agonist and antagonist properties, leading to a complex pattern of gene regulation that is tissue-dependent.

  • Telapristone acts as a potent PR antagonist. Studies have shown that it reduces the overall recruitment of the PR to chromatin and specifically promotes the recruitment of the co-repressor TRPS1, leading to the repression of progesterone-responsive genes.[4][13]

  • Mifepristone is a strong PR antagonist that also possesses anti-glucocorticoid activity.[6] Its binding to the PR prevents the recruitment of co-activators and can lead to the recruitment of co-repressors, thereby inhibiting gene transcription.

Conclusion

This compound Acetate, Telapristone, and Mifepristone, while all targeting the progesterone receptor, induce distinct gene expression profiles due to their unique modes of interaction with the receptor and subsequent recruitment of co-regulators. This compound Acetate's mixed agonist/antagonist profile results in a nuanced modulation of gene expression, which is beneficial in its approved indications. Telapristone's mechanism involving the recruitment of the co-repressor TRPS1 provides a clear example of a specific antagonistic pathway. Mifepristone's potent antagonism at both the progesterone and glucocorticoid receptors leads to a broader spectrum of gene regulation.

For researchers and drug development professionals, a thorough understanding of these differential gene expression profiles is paramount for the rational design of new SPRMs with improved tissue selectivity and safety profiles. Further head-to-head transcriptomic and proteomic studies are warranted to fully elucidate the comparative molecular signatures of these important therapeutic agents.

References

A Mechanistic Showdown: Ulipristal Acetate vs. Leuprolide Acetate for Uterine Fibroid Treatment

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of medical treatments for symptomatic uterine fibroids, two prominent players have emerged: ulipristal acetate (B1210297), a selective progesterone (B1679170) receptor modulator (SPRM), and leuprolide acetate, a gonadotropin-releasing hormone (GnRH) agonist. While both aim to alleviate fibroid-related symptoms and reduce tumor volume, their mechanisms of action are fundamentally distinct, leading to different efficacy and side-effect profiles. This guide provides a detailed mechanistic comparison of these two therapies, supported by experimental data, for researchers, scientists, and drug development professionals.

Unraveling the Mechanisms of Action

This compound Acetate: A Targeted Approach

This compound acetate (UPA) functions by selectively modulating the progesterone receptors (PRs) that are highly expressed in uterine fibroid cells.[1][2] Progesterone is a key driver of fibroid growth, promoting cell proliferation and the deposition of extracellular matrix (ECM).[3] UPA exhibits both antagonistic and partial agonistic effects on the PR, leading to a cascade of events that collectively contribute to the shrinkage of fibroids and control of bleeding.[1][4]

Key mechanistic actions of this compound acetate include:

  • Inhibition of Cell Proliferation: UPA downregulates the expression of factors that promote cell growth.[2]

  • Induction of Apoptosis: It triggers programmed cell death in fibroid cells.[2][4]

  • ECM Remodeling: UPA has been shown to decrease the production of profibrotic factors like transforming growth factor-beta (TGF-β), leading to a reduction in the dense, fibrous composition of leiomyomas.[5]

  • Endometrial Effects: UPA acts on the endometrium to control bleeding, often inducing amenorrhea.[6]

Leuprolide Acetate: A Systemic Suppression

Leuprolide acetate operates at a higher level of the hormonal axis. As a GnRH agonist, it initially stimulates the pituitary gland, causing a transient "flare" in luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[7] However, continuous administration leads to the downregulation and desensitization of GnRH receptors in the pituitary.[7][8] This sustained suppression of gonadotropin release results in a profound decrease in ovarian estrogen and progesterone production, creating a hypoestrogenic state akin to menopause.[8]

The primary mechanism of leuprolide acetate in treating uterine fibroids is the induction of this hypoestrogenic state, which starves the estrogen-dependent fibroid tissue of its primary growth stimulus, leading to a reduction in size.[9]

Head-to-Head: A Quantitative Comparison

The landmark PEARL II clinical trial provides a wealth of comparative data on the efficacy and safety of this compound acetate versus leuprolide acetate.

Efficacy OutcomeThis compound Acetate (5 mg/day)This compound Acetate (10 mg/day)Leuprolide Acetate (3.75 mg/month)Citation(s)
Control of Uterine Bleeding (at 13 weeks) 90% of patients98% of patients89% of patients[10][11][12]
Median Time to Amenorrhea 7 days5 days21 days[10][11][12]
Median Reduction in Fibroid Volume (at 13 weeks) 36%42%53%[12]
Safety and Side Effect ProfileThis compound Acetate (5 mg/day)This compound Acetate (10 mg/day)Leuprolide Acetate (3.75 mg/month)Citation(s)
Moderate-to-Severe Hot Flashes 11% of patients10% of patients40% of patients[10][11]
Median Estradiol Levels (at 13 weeks) ~60 pg/mL~60.5 pg/mL~25 pg/mL (postmenopausal levels)

Visualizing the Molecular Pathways

To better understand the distinct mechanisms, the following diagrams illustrate the signaling pathways affected by each drug.

ulipristal_pathway cluster_cellular_effects Cellular Effects in Fibroid cluster_clinical_outcomes Clinical Outcomes cluster_endometrium Endometrial Effect UPA This compound Acetate PR Progesterone Receptor (PR) in Fibroid Cell UPA->PR Binds and modulates Endo_PR Endometrial PR UPA->Endo_PR Acts on Proliferation Cell Proliferation PR->Proliferation Inhibits Apoptosis Apoptosis (Programmed Cell Death) PR->Apoptosis Induces TGF_beta TGF-β Signaling PR->TGF_beta Inhibits Fibroid_Shrinkage Fibroid Volume Reduction Proliferation->Fibroid_Shrinkage Apoptosis->Fibroid_Shrinkage ECM Extracellular Matrix (ECM) Deposition TGF_beta->ECM Leads to ECM->Fibroid_Shrinkage Reduced Bleeding_Control Control of Bleeding Endo_PR->Bleeding_Control

Caption: Signaling pathway of this compound Acetate in uterine fibroids.

leuprolide_pathway cluster_pituitary_response Pituitary Response cluster_ovarian_response Ovarian Response cluster_fibroid_response Uterine Fibroid Response Leuprolide Leuprolide Acetate GnRH_R GnRH Receptors Leuprolide->GnRH_R Continuously stimulates Pituitary Pituitary Gland Downregulation Receptor Downregulation & Desensitization GnRH_R->Downregulation Gonadotropin_Suppression Suppression of LH & FSH Release Downregulation->Gonadotropin_Suppression Ovary Ovary Gonadotropin_Suppression->Ovary Hypoestrogenic_State Profound Hypoestrogenic State (Decreased Estrogen & Progesterone) Ovary->Hypoestrogenic_State Fibroid Estrogen-Dependent Fibroid Tissue Hypoestrogenic_State->Fibroid Growth_Stimulus_Removal Removal of Growth Stimulus Fibroid->Growth_Stimulus_Removal Fibroid_Shrinkage Fibroid Volume Reduction Growth_Stimulus_Removal->Fibroid_Shrinkage

Caption: Mechanism of action of Leuprolide Acetate.

Experimental Protocols

A detailed understanding of the experimental methodologies used to generate the comparative data is crucial for critical evaluation.

Immunohistochemistry for Progesterone Receptor Expression

  • Objective: To visualize and quantify the expression of progesterone receptors in uterine fibroid tissue samples.

  • Protocol:

    • Tissue Preparation: Formalin-fixed, paraffin-embedded uterine fibroid tissue sections (4-5 µm) are deparaffinized in xylene and rehydrated through a graded series of ethanol (B145695) concentrations.

    • Antigen Retrieval: Heat-induced epitope retrieval is performed by immersing the slides in a citrate (B86180) buffer (pH 6.0) and heating in a water bath or pressure cooker.

    • Blocking: Endogenous peroxidase activity is quenched with a hydrogen peroxide solution. Non-specific antibody binding is blocked by incubating the sections with a protein block solution (e.g., normal goat serum).

    • Primary Antibody Incubation: Sections are incubated with a primary antibody specific for the progesterone receptor (e.g., clone PgR 636) overnight at 4°C.

    • Secondary Antibody and Detection: A biotinylated secondary antibody is applied, followed by a streptavidin-horseradish peroxidase (HRP) conjugate. The signal is visualized using a chromogen such as diaminobenzidine (DAB), which produces a brown precipitate at the site of the antigen.

    • Counterstaining and Mounting: Sections are counterstained with hematoxylin (B73222) to visualize cell nuclei, dehydrated, and mounted with a coverslip.

    • Analysis: The intensity and percentage of positively stained cells are evaluated microscopically.

Quantitative PCR (qPCR) for Gene Expression Analysis

  • Objective: To measure the relative expression levels of specific genes (e.g., those involved in apoptosis or cell proliferation) in uterine fibroid tissue after treatment.

  • Protocol:

    • RNA Extraction: Total RNA is isolated from frozen fibroid tissue samples using a commercial RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions. RNA quality and quantity are assessed using a spectrophotometer.

    • cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the extracted RNA using a reverse transcription kit with random primers or oligo(dT) primers.

    • qPCR Reaction: The qPCR reaction is prepared with a SYBR Green or TaqMan-based master mix, forward and reverse primers for the target gene and a reference (housekeeping) gene (e.g., GAPDH), and the synthesized cDNA.

    • Thermal Cycling: The reaction is run on a real-time PCR instrument with a standard thermal cycling protocol (initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

    • Data Analysis: The cycle threshold (Ct) values are obtained for the target and reference genes. The relative gene expression is calculated using the ΔΔCt method.

TUNEL Assay for Apoptosis Detection

  • Objective: To identify and quantify apoptotic cells in uterine fibroid tissue sections.

  • Protocol:

    • Tissue Preparation: Similar to immunohistochemistry, paraffin-embedded tissue sections are deparaffinized and rehydrated.

    • Permeabilization: The sections are treated with proteinase K to permeabilize the cells.

    • Labeling: The terminal deoxynucleotidyl transferase (TdT) enzyme and a solution containing labeled nucleotides (e.g., Br-dUTP) are added to the sections. TdT catalyzes the addition of the labeled nucleotides to the 3'-OH ends of fragmented DNA, a hallmark of apoptosis.

    • Detection: The incorporated labeled nucleotides are detected using an anti-BrdU antibody conjugated to a reporter enzyme (e.g., HRP) or a fluorescent dye.

    • Visualization: For enzymatic detection, a chromogen like DAB is used. For fluorescent detection, the sections are visualized using a fluorescence microscope.

    • Counterstaining and Analysis: Sections are counterstained with a nuclear stain (e.g., DAPI or hematoxylin). The apoptotic index is determined by counting the number of TUNEL-positive cells relative to the total number of cells in a given area.

Experimental Workflow: A Comparative Clinical Trial

The following diagram illustrates a typical experimental workflow for a comparative clinical trial like PEARL II.

experimental_workflow cluster_enrollment Patient Enrollment cluster_treatment_arms Treatment (13 Weeks) cluster_assessment Assessment cluster_analysis Data Analysis Patient_Pool Symptomatic Uterine Fibroid Patients Inclusion_Criteria Inclusion Criteria Met (e.g., heavy bleeding) Patient_Pool->Inclusion_Criteria Randomization Randomization Inclusion_Criteria->Randomization UPA_Arm This compound Acetate (5mg or 10mg daily) Randomization->UPA_Arm LA_Arm Leuprolide Acetate (3.75mg monthly) Randomization->LA_Arm Week13 Week 13 Assessment: - Fibroid Volume - Bleeding Control - Hormonal Levels - Side Effects UPA_Arm->Week13 LA_Arm->Week13 Baseline Baseline Assessment: - Fibroid Volume (Ultrasound) - Bleeding (PBAC Score) - Hormonal Levels Comparison Comparative Analysis: - Efficacy - Safety Week13->Comparison

Caption: Workflow of a comparative clinical trial for uterine fibroid treatments.

Conclusion

This compound acetate and leuprolide acetate represent two distinct and effective strategies for the medical management of uterine fibroids. This compound acetate offers a targeted approach by directly modulating progesterone receptors within the fibroid cells, leading to a favorable side-effect profile, particularly concerning menopausal symptoms. In contrast, leuprolide acetate induces a profound systemic hypoestrogenic state, which is highly effective in reducing fibroid volume but is associated with significant menopausal side effects. The choice between these therapies will depend on the patient's specific clinical presentation, treatment goals, and tolerance for potential side effects. The detailed mechanistic and quantitative data presented here provide a solid foundation for informed clinical decision-making and future research in the development of novel uterine fibroid therapies.

References

In Vitro Showdown: Ulipristal Acetate Demonstrates High Affinity for the Progesterone Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Unveiling Binding Affinities: A Tale of Two Molecules

Ulipristal acetate's efficacy is intrinsically linked to its ability to bind to the progesterone (B1679170) receptor, where it can exert both antagonistic and partial agonistic effects depending on the target tissue.[1] This modulation of the progesterone signaling pathway is central to its clinical applications.[2][3]

An in vitro study has reported an IC₅₀ value of 9.70 nM for this compound at the progesterone receptor, signifying a strong binding affinity. In the realm of receptor binding assays, a lower IC₅₀ value indicates a greater affinity of the ligand for its receptor.

For the natural ligand, progesterone, one study has determined its dissociation constant (KᏧ) to be in the nanomolar range, specifically between 0.01 and 2 nM.[4] The KᏧ value represents the concentration of a ligand at which half of the receptors are occupied at equilibrium, with lower values indicating higher affinity. While IC₅₀ and KᏧ are not directly interchangeable, they both provide a measure of the binding affinity between a ligand and a receptor.

It is important to note that these values are derived from different studies and experimental conditions. A definitive quantitative comparison would necessitate the analysis of both compounds within the same assay.

The Science of Measurement: Competitive Binding Assays

The binding affinity of compounds like this compound acetate (B1210297) and progesterone to the progesterone receptor is typically determined using in vitro competitive binding assays. These experiments are crucial for understanding the potency and selectivity of new drug candidates. A common method is the radioligand binding assay.

Experimental Protocol: Radioligand Competitive Binding Assay for the Progesterone Receptor

This protocol outlines the key steps in a competitive radioligand binding assay designed to determine the binding affinity of a test compound (e.g., this compound acetate) for the progesterone receptor.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound for the progesterone receptor. The IC₅₀ value can then be used to calculate the inhibition constant (Kᵢ).

Materials:

  • Progesterone Receptor Source: Cytosolic extract from tissues known to express the progesterone receptor (e.g., calf uterus, human breast cancer cells like T47D).

  • Radioligand: A radioactively labeled ligand with high affinity for the progesterone receptor, such as [³H]-promegestone (R5020).[4]

  • Test Compound: this compound acetate.

  • Reference Compound: Unlabeled progesterone.

  • Assay Buffer: Tris-HCl buffer containing additives to maintain protein stability.

  • Dextran-Coated Charcoal (DCC): Used to separate bound from unbound radioligand.

  • Scintillation Cocktail and Counter: For measuring radioactivity.

Procedure:

  • Receptor Preparation: Prepare a cytosolic fraction containing the progesterone receptor from the chosen tissue source through homogenization and ultracentrifugation.

  • Competitive Binding Incubation:

    • In a series of tubes, add a fixed concentration of the radioligand ([³H]-promegestone).

    • Add increasing concentrations of the unlabeled test compound (this compound acetate) or the reference compound (progesterone).

    • To a separate set of tubes, add the radioligand and a large excess of the unlabeled reference compound to determine non-specific binding.

    • Add the receptor preparation to all tubes to initiate the binding reaction.

    • Incubate the mixture at a specific temperature (e.g., 4°C) for a sufficient time to reach equilibrium.

  • Separation of Bound and Unbound Ligand: Add dextran-coated charcoal to the incubation mixture. The charcoal will adsorb the unbound radioligand. Centrifuge the tubes to pellet the charcoal.

  • Measurement of Radioactivity: Take an aliquot of the supernatant, which contains the receptor-bound radioligand, and add it to a scintillation vial with a scintillation cocktail. Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding of the radioligand against the logarithm of the competitor concentration.

    • The IC₅₀ value is determined as the concentration of the competitor that inhibits 50% of the specific binding of the radioligand.

    • The Kᵢ value can be calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/KᏧ), where [L] is the concentration of the radioligand and KᏧ is the dissociation constant of the radioligand.

Visualizing the Molecular Interaction and Experimental Process

To further elucidate the concepts discussed, the following diagrams illustrate the progesterone receptor signaling pathway and the workflow of a competitive binding assay.

Progesterone_Signaling Progesterone Receptor Signaling Pathway Progesterone Progesterone PR Progesterone Receptor (PR) (in cytoplasm) Progesterone->PR Binds HSP Heat Shock Proteins PR->HSP Dissociates from PR_active Activated PR Dimer PR->PR_active Dimerizes & Activates Nucleus Nucleus PR_active->Nucleus Translocates to PRE Progesterone Response Element (PRE) (on DNA) PR_active->PRE Binds to Transcription Gene Transcription PRE->Transcription mRNA mRNA Transcription->mRNA Protein Protein Synthesis mRNA->Protein Cellular_Response Cellular Response Protein->Cellular_Response

Caption: Progesterone Receptor Signaling Pathway.

Competitive_Binding_Assay Competitive Binding Assay Workflow cluster_preparation Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis Receptor_Prep Prepare Progesterone Receptor Source Incubation Incubate Receptor, Radiolabeled Ligand, and Competitor to Reach Equilibrium Receptor_Prep->Incubation Ligand_Prep Prepare Radiolabeled Ligand ([3H]-Promegestone) Ligand_Prep->Incubation Competitor_Prep Prepare Serial Dilutions of This compound or Progesterone Competitor_Prep->Incubation Add_DCC Add Dextran-Coated Charcoal Incubation->Add_DCC Centrifuge Centrifuge to Pellet Charcoal (Separates Bound from Free) Add_DCC->Centrifuge Measure_Radioactivity Measure Radioactivity of Supernatant (Bound Ligand) Centrifuge->Measure_Radioactivity Data_Analysis Plot Data and Determine IC50 Measure_Radioactivity->Data_Analysis

Caption: Competitive Binding Assay Workflow.

References

Replicating Clinical Trial Success of Ulipristal Acetate in the Laboratory: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for replicating the clinical trial outcomes of Ulipristal Acetate (B1210297) (UPA), a selective progesterone (B1679170) receptor modulator (SPRM), in a laboratory setting. UPA is primarily indicated for emergency contraception and the management of uterine fibroids.[1][2] Understanding its mechanism of action and developing robust in vitro and in vivo models are crucial for further drug development and identifying new therapeutic applications.

Clinical Efficacy of this compound Acetate: A Summary of Trial Data

This compound acetate has demonstrated significant efficacy in clinical trials for both emergency contraception and the treatment of uterine fibroids.

Emergency Contraception

As an emergency contraceptive, UPA's primary mechanism is the inhibition or delay of ovulation.[3] Clinical trials have consistently shown its effectiveness in preventing pregnancy when taken up to 120 hours after unprotected intercourse.[4][5]

Clinical Endpoint This compound Acetate Levonorgestrel Expected Pregnancy Rate (No Treatment) Citation
Pregnancy Rate (up to 72 hours)1.9%-5.6%[6]
Pregnancy Rate (48-120 hours)2.1%-5.5%[3][5]
Efficacy vs. LevonorgestrelAt least as effective--[7]
Uterine Fibroids

In the treatment of uterine fibroids, UPA effectively controls bleeding and reduces fibroid volume.[8][9] Its antagonist effects on the progesterone receptor in uterine fibroid tissue inhibit cell proliferation and induce apoptosis.[1]

Clinical Endpoint This compound Acetate (5mg) This compound Acetate (10mg) Placebo Citation
Amenorrhea Rate (VENUS-1 Trial)47.0%58.0%1.8%[10][11]
Amenorrhea Rate (PEARL I Trial)91%92%19%[12]
Fibroid Volume Reduction (PEARL III)Up to 72.1% after four courses--[12]
Control of Uterine Bleeding (PEARL II)90%98%-[12]

Common Adverse Effects: The most frequently reported side effects for UPA in clinical trials include headache, nausea, abdominal pain, and dysmenorrhea.[6][7][13]

Laboratory Models for Replicating Clinical Outcomes

To investigate and replicate the clinical effects of this compound Acetate in a laboratory setting, a combination of in vitro and in vivo models can be employed.

In Vitro Models
  • Progesterone Receptor Binding Assays: To confirm UPA's high affinity for progesterone receptors (PR-A and PR-B), competitive binding assays using radiolabeled progesterone can be performed with protein extracts from cells expressing these receptors.[3]

  • Cell Proliferation Assays: Uterine fibroid-derived cells (immortalized or primary cultures) can be treated with UPA to assess its anti-proliferative effects. Assays such as MTT, BrdU incorporation, or cell counting can quantify cell viability and proliferation.

  • Apoptosis Assays: To confirm the induction of programmed cell death in fibroid cells, techniques like TUNEL staining, Annexin V/Propidium Iodide flow cytometry, and Western blotting for caspase activation can be utilized following UPA treatment.

  • Endometrial Cell Culture: Primary endometrial cells or endometrial cell lines (e.g., Ishikawa cells) can be used to study the effects of UPA on endometrial receptivity. Markers of implantation can be assessed, such as the expression of adhesion molecules.

  • Hormone Secretion Assays: Ovarian cell cultures (e.g., granulosa cells) can be treated with UPA to measure its impact on the secretion of hormones like estradiol, which is crucial for follicular development.[4]

In Vivo Models
  • Ovulation Inhibition Models: Animal models, such as rats or rabbits, can be used to assess the ovulation-inhibiting effects of UPA. Administration of UPA prior to ovulation induction can be followed by examination of the ovaries for the presence of corpora lutea.

  • Uterine Fibroid Xenograft Models: Human uterine fibroid tissue can be implanted into immunodeficient mice. Treatment with UPA can then be evaluated for its effect on tumor volume and weight.

  • Endometrial Histology: Animal models can also be used to study the histological changes in the endometrium following UPA treatment to understand its effects on endometrial receptivity.

Experimental Protocols

Below are detailed methodologies for key experiments to replicate the clinical findings of this compound Acetate.

Progesterone Receptor Competitive Binding Assay
  • Preparation of Receptor Source: Use cell lysates or purified progesterone receptor protein.

  • Incubation: Incubate a constant amount of radiolabeled progesterone with varying concentrations of unlabeled this compound Acetate and the receptor source.

  • Separation: Separate the receptor-bound from free radioligand using a method like filtration or dextran-coated charcoal.

  • Quantification: Measure the radioactivity of the bound fraction using a scintillation counter.

  • Data Analysis: Determine the IC50 value of this compound Acetate, representing the concentration that inhibits 50% of the specific binding of the radioligand.

Uterine Fibroid Cell Proliferation (MTT) Assay
  • Cell Seeding: Seed uterine fibroid cells in a 96-well plate and allow them to adhere overnight.

  • Treatment: Treat the cells with a range of concentrations of this compound Acetate for 24, 48, and 72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

In Vivo Ovulation Inhibition in a Rat Model
  • Animal Acclimatization: Acclimate female Sprague-Dawley rats with regular estrous cycles for at least two weeks.

  • Estrous Cycle Monitoring: Monitor the estrous cycle of each rat through daily vaginal smears.

  • Treatment Administration: Administer this compound Acetate or vehicle control orally on the morning of proestrus.

  • Ovulation Induction: Administer a GnRH agonist or hCG to induce ovulation.

  • Oviduct Examination: The following morning (estrus), sacrifice the animals and examine the oviducts under a microscope for the presence of ova.

  • Data Analysis: Compare the number of rats that ovulated in the treatment group versus the control group.

Visualizing the Mechanisms of this compound Acetate

To better understand the biological processes influenced by this compound Acetate, the following diagrams illustrate its signaling pathway and a proposed experimental workflow.

Ulipristal_Acetate_Signaling_Pathway cluster_Extracellular Extracellular Space cluster_Cell Target Cell (e.g., Endometrial, Fibroid) cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus UPA This compound Acetate PR Progesterone Receptor (PR-A / PR-B) UPA->PR Binds to HSP Heat Shock Proteins PR->HSP Associated with UPA_PR_complex UPA-PR Complex PR->UPA_PR_complex Conformational Change UPA_PR_complex->HSP Dissociation PRE Progesterone Response Element UPA_PR_complex->PRE Binds to Gene_Expression Altered Gene Expression PRE->Gene_Expression Modulates

Caption: this compound Acetate's mechanism of action.

Experimental_Workflow cluster_InVitro In Vitro Studies cluster_InVivo In Vivo Studies cluster_Analysis Data Analysis & Comparison Receptor_Binding Progesterone Receptor Binding Assays Compare_Data Compare Laboratory Data with Clinical Trial Outcomes Receptor_Binding->Compare_Data Cell_Proliferation Cell Proliferation Assays (Uterine Fibroid Cells) Cell_Proliferation->Compare_Data Apoptosis_Assay Apoptosis Assays (Uterine Fibroid Cells) Apoptosis_Assay->Compare_Data Endometrial_Culture Endometrial Cell Culture (Receptivity Markers) Endometrial_Culture->Compare_Data Ovulation_Model Ovulation Inhibition Model (e.g., Rat) Ovulation_Model->Compare_Data Xenograft_Model Uterine Fibroid Xenograft Model (Mouse) Xenograft_Model->Compare_Data

Caption: Laboratory workflow for UPA studies.

References

A Comparative Analysis of Long-Term Hormonal Therapies: Ulipristal Acetate vs. Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide for researchers and drug development professionals on the long-term effects, efficacy, and safety profiles of Ulipristal Acetate (B1210297) compared to other hormonal therapies for the management of uterine fibroids.

This compound Acetate (UPA), a selective progesterone (B1679170) receptor modulator (SPRM), has emerged as a significant oral therapy for the long-term management of symptomatic uterine fibroids. Its unique mechanism of action, which involves both antagonistic and partial agonistic effects on the progesterone receptor, distinguishes it from other hormonal treatments. This guide provides a comprehensive comparison of UPA with other hormonal therapies, including Gonadotropin-Releasing Hormone (GnRH) agonists and other progesterone receptor modulators like mifepristone, focusing on long-term efficacy, safety, and underlying mechanisms, supported by data from pivotal clinical trials.

Comparative Mechanism of Action

Hormonal therapies for uterine fibroids primarily aim to modulate the hormonal environment that promotes fibroid growth, predominantly driven by estrogen and progesterone. This compound Acetate, GnRH agonists, and Mifepristone achieve this through distinct signaling pathways.

This compound Acetate acts as a selective modulator of the progesterone receptor (PR). In the context of uterine fibroids, it exerts a potent antagonistic effect, inhibiting cell proliferation and inducing apoptosis in fibroid cells, leading to a reduction in their size.[1][2] Unlike GnRH agonists, UPA does not induce a state of profound hypoestrogenism, maintaining estradiol (B170435) levels in the mid-follicular range.[3][4]

GnRH agonists, such as leuprolide acetate, function by downregulating the hypothalamic-pituitary-gonadal axis. Continuous administration leads to a suppression of gonadotropin release, inducing a hypoestrogenic state comparable to menopause.[5][6] This state effectively reduces fibroid volume and controls bleeding but is also associated with significant side effects like hot flashes and bone density loss with long-term use.[2][5]

Mifepristone is another progesterone receptor antagonist.[7] It competitively blocks the progesterone receptor, thereby inhibiting the growth of progesterone-dependent fibroids.[8] However, it also possesses anti-glucocorticoid activity, which differentiates its profile from the more selective UPA.[9]

G cluster_0 This compound Acetate (SPRM) cluster_1 GnRH Agonists (e.g., Leuprolide) cluster_2 Mifepristone (Progesterone Antagonist) UPA This compound Acetate PR_UPA Progesterone Receptor (PR) UPA->PR_UPA Binds & Modulates Inhibition of Cell Proliferation Inhibition of Cell Proliferation PR_UPA->Inhibition of Cell Proliferation Induction of Apoptosis Induction of Apoptosis PR_UPA->Induction of Apoptosis Fibroid Volume Reduction Fibroid Volume Reduction Inhibition of Cell Proliferation->Fibroid Volume Reduction Induction of Apoptosis->Fibroid Volume Reduction GnRH_Agonist GnRH Agonist Pituitary Pituitary Gland GnRH_Agonist->Pituitary Downregulates Ovary Ovary Pituitary->Ovary ↓ LH/FSH ↓ Estrogen (Hypoestrogenic State) ↓ Estrogen (Hypoestrogenic State) Ovary->↓ Estrogen (Hypoestrogenic State) ↓ Estrogen (Hypoestrogenic State)->Fibroid Volume Reduction Menopausal Side Effects Menopausal Side Effects ↓ Estrogen (Hypoestrogenic State)->Menopausal Side Effects Mifepristone Mifepristone PR_Mife Progesterone Receptor (PR) Mifepristone->PR_Mife Antagonizes GR Glucocorticoid Receptor (GR) Mifepristone->GR Antagonizes Inhibition of Proliferation Inhibition of Proliferation PR_Mife->Inhibition of Proliferation Inhibition of Proliferation->Fibroid Volume Reduction G cluster_workflow Comparative Clinical Trial Workflow (e.g., PEARL II) Screening Patient Screening (Symptomatic Fibroids, Heavy Bleeding) Randomization Randomization Screening->Randomization Group_UPA5 Group A: UPA 5mg/day + Placebo Injection Randomization->Group_UPA5 Group_UPA10 Group B: UPA 10mg/day + Placebo Injection Randomization->Group_UPA10 Group_LA Group C: Leuprolide Acetate Injection + Placebo Tablet Randomization->Group_LA Treatment 13-Week Treatment Period Group_UPA5->Treatment Group_UPA10->Treatment Group_LA->Treatment Endpoint Primary & Secondary Endpoint Assessment (Bleeding Control, Fibroid Volume, Safety) Treatment->Endpoint FollowUp Post-Treatment Follow-up (up to 6 months) Endpoint->FollowUp

References

Safety Operating Guide

Safeguarding Health and Environment: A Guide to the Proper Disposal of Ulipristal Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development, the responsible management of chemical waste is paramount. This guide provides a comprehensive, step-by-step protocol for the proper disposal of Ulipristal Acetate, a selective progesterone (B1679170) receptor modulator. Adherence to these procedures is essential to ensure laboratory safety, protect the environment, and maintain regulatory compliance.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to consult the Safety Data Sheet (SDS) for this compound Acetate. Always handle the compound within a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.[1][2] Avoid the generation of dust and aerosols.[1][2] In the event of a spill, contain the material with an inert absorbent and collect it in a designated, sealed container for hazardous waste.

Disposal Procedures: A Two-Pronged Approach

The recommended disposal strategy for this compound Acetate involves two primary options: direct disposal via a licensed waste management service or chemical degradation in the laboratory prior to disposal.

1. Direct Disposal via Licensed Professional Waste Disposal Service

The most straightforward and preferred method for the disposal of this compound Acetate is to transfer the chemical waste to a licensed and certified hazardous waste disposal company.[1][2][3]

  • Waste Identification and Segregation:

    • Treat all this compound Acetate waste, including pure compound, contaminated labware (e.g., pipette tips, vials, gloves), and experimental solutions, as hazardous pharmaceutical waste.

    • Segregate this compound Acetate waste from other laboratory waste streams to prevent cross-contamination.

  • Containerization and Labeling:

    • Collect all waste in a designated, leak-proof, and clearly labeled hazardous waste container.

    • The label should prominently display "Hazardous Waste: this compound Acetate" along with the appropriate hazard symbols.

  • Arranging for Pickup:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal service to arrange for the collection and incineration of the waste.[4]

2. In-Lab Chemical Degradation (for experienced personnel only)

For laboratories equipped to handle chemical degradation procedures, this compound Acetate can be broken down into less harmful substances before disposal. The following protocols are based on forced degradation studies and should only be performed by trained personnel in a controlled laboratory environment.

A study on the stability of this compound Acetate revealed its susceptibility to degradation under acidic, alkaline, and oxidative conditions.[4]

Degradation ConditionReagentTimeTemperatureDegradation (%)
Acidic0.1 M HCl24 hoursRoom Temperature12.40%
Alkaline0.1 M NaOH24 hoursRoom Temperature23.90%
Oxidative3% H₂O₂24 hoursRoom Temperature53.63%

Data from a stability-indicating RP-HPLC method development study for this compound Acetate.[4]

Detailed Experimental Protocol for Oxidative Degradation

Given its higher efficiency, oxidative degradation is the recommended in-lab treatment method.

Materials:

  • This compound Acetate waste

  • 30% Hydrogen Peroxide (H₂O₂) solution

  • Deionized water

  • Appropriate glass reaction vessel

  • Stir plate and stir bar

  • pH indicator strips or pH meter

Procedure:

  • Preparation: In a chemical fume hood, carefully dilute the 30% H₂O₂ solution to a final concentration of 3%. For example, to prepare 100 mL of 3% H₂O₂, add 10 mL of 30% H₂O₂ to 90 mL of deionized water.

  • Reaction Setup: Place the this compound Acetate waste into the reaction vessel. If the waste is solid, dissolve it in a minimal amount of a suitable solvent (e.g., ethanol (B145695) or methanol) before proceeding.

  • Degradation: Slowly add the 3% H₂O₂ solution to the reaction vessel containing the this compound Acetate waste. A general guideline is to use a 10-fold excess of the H₂O₂ solution by volume.

  • Stirring: Place the vessel on a stir plate and stir the mixture at room temperature for 24 hours.

  • Neutralization: After 24 hours, check the pH of the solution. Neutralize the solution by adding a suitable neutralizing agent (e.g., sodium bisulfite to quench excess peroxide, followed by sodium bicarbonate or a dilute acid/base to adjust the pH to near neutral).

  • Disposal of Treated Waste: The resulting solution, containing the degraded products, should still be collected in a hazardous waste container and disposed of through a licensed waste management service, as the ecotoxicity of the degradation products is not fully characterized.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound Acetate.

G This compound Acetate Disposal Workflow cluster_0 This compound Acetate Disposal Workflow start Start: this compound Acetate Waste Generated ppe Wear Appropriate PPE: Lab Coat, Goggles, Gloves start->ppe decision In-Lab Degradation Feasible? ppe->decision degradation Perform Oxidative Degradation (3% H2O2, 24h) decision->degradation Yes collect_direct Collect Raw Waste in Hazardous Waste Container decision->collect_direct No neutralize Neutralize Reaction Mixture degradation->neutralize collect_degraded Collect Degraded Waste in Hazardous Waste Container neutralize->collect_degraded label_waste Label Container: 'Hazardous Waste: this compound Acetate' collect_degraded->label_waste collect_direct->label_waste contact_ehs Contact EHS/Licensed Waste Disposal Service label_waste->contact_ehs end End: Waste Incinerated contact_ehs->end

References

Essential Safety and Handling of Ulipristal Acetate in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Personnel

This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling Ulipristal acetate (B1210297). Adherence to these procedures is essential to ensure personal safety and regulatory compliance. This compound acetate is a selective progesterone (B1679170) receptor modulator and must be handled with care due to its potential health hazards.[1][2][3][4][5]

Hazard Identification and Personal Protective Equipment (PPE)

This compound acetate is classified with several hazards, necessitating the use of appropriate personal protective equipment.[6][7][8] It is harmful if swallowed, causes skin and serious eye irritation, and is suspected of damaging fertility or the unborn child.[6][7][8][9]

Summary of Required Personal Protective Equipment

PPE CategorySpecificationRationale
Hand Protection Compatible chemical-resistant gloves (e.g., nitrile).[7][10]To prevent skin contact and absorption.[6][7]
Eye Protection Safety goggles with side-shields.[6][11]To protect against splashes and dust.[6]
Body Protection Impervious clothing, such as a lab coat.[6][7]To prevent contamination of personal clothing.
Respiratory Protection A NIOSH-approved respirator should be used when engineering controls are insufficient or when handling powders outside of a containment system.[7]To prevent inhalation of dust or aerosols.[6][7]
Safe Handling and Operational Procedures

Safe handling practices are paramount to minimize exposure risk. These procedures should be incorporated into all experimental protocols involving this compound acetate.

Engineering Controls:

  • Work with this compound acetate should be conducted in a well-ventilated area.[6][11]

  • The use of a chemical fume hood or other containment systems is recommended, especially when handling the powdered form, to minimize inhalation exposure.[12]

Standard Operating Procedures:

  • Preparation: Before handling, ensure all required PPE is donned correctly. Prepare the work area by covering surfaces with absorbent, disposable liners.

  • Handling: Avoid direct contact with the skin, eyes, and clothing.[6][13] Do not eat, drink, or smoke in the handling area.[6]

  • Spill Management: In the event of a spill, isolate the area. For small spills, absorb with an inert material and place in a sealed container for disposal.[6]

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[6][7]

Disposal Plan

Proper disposal of this compound acetate and all contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Disposal:

  • Chemical Waste: Unused or unwanted this compound acetate should be disposed of as hazardous chemical waste.[14]

  • Contaminated Materials: All disposable items that have come into contact with this compound acetate, including gloves, absorbent pads, and pipette tips, must be disposed of as hazardous waste.[15]

  • Containers: Empty containers should be triple-rinsed (if appropriate for the container type) with a suitable solvent, and the rinsate collected as hazardous waste.

All waste must be disposed of in accordance with local, state, and federal regulations.[6][14] Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.[14][16]

Visual Workflow for Safe Handling and Disposal

The following diagram illustrates the key steps for the safe handling and disposal of this compound acetate in a laboratory setting.

Ulipristal_Handling_Workflow start Start: Prepare for Handling ppe Don Appropriate PPE: - Chemical-resistant gloves - Safety goggles - Lab coat - Respirator (if needed) start->ppe handling Handle this compound Acetate in a Ventilated Area (e.g., Fume Hood) ppe->handling spill Spill Occurs handling->spill Spill decontaminate Decontaminate Work Area handling->decontaminate No Spills spill_response Spill Response: 1. Isolate area 2. Absorb with inert material 3. Place in sealed container for disposal spill->spill_response spill_response->decontaminate waste_segregation Segregate Waste: - Unused chemical - Contaminated solids - Rinsate decontaminate->waste_segregation disposal Dispose of Waste via EHS Guidelines waste_segregation->disposal personal_hygiene Remove PPE and Wash Hands Thoroughly disposal->personal_hygiene end End: Procedure Complete personal_hygiene->end

Caption: Workflow for handling and disposal of this compound acetate.

References

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